molecular formula C9H18OSi B104308 Silane, (1-cyclohexen-1-yloxy)trimethyl- CAS No. 6651-36-1

Silane, (1-cyclohexen-1-yloxy)trimethyl-

Número de catálogo: B104308
Número CAS: 6651-36-1
Peso molecular: 170.32 g/mol
Clave InChI: SBEMOANGDSSPJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Trimethylsiloxy)cyclohexene undergoes Michael addition reaction with methyl vinyl ketone in the presence of dibutyltin bis(triflate).>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

cyclohexen-1-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEMOANGDSSPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064441
Record name Silane, (1-cyclohexen-1-yloxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6651-36-1
Record name 1-(Trimethylsiloxy)cyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6651-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene, 1-((trimethylsilyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-[(trimethylsilyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, (1-cyclohexen-1-yloxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-cyclohexen-1-yloxy)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of (1-cyclohexen-1-yloxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Silane, (1-cyclohexen-1-yloxy)trimethyl-

This guide provides a comprehensive overview of the synthesis of Silane, (1-cyclohexen-1-yloxy)trimethyl-, a pivotal intermediate in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its formation, offers detailed experimental protocols, and explains the causality behind critical process choices to ensure reproducible and efficient synthesis.

Silane, (1-cyclohexen-1-yloxy)trimethyl-, also known as 1-(trimethylsiloxy)cyclohexene or cyclohexanone trimethylsilyl enol ether, is a cornerstone reagent in synthetic organic chemistry.[1][2] It is a silyl enol ether, a class of compounds that serve as stable, isolable, and versatile surrogates for ketone enolates.[3] The trimethylsilyl group effectively "protects" the enol form of cyclohexanone, transforming the transient enolate into a neutral, characterizable compound that can be purified and stored.[4][5][6]

The significance of this molecule lies in its reactivity as a soft nucleophile. The electron-rich double bond allows for controlled carbon-carbon bond formation at the α-position of the parent ketone under specific, often mild, conditions.[4] This reactivity is harnessed in a multitude of critical transformations, including the Mukaiyama aldol reaction, Michael additions, and α-functionalizations such as sulfenylation and halogenation, making it an indispensable tool for constructing complex molecular architectures.[3][4]

Table 1: Physicochemical Properties of (1-cyclohexen-1-yloxy)trimethylsilane
PropertyValue
CAS Number 6651-36-1[1][7][8]
Molecular Formula C₉H₁₈OSi[1][7]
Molecular Weight 170.32 g/mol [1][7]
Appearance Colorless to light yellow clear liquid[7]
Boiling Point 64-65 °C at 15 mmHg[7]
Density 0.875 g/mL at 25 °C[7]
Refractive Index (n²⁰/D) 1.447[7]
Sensitivity Moisture sensitive[7]

Core Synthesis Principles: Mastering Enolate Generation and Trapping

The synthesis of (1-cyclohexen-1-yloxy)trimethylsilane from cyclohexanone is fundamentally a two-stage process: the deprotonation of an α-carbon to form an enolate, followed by the "trapping" of this enolate with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl). The choice of reaction conditions—specifically the base, solvent, and temperature—is paramount and dictates the efficiency and outcome of the synthesis. These conditions are typically categorized as being under either thermodynamic or kinetic control.[9][10]

G cluster_main General Synthesis Pathway Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate + Base (Deprotonation) Product Silane, (1-cyclohexen-1-yloxy)trimethyl- Enolate->Product + Trimethylsilyl Chloride (TMSCl) (Silyl Trapping)

Caption: General reaction for silyl enol ether formation.

Thermodynamic Control: The Path to Stability

Thermodynamic control aims to form the most stable product by allowing the reaction to reach equilibrium.[9][11][12] This is achieved using conditions that permit reversible enolate formation. For cyclohexanone, while there is only one possible regioisomeric enolate, this method ensures a complete and efficient reaction under relatively mild conditions.

  • Causality of Experimental Choices:

    • Base: A weak, non-nucleophilic amine base like triethylamine (Et₃N) is typically used.[3][13] Its basicity is sufficient to facilitate deprotonation in the presence of the silylating agent, but not so high as to cause rapid, irreversible deprotonation. This reversibility allows the system to settle into its lowest energy state.

    • Temperature: Elevated temperatures (e.g., 80 °C or reflux) provide the necessary activation energy for both the forward (enolate formation) and reverse (protonation) reactions, ensuring that thermodynamic equilibrium is established.[9][11][14]

    • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is often employed. It effectively dissolves the reagents and stabilizes the charged intermediates formed during the reaction.[13][14]

This method is often favored for its operational simplicity and use of less hazardous reagents compared to the kinetic approach.

Kinetic Control: The Path of Speed

Kinetic control favors the fastest-formed product, regardless of its ultimate stability.[9][11][10][12] This is achieved by using conditions that make the deprotonation step rapid and irreversible.

  • Causality of Experimental Choices:

    • Base: A strong, sterically hindered, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the archetypal choice.[3] Its immense strength (pKa of diisopropylamine is ~36) ensures that deprotonation of the ketone (pKa ~18-20) is essentially instantaneous and irreversible. The steric bulk of the isopropyl groups directs the base to the most accessible proton, a key factor for unsymmetrical ketones.[3][12]

    • Temperature: Very low temperatures, typically -78 °C (a dry ice/acetone bath), are critical.[3][12] This low temperature prevents the system from reaching equilibrium. Once the enolate is formed, it is "frozen" in place and does not revert to the starting ketone, ensuring it is trapped cleanly by the silylating agent.[9]

    • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are standard, as they are unreactive towards the strong base and effectively solvate the lithium cation.

The kinetic protocol is renowned for its speed, cleanliness, and high yields, making it a powerful and widely adopted method in research settings.

Table 2: Comparative Analysis of Synthetic Protocols
FeatureThermodynamic ProtocolKinetic Protocol
Controlling Principle Favors the most stable product via equilibrium.[9][12]Favors the fastest-formed product via irreversible reaction.[9][12]
Base Triethylamine (Et₃N)[3][13]Lithium Diisopropylamide (LDA)[3]
Temperature Elevated (e.g., 80 °C)[14]Low (e.g., -78 °C)[3]
Reaction Time Longer (several hours to overnight)[14]Shorter (typically 1-2 hours)
Key Advantages Operationally simpler; uses less hazardous base.High yield; rapid and clean reaction.
Key Disadvantages Requires heating; may be slower.Requires cryogenic temperatures and a highly reactive, moisture-sensitive base.

Validated Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to the described steps, particularly regarding anhydrous conditions, is critical for success.

Protocol 1: Thermodynamic Synthesis using Triethylamine

This procedure is adapted from established methodologies for silyl enol ether formation.[13][14]

Reagents and Equipment:

  • Oven-dried, two-necked round-bottomed flask with a magnetic stir bar

  • Condenser and nitrogen inlet

  • Addition funnel

  • Cyclohexanone (1.0 equiv)

  • Trimethylsilyl chloride (TMSCl, 1.3 equiv), freshly distilled

  • Triethylamine (Et₃N, 2.3 equiv), freshly distilled

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hexanes, Saturated aq. NaHCO₃, Saturated aq. NH₄Cl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: Assemble the flame- or oven-dried flask under a positive pressure of dry nitrogen.

  • Reagent Addition: Charge the flask with cyclohexanone and anhydrous DMF. Add the triethylamine via syringe.

  • Silylation: Add the trimethylsilyl chloride dropwise to the stirring mixture at room temperature over 15 minutes. An exothermic reaction and the formation of a white precipitate (Et₃N·HCl) will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture in an oil bath to 80 °C for 12 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring it into a separatory funnel containing cold water and hexanes.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with hexanes.

  • Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃, saturated aqueous NH₄Cl (twice), and finally with brine. The washes serve to remove DMF and any remaining base or acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via fractional distillation under reduced pressure to yield pure (1-cyclohexen-1-yloxy)trimethylsilane.

G A 1. Charge Flask with Cyclohexanone, DMF, Et3N B 2. Add TMSCl Dropwise at Room Temperature A->B C 3. Heat Mixture to 80°C for 12h B->C D 4. Cool and Quench with Cold Water C->D E 5. Extract with Hexanes D->E F 6. Wash Organic Layer (NaHCO3, NH4Cl, Brine) E->F G 7. Dry (MgSO4) and Concentrate F->G H 8. Purify by Vacuum Distillation G->H G A 1. Cool Anhydrous THF to -78°C B 2. Add LDA, then Cyclohexanone Solution A->B C 3. Stir for 30 min at -78°C (Enolate Formation) B->C D 4. Add TMSCl and Stir for 30 min (Trapping) C->D E 5. Warm to RT and Quench with NaHCO3 D->E F 6. Extract with Ether/Hexanes E->F G 7. Dry and Concentrate F->G H 8. Purify by Vacuum Distillation (if needed) G->H G cluster_mech Base-Mediated Silylation Mechanism Ketone Cyclohexanone Enolate Enolate Intermediate Ketone->Enolate Proton Abstraction Base Base (B:) Product Silyl Enol Ether Enolate->Product Nucleophilic Attack on Si TMSCl TMSCl Byproduct [B-H]+ Cl-

References

An In-depth Technical Guide to Silane, (1-cyclohexen-1-yloxy)trimethyl-

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Silyl Enol Ethers

In the realm of modern organic synthesis, silyl enol ethers stand as indispensable intermediates, prized for their ability to act as versatile enolate equivalents.[1][2] These compounds, characterized by an enolate oxygen atom bonded to a silicon moiety, offer a unique combination of stability and nucleophilicity that enables a wide array of carbon-carbon bond-forming reactions.[1][2][3] Among these, Silane, (1-cyclohexen-1-yloxy)trimethyl-, also known as 1-(trimethylsiloxy)cyclohexene, has emerged as a particularly valuable reagent. Its cyclic structure and the presence of the trimethylsilyl group impart specific reactivity and stereochemical attributes that are highly sought after in the construction of complex molecular architectures, including natural products and pharmaceutical agents.[2][4][5] This guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of this important silyl enol ether, grounded in both theoretical principles and practical, field-proven applications.

Physicochemical Properties of Silane, (1-cyclohexen-1-yloxy)trimethyl-

A thorough understanding of a reagent's physical properties is fundamental to its effective and safe use in the laboratory. The following table summarizes the key physicochemical data for Silane, (1-cyclohexen-1-yloxy)trimethyl-.

PropertyValueSource(s)
CAS Number 6651-36-1[2][4][5][6][7]
Molecular Formula C9H18OSi[2][4][6]
Molecular Weight 170.32 g/mol [2][8]
Appearance Clear, colorless to light yellow liquid[5][6]
Boiling Point 165 °C (at atmospheric pressure); 64-65 °C at 15 mmHg[4][5][9][7]
Density 0.875 - 0.883 g/mL at 25 °C[4][9][7]
Refractive Index (n20/D) 1.447[4][9][7]
Flash Point 41 °C (105.8 °F) - closed cup[7]
Solubility Not miscible or difficult to mix with water.[4] Soluble in many organic solvents.
Stability Moisture sensitive.[4][5][9] Store under an inert atmosphere.

Core Directive: Synthesis and Handling from an Expert's Perspective

The synthesis of silyl enol ethers, including (1-cyclohexen-1-yloxy)trimethylsilane, is a cornerstone of synthetic organic chemistry. The choice of reaction conditions is paramount as it dictates the regioselectivity of the enolization of unsymmetrical ketones, leading to either the kinetic or thermodynamic silyl enol ether.[1]

Experimental Protocol: Synthesis of (1-cyclohexen-1-yloxy)trimethylsilane

This protocol is an adaptation of established methods for the synthesis of silyl enol ethers.[10][11][12]

Objective: To synthesize (1-cyclohexen-1-yloxy)trimethylsilane from cyclohexanone.

Materials:

  • Cyclohexanone

  • Chlorotrimethylsilane (TMSCl)[13]

  • Triethylamine (NEt3)

  • Sodium iodide (NaI)

  • Acetonitrile (anhydrous)

  • Hexane (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Nitrogen gas (or Argon) for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Charging: The flask is charged with cyclohexanone and anhydrous acetonitrile under a positive pressure of nitrogen. Triethylamine (1.2 equivalents) and sodium iodide (1.1 equivalents) are then added. The mixture is cooled to 0 °C in an ice bath.

  • Addition of TMSCl: Chlorotrimethylsilane (1.0 equivalent) is added dropwise to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for approximately 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel.

  • Extraction: The product is extracted with hexane. The organic layer is washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by distillation under reduced pressure to yield pure (1-cyclohexen-1-yloxy)trimethylsilane.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Silyl enol ethers and the reagents used in their synthesis are sensitive to moisture.[4][5][9] Carrying out the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent hydrolysis of the product and reagents, which would lead to lower yields.

  • Anhydrous Solvents: The use of anhydrous solvents is for the same reason as maintaining an inert atmosphere – to prevent unwanted side reactions with water.

  • Triethylamine: Triethylamine acts as a base to deprotonate the cyclohexanone, forming the enolate, and also to neutralize the HCl generated during the reaction.

  • Sodium Iodide: The addition of sodium iodide facilitates the in situ formation of iodotrimethylsilane from chlorotrimethylsilane via the Finkelstein reaction. Iodotrimethylsilane is a more reactive silylating agent than chlorotrimethylsilane, leading to a more efficient reaction.[12]

  • Low Temperature: The reaction is carried out at low temperature to control the rate of reaction and to favor the formation of the desired product.

Reactivity and Synthetic Applications

(1-Cyclohexen-1-yloxy)trimethylsilane is a mild and neutral nucleophile, making it a valuable reagent in a variety of carbon-carbon bond-forming reactions.[1][2]

Mukaiyama Aldol Addition

A cornerstone of modern organic synthesis, the Mukaiyama aldol addition involves the Lewis acid-mediated reaction of a silyl enol ether with an aldehyde or ketone.[2][14] The Lewis acid, such as titanium tetrachloride (TiCl4), activates the carbonyl compound, rendering it more electrophilic and susceptible to nucleophilic attack by the silyl enol ether. This reaction is highly valued for its ability to form β-hydroxy carbonyl compounds, which are key structural motifs in many natural products.

Michael Addition

(1-Cyclohexen-1-yloxy)trimethylsilane readily participates in Michael additions, which are conjugate additions to α,β-unsaturated carbonyl compounds.[2][5] For instance, its reaction with methyl vinyl ketone in the presence of a suitable catalyst affords a 1,5-dicarbonyl compound, a versatile intermediate for further synthetic transformations.[2][5]

Sulfenylation

The introduction of a sulfur functional group at the α-position of a carbonyl compound can be efficiently achieved through the reaction of (1-cyclohexen-1-yloxy)trimethylsilane with a sulfenyl halide, such as benzenesulfenyl chloride (PhSCl).[2] The electron-rich double bond of the silyl enol ether attacks the electrophilic sulfur atom, and the subsequent loss of the trimethylsilyl group yields the α-sulfenylated ketone.[2]

Visualization of Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of (1-cyclohexen-1-yloxy)trimethylsilane.

G cluster_synthesis Synthesis of (1-cyclohexen-1-yloxy)trimethylsilane cluster_reaction Application in Mukaiyama Aldol Addition A Cyclohexanone + TMSCl + Base B Reaction under Inert Atmosphere A->B C Work-up and Purification B->C D (1-cyclohexen-1-yloxy)trimethylsilane C->D F Reaction with Silyl Enol Ether D->F E Aldehyde/Ketone + Lewis Acid E->F G Aqueous Work-up F->G H β-Hydroxy Carbonyl Product G->H

Caption: A generalized workflow for the synthesis of (1-cyclohexen-1-yloxy)trimethylsilane and its subsequent use in a Mukaiyama aldol addition.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Silane, (1-cyclohexen-1-yloxy)trimethyl- and related compounds.

  • Flammability: This compound is a flammable liquid and vapor.[4][8] Keep away from open flames, hot surfaces, and sources of ignition.[15][16] Use spark-proof tools and explosion-proof equipment.[15]

  • Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze.[4][5][9] Handle and store under an inert atmosphere.[4] Keep containers tightly closed in a dry, well-ventilated place.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[13][17]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[15][17] Avoid contact with skin and eyes.[15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[17]

Conclusion

Silane, (1-cyclohexen-1-yloxy)trimethyl- is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its well-defined physical properties, coupled with its predictable reactivity as a silyl enol ether, make it an invaluable tool for the construction of complex organic molecules. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for its safe and effective application in research and development. By leveraging the principles of silyl enol ether chemistry, researchers can continue to push the boundaries of what is possible in the field of organic synthesis.

References

The Synthetic Versatility of Trimethylsilyl Enol Ethers: A Technical Guide to Their Reactivity in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimethylsilyl (TMS) enol ethers have emerged as exceptionally versatile and pivotal intermediates in contemporary organic synthesis. Their unique combination of stability and tunable reactivity has established them as indispensable tools for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This technical guide provides an in-depth exploration of the core principles governing the reactivity of TMS enol ethers. We will delve into their synthesis, paying close attention to the factors that dictate regioselectivity, and subsequently explore their diverse reaction manifolds. Key transformations, including the seminal Mukaiyama aldol addition, Michael additions, halogenations, and palladium-catalyzed oxidations, will be discussed in detail. Throughout this guide, a strong emphasis is placed on the underlying mechanistic principles, the role of catalysis in modulating reactivity and stereoselectivity, and practical, field-proven insights to empower researchers in leveraging the full synthetic potential of these remarkable enolate surrogates.

Introduction: The Strategic Advantage of Silyl Enol Ethers

In the landscape of carbonyl chemistry, the generation and subsequent reaction of enolates are fundamental for carbon-carbon bond formation. However, traditional metal enolates, while powerful, often suffer from issues of instability, poor regioselectivity, and harsh reaction conditions that limit their functional group tolerance. Trimethylsilyl enol ethers, with the general structure R₃Si−O−CR=CR₂, elegantly circumvent many of these limitations.[1] They are neutral, isolable compounds that serve as mild nucleophiles, reacting with a wide array of electrophiles, often under the influence of a Lewis acid catalyst.[1] This inherent stability and predictable reactivity make them highly valuable in multi-step syntheses where protecting group strategies and functional group compatibility are paramount.[2][3]

The silicon-oxygen bond is strong, contributing to the stability of silyl enol ethers.[1] The nucleophilicity of the double bond can be readily unleashed by the coordination of a Lewis acid to the electrophile, rendering it more susceptible to attack. This catalytic activation is a recurring theme in the chemistry of silyl enol ethers and provides a powerful handle for controlling reaction outcomes.

Synthesis of Trimethylsilyl Enol Ethers: A Matter of Control

The preparation of trimethylsilyl enol ethers is most commonly achieved by trapping a pre-formed metal enolate with a silyl electrophile, typically trimethylsilyl chloride (TMSCl) or the more reactive trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1] The regiochemical outcome of this process—the formation of the kinetic versus the thermodynamic silyl enol ether from an unsymmetrical ketone—is a critical consideration and can be precisely controlled by the judicious choice of reaction conditions.[1][3]

Kinetic vs. Thermodynamic Control
  • Kinetic Silyl Enol Ethers: These are formed by the irreversible deprotonation of the less sterically hindered α-proton. The use of a strong, sterically demanding, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) favors the formation of the kinetic product.[1] The bulky base preferentially abstracts the more accessible proton, and the low temperature prevents equilibration to the more stable thermodynamic enolate.

  • Thermodynamic Silyl Enol Ethers: The formation of the more substituted, and therefore more stable, silyl enol ether is favored under conditions that allow for equilibration. This is typically achieved by using a weaker base, such as triethylamine (Et₃N), at or above room temperature.[1] Under these conditions, proton transfer is reversible, allowing the system to reach thermodynamic equilibrium, which favors the more stable, more highly substituted enolate.

The ability to selectively generate either the kinetic or thermodynamic silyl enol ether provides a powerful strategic tool for directing the course of subsequent reactions.

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control Ketone Ketone Kinetic_Enolate Kinetic Enolate Ketone->Kinetic_Enolate LDA, -78°C (Fast, Irreversible) Thermo_Enolate Thermodynamic Enolate Ketone->Thermo_Enolate Et3N, RT (Slow, Reversible) Kinetic_SEE Kinetic Silyl Enol Ether (Less Substituted) Kinetic_Enolate->Kinetic_SEE TMSCl Thermo_SEE Thermodynamic Silyl Enol Ether (More Substituted) Thermo_Enolate->Thermo_SEE TMSCl

Figure 1: Regioselective Synthesis of Silyl Enol Ethers.

Experimental Protocol: Synthesis of a Thermodynamic Silyl Enol Ether

This protocol describes the synthesis of (3,4-dihydronaphthalen-1-yloxy)(trimethyl)silane from α-tetralone using trimethylsilyl triflate and triethylamine.

Materials:

  • α-Tetralone

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Trimethylsilyl triflate (TMSOTf)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve α-tetralone (0.5 g, 3.4 mmol) and triethylamine (0.95 mL, 6.8 mmol) in dichloromethane (14 mL).

  • Cool the solution in an ice bath.

  • Add trimethylsilyl triflate (0.74 mL, 4.1 mmol) dropwise to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction by adding water (20 mL).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane (10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1) as the eluent to yield the desired silyl enol ether.

The Reactivity Landscape of Trimethylsilyl Enol Ethers

Trimethylsilyl enol ethers are versatile nucleophiles that participate in a wide range of chemical transformations. Their reactivity is often modulated by the presence of a catalyst, most commonly a Lewis acid, which activates the electrophile towards nucleophilic attack.

The Mukaiyama Aldol Addition: A Cornerstone of C-C Bond Formation

Discovered by Teruaki Mukaiyama in 1973, the Mukaiyama aldol addition is a Lewis acid-mediated reaction between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone) to form a β-hydroxy ketone or aldehyde.[4] This reaction is a powerful alternative to traditional base-mediated aldol reactions, as it allows for a crossed aldol reaction without self-condensation of the aldehyde.[4]

Mechanism: The reaction is initiated by the activation of the carbonyl electrophile by a Lewis acid, such as titanium tetrachloride (TiCl₄).[4][5] This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the silyl enol ether. A subsequent aqueous workup cleaves the silyl ether to reveal the β-hydroxy carbonyl product.[4] The reaction is believed to proceed through an open transition state, and the stereochemical outcome can be influenced by the geometry of the silyl enol ether, the nature of the Lewis acid, and the reaction conditions.[6][7]

G cluster_0 Mukaiyama Aldol Addition Mechanism Aldehyde R'CHO Activated_Aldehyde [R'CHO-TiCl4] (Activated Electrophile) Aldehyde->Activated_Aldehyde Activation Lewis_Acid TiCl4 Lewis_Acid->Activated_Aldehyde Intermediate Ti-Aldolate Intermediate Activated_Aldehyde->Intermediate Silyl_Enol_Ether R2C=C(R)OSiMe3 Silyl_Enol_Ether->Intermediate Nucleophilic Attack Product β-Hydroxy Ketone Intermediate->Product Desilylation Workup H2O Workup Workup->Product

Figure 2: Mechanism of the Mukaiyama Aldol Addition.

Stereoselectivity: The diastereoselectivity of the Mukaiyama aldol addition is a complex issue that depends on a variety of factors.[4] Generally, the reaction proceeds through an acyclic transition state.[6] The use of chiral Lewis acids or chiral auxiliaries can lead to high levels of enantioselectivity, making this a powerful tool for asymmetric synthesis.[4][8] For instance, Carreira and co-workers have developed highly enantioselective methods using silyl ketene acetals with unbranched aliphatic aldehydes, which are typically challenging substrates.[4]

Michael Addition: Conjugate Addition Reactions

Silyl enol ethers readily undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds in a reaction known as the Mukaiyama-Michael addition.[9] This reaction is also typically catalyzed by a Lewis acid, which activates the Michael acceptor.[1][9] The result is the formation of a 1,5-dicarbonyl compound, a valuable synthon in organic synthesis.

Chemoselectivity: In some cases, the Michael addition of silyl enol ethers can exhibit high chemoselectivity. For example, in a lithium perchlorate-diethyl ether medium, silyl enol ethers have been shown to react selectively with certain Michael acceptors while leaving α,β-unsaturated carbonyl compounds unreacted.[10][11]

Halogenation and Other Electrophilic Additions

Silyl enol ethers react with a variety of electrophiles at the α-carbon.

  • Halogenation: The reaction of silyl enol ethers with halogens (e.g., Br₂, Cl₂) or other halogenating agents provides a convenient route to α-haloketones.[1][12] This method offers a regioselective alternative to the direct halogenation of ketones, which can be difficult to control.

  • Sulfenylation: Treatment of a silyl enol ether with an electrophilic sulfur species, such as phenylsulfenyl chloride (PhSCl), results in the formation of an α-sulfenylated carbonyl compound.[1]

  • Alkylation: Silyl enol ethers can be alkylated with reactive electrophiles like tertiary, allylic, or benzylic alkyl halides in the presence of a Lewis acid.[1]

Saegusa-Ito Oxidation: Synthesis of α,β-Unsaturated Carbonyls

The Saegusa-Ito oxidation is a palladium(II)-catalyzed reaction that converts silyl enol ethers into α,β-unsaturated carbonyl compounds.[13][14][15][16] The original procedure often required stoichiometric or near-stoichiometric amounts of palladium(II) acetate.[16] However, modifications have been developed that allow for catalytic amounts of palladium to be used, often with a co-oxidant like benzoquinone or molecular oxygen to regenerate the active Pd(II) catalyst.[14][16]

Mechanism: The reaction is believed to proceed through the formation of an oxo-π-allylpalladium complex, followed by β-hydride elimination to yield the enone and a Pd(0) species.[14][16] The Pd(0) is then reoxidized to Pd(II) to complete the catalytic cycle. For acyclic substrates, this reaction is highly stereoselective, yielding the E-isomer.[13][16]

Experimental Protocol: Catalytic Saegusa-Ito Oxidation (Tsuji Modification)

This protocol describes a catalytic Saegusa-Ito oxidation using allyl methyl carbonate as the co-oxidant.[17]

Materials:

  • Crude trimethylsilyl enol ether

  • Dry acetonitrile (MeCN)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Allyl methyl carbonate

Procedure:

  • Dissolve the crude TMS-enol ether in dry acetonitrile.

  • To the stirring solution, add tris(dibenzylideneacetone)dipalladium(0) (0.20 equiv) in one portion at room temperature.

  • Add allyl methyl carbonate (2.0 equiv) dropwise.

  • Allow the reaction to warm to 40 °C and stir for 3 hours.

  • Filter the reaction mixture through a short pad of Celite®.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired enone.[17]

Cycloaddition Reactions

Silyl enol ethers can participate in a variety of cycloaddition reactions, providing access to cyclic structures.

  • [2+2] Cycloadditions: Lewis acid-catalyzed [2+2] cycloaddition reactions between silyl enol ethers and α,β-unsaturated esters can produce polysubstituted cyclobutanes with high trans-stereoselectivity.[18]

  • [3+2] Cycloadditions: Stepwise [3+2] cycloadditions of silyl enol ethers with alkynes, promoted by SnCl₄, can lead to the formation of cyclopent-2-enones.[19]

  • [2π+2σ] Cycloadditions: A more recent development is the Lewis acid-promoted intermolecular formal [2π+2σ] cycloaddition of silyl enol ethers with bicyclo[1.1.0]butanes to afford bicyclo[2.1.1]hexanes.[20]

C-H Functionalization

Recent advances have demonstrated the ability to directly functionalize the C-H bonds of silyl enol ethers. Rhodium-catalyzed C-H activation has been employed for the α-arylation of ketone-derived silyl enol ethers.[2] Furthermore, catalytic asymmetric C-H activation has been achieved, providing an equivalent to an asymmetric Michael reaction.[21] Photoredox catalysis has also enabled the direct allylic C-H alkylation of silyl enol ethers.[22]

Data Presentation: A Comparative Overview

The following table summarizes the typical yields and stereoselectivities for some of the key reactions discussed. It is important to note that these values are representative and can vary significantly depending on the specific substrates and reaction conditions employed.

ReactionElectrophileCatalystTypical YieldStereoselectivityReference
Mukaiyama Aldol AldehydeTiCl₄60-90%Diastereomeric mixture, tunable[4]
Asymmetric Mukaiyama-Michael α,β-Unsaturated AldehydeChiral Imidazolidinone56-87%85-97% ee[23]
Saegusa-Ito Oxidation -Pd(OAc)₂80-98%E-selective for acyclic substrates[16]
[2+2] Cycloaddition α,β-Unsaturated EsterEtAlCl₂Moderate to highHigh trans-selectivity[18]

Conclusion and Future Outlook

Trimethylsilyl enol ethers have firmly established themselves as indispensable intermediates in the synthetic organic chemist's toolkit. Their stability, coupled with their tunable and predictable reactivity, allows for the mild and selective formation of carbon-carbon and carbon-heteroatom bonds. The ability to control their regioselective synthesis further enhances their utility. From the foundational Mukaiyama aldol and Michael additions to more contemporary C-H functionalization and cycloaddition reactions, the chemistry of silyl enol ethers continues to evolve. As the demand for more efficient and selective synthetic methods grows, particularly in the context of drug discovery and development, the importance of these versatile reagents is set to increase even further. Future research will likely focus on the development of novel catalytic systems for asymmetric transformations, the expansion of their reactivity to new classes of electrophiles, and their application in increasingly complex total synthesis campaigns.

References

An In-depth Technical Guide to (1-cyclohexen-1-yloxy)trimethylsilane (CAS 6651-36-1)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (1-cyclohexen-1-yloxy)trimethylsilane, a pivotal reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and key applications, with a focus on the underlying principles that govern its reactivity and utility.

Introduction: The Strategic Value of a Silyl Enol Ether

(1-Cyclohexen-1-yloxy)trimethylsilane, CAS number 6651-36-1, is a prominent member of the silyl enol ether family of organic compounds.[1] These molecules are essentially protected enolates, where the oxygen atom is capped with a trimethylsilyl group. This structural feature bestows upon them a unique combination of stability and nucleophilic reactivity, making them indispensable tools for the formation of carbon-carbon bonds.[1][2] Unlike their corresponding enolates, silyl enol ethers are generally stable enough for purification and characterization, yet can be readily activated under specific conditions to participate in a wide array of chemical transformations.[2] The cyclohexenyl scaffold of this particular silyl enol ether makes it a valuable precursor for the synthesis of functionalized six-membered ring systems, which are common motifs in numerous natural products and pharmaceutical agents.[3]

Synthesis and Spectroscopic Characterization

The most common and efficient method for the synthesis of (1-cyclohexen-1-yloxy)trimethylsilane involves the reaction of cyclohexanone with a silylating agent in the presence of a base.[2] The choice of reagents and conditions can influence the yield and purity of the product.

Synthetic Protocol

A well-established procedure for the preparation of (1-cyclohexen-1-yloxy)trimethylsilane is outlined below. This method utilizes trimethylsilyl chloride as the silylating agent and triethylamine as the base, in a suitable aprotic solvent like toluene.[4]

Experimental Protocol: Synthesis of (1-cyclohexen-1-yloxy)trimethylsilane

  • Reaction Setup: To a dry, nitrogen-flushed three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add dry toluene (e.g., 50 mL) and triethylamine (1.02 equivalents).

  • Addition of Reactants: Heat the mixture to 50°C. A mixture of cyclohexanone (1.00 equivalent) and trimethylchlorosilane (1.02 equivalents) is then added dropwise to the stirred solution.

  • Reaction Monitoring: The reaction is typically allowed to proceed at 50°C for 3-4 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The insoluble triethylamine hydrochloride salt is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to afford (1-cyclohexen-1-yloxy)trimethylsilane as a clear, colorless to pale yellow liquid.[5][6]

G cluster_reactants Reactants cluster_process Process cluster_products Products Cyclohexanone Cyclohexanone Reaction Reaction in Toluene 50°C, 3-4h Cyclohexanone->Reaction TMSCl Trimethylsilyl Chloride TMSCl->Reaction Et3N Triethylamine Et3N->Reaction Filtration Filtration Reaction->Filtration Separation of Salt Byproduct Triethylamine Hydrochloride Reaction->Byproduct Distillation Vacuum Distillation Filtration->Distillation Purification Product (1-cyclohexen-1-yloxy)trimethylsilane Distillation->Product

Spectroscopic Data

The structural identity and purity of (1-cyclohexen-1-yloxy)trimethylsilane are confirmed through various spectroscopic techniques. Representative data are summarized below.[7]

Spectroscopic Data for (1-cyclohexen-1-yloxy)trimethylsilane
Molecular Formula C₉H₁₈OSi[8]
Molecular Weight 170.32 g/mol [7]
¹H NMR (CDCl₃) δ (ppm): 4.86 (t, 1H, =CH), 2.00-2.10 (m, 4H, allylic CH₂), 1.60-1.70 (m, 4H, CH₂), 0.20 (s, 9H, Si(CH₃)₃)
¹³C NMR (CDCl₃) δ (ppm): 150.5 (C=O-Si), 108.8 (=CH), 30.1, 24.5, 23.2, 22.8 (cyclohexenyl CH₂), 0.3 (Si(CH₃)₃)
FT-IR (neat) ν (cm⁻¹): 2930 (C-H stretch), 1660 (C=C stretch), 1250 (Si-C stretch), 1190 (Si-O-C stretch)
Mass Spectrometry (EI) m/z (%): 170 (M⁺), 155 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺)

Key Synthetic Applications

(1-Cyclohexen-1-yloxy)trimethylsilane serves as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. Two of its most significant applications, the Mukaiyama aldol reaction and the Saegusa-Ito oxidation, are detailed below.

The Mukaiyama Aldol Reaction: Stereoselective C-C Bond Formation

The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, such as an aldehyde or ketone.[5][6] This reaction is a cornerstone of modern organic synthesis due to its ability to form β-hydroxy carbonyl compounds, often with high levels of stereocontrol.[5]

Mechanism and Rationale:

The key to the Mukaiyama aldol reaction is the activation of the carbonyl electrophile by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄).[6] This coordination enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the silyl enol ether. The choice of Lewis acid and reaction conditions can significantly influence the diastereoselectivity of the reaction.[6] The reaction proceeds through an open transition state, and the stereochemical outcome is often dependent on the specific substrates and catalyst used.[6]

G cluster_reactants Reactants cluster_process Process cluster_products Products SilylEnolEther (1-cyclohexen-1-yloxy)trimethylsilane NucleophilicAttack Nucleophilic Attack SilylEnolEther->NucleophilicAttack Aldehyde Aldehyde (e.g., Benzaldehyde) Activation Lewis Acid Activation of Aldehyde Aldehyde->Activation LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->Activation Activation->NucleophilicAttack Workup Aqueous Work-up NucleophilicAttack->Workup AldolAdduct β-Hydroxy Ketone Workup->AldolAdduct

Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde

This protocol describes the reaction between (1-cyclohexen-1-yloxy)trimethylsilane and benzaldehyde, a classic example demonstrating the formation of a β-hydroxy ketone.[5]

  • Reaction Setup: A dry, nitrogen-flushed flask is charged with a suitable anhydrous solvent (e.g., dichloromethane) and cooled to -78°C.

  • Lewis Acid Addition: The Lewis acid, for instance, titanium tetrachloride (TiCl₄, 1.1 equivalents), is added to the solvent.

  • Aldehyde Addition: Benzaldehyde (1.0 equivalent) is then added to the cooled Lewis acid solution.

  • Silyl Enol Ether Addition: A solution of (1-cyclohexen-1-yloxy)trimethylsilane (1.0 equivalent) in the same solvent is added dropwise to the reaction mixture.

  • Reaction and Quenching: The reaction is stirred at -78°C until completion (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired β-hydroxy ketone.

The Saegusa-Ito Oxidation: Synthesis of α,β-Unsaturated Ketones

The Saegusa-Ito oxidation is a powerful method for converting silyl enol ethers into their corresponding α,β-unsaturated carbonyl compounds.[9] This transformation is particularly valuable for introducing unsaturation into a molecule under mild conditions.[9]

Mechanism and Rationale:

The reaction typically employs a palladium(II) salt, such as palladium(II) acetate, to mediate the oxidation.[9] The mechanism involves the formation of an oxo-π-allylpalladium(II) intermediate, followed by β-hydride elimination to generate the enone and a palladium(0) species.[9] A co-oxidant, such as benzoquinone, is often used to regenerate the active palladium(II) catalyst, allowing for the use of catalytic amounts of the expensive palladium salt.[9] More recent modifications utilize molecular oxygen as the terminal oxidant, enhancing the practicality and environmental friendliness of the process.[9]

G cluster_reactants Reactants cluster_process Process cluster_products Products SilylEnolEther (1-cyclohexen-1-yloxy)trimethylsilane OxidativeAddition Formation of oxo-π-allylpalladium(II) SilylEnolEther->OxidativeAddition PdOAc2 Pd(OAc)₂ PdOAc2->OxidativeAddition CoOxidant Co-oxidant (e.g., Benzoquinone or O₂) CatalystRegeneration Pd(0) to Pd(II) CoOxidant->CatalystRegeneration BetaHydrideElimination β-Hydride Elimination OxidativeAddition->BetaHydrideElimination BetaHydrideElimination->CatalystRegeneration Enone 2-Cyclohexen-1-one BetaHydrideElimination->Enone CatalystRegeneration->PdOAc2

Experimental Protocol: Synthesis of 2-Cyclohexen-1-one

  • Reaction Setup: To a solution of (1-cyclohexen-1-yloxy)trimethylsilane (1.0 equivalent) in a suitable solvent like acetonitrile, add palladium(II) acetate (0.5-1.0 equivalent) and benzoquinone (0.5-1.0 equivalent).

  • Reaction: Stir the mixture at room temperature. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove palladium black. The filtrate is then concentrated.

  • Purification: The residue is purified by column chromatography on silica gel to afford 2-cyclohexen-1-one.

Applications in Drug Development

The synthetic utility of (1-cyclohexen-1-yloxy)trimethylsilane and related silyl enol ethers is prominently showcased in the total synthesis of complex, biologically active molecules, including pharmaceuticals.

Synthesis of Epothilone Intermediates

The epothilones are a class of potent anticancer agents that function by stabilizing microtubules.[10] The total synthesis of these complex natural products often involves the strategic use of silyl enol ethers in aldol-type reactions to construct key stereocenters. For instance, in various synthetic approaches to the epothilones, fragments containing chiral centers analogous to those that can be generated via a Mukaiyama aldol reaction with a silyl enol ether like (1-cyclohexen-1-yloxy)trimethylsilane are crucial building blocks.[11][12] The ability to control the stereochemistry at the C6 and C7 positions of the epothilone core is a critical challenge that has been addressed using methodologies reliant on silyl enol ether chemistry.[10]

Precursors for Statin Side Chains

Statins, such as atorvastatin (Lipitor®), are a major class of cholesterol-lowering drugs.[2][13] The synthesis of the characteristic chiral side chain of many statins is a key aspect of their industrial production.[14] While various chemo-enzymatic and asymmetric synthesis routes are employed, the fundamental bond constructions often rely on aldol-type condensations. Silyl enol ethers are valuable intermediates in developing efficient and stereoselective methods to access these crucial chiral building blocks.[14][15] The principles of the Mukaiyama aldol reaction, for which (1-cyclohexen-1-yloxy)trimethylsilane is a classic substrate, are applied in the design of synthetic routes to these important pharmaceutical intermediates.

Safety and Handling

(1-Cyclohexen-1-yloxy)trimethylsilane is a flammable liquid and vapor.[6][7] It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All operations should be conducted in a well-ventilated fume hood.

Conclusion

(1-Cyclohexen-1-yloxy)trimethylsilane is a versatile and powerful reagent in the arsenal of the modern synthetic chemist. Its utility as a stable yet reactive enolate equivalent enables a broad range of strategic carbon-carbon bond formations, most notably in the Mukaiyama aldol reaction and the Saegusa-Ito oxidation. The ability to construct complex carbocyclic frameworks with high levels of stereocontrol underscores its importance in the synthesis of natural products and active pharmaceutical ingredients. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in research and development.

References

Introduction: The Silyl Enol Ether as a Cornerstone of Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of Cyclohexanone Silyl Enol Ethers

In the landscape of synthetic organic chemistry, the ability to control the reactivity of carbonyl compounds is paramount. Silyl enol ethers, a class of organosilicon compounds with the general structure R₃Si−O−CR=CR₂, represent one of the most elegant and powerful solutions to this challenge.[1] They are stable, isolable surrogates of enolates, functioning as mild and effective nucleophiles in a vast array of carbon-carbon bond-forming reactions.[1][2] By temporarily masking the reactive enolate as a neutral silyl enol ether, chemists can circumvent issues of self-condensation, poor regioselectivity, and harsh reaction conditions that often plague traditional enolate chemistry.[2]

This guide focuses specifically on silyl enol ethers derived from cyclohexanone. The cyclohexanone framework is a ubiquitous motif in natural products and pharmaceutical agents, making the controlled functionalization of this ring system a critical endeavor for researchers in drug development and total synthesis.[3] We will explore the nuanced synthesis of these intermediates, delve into their most significant chemical transformations, and showcase their application in the construction of complex molecular architectures. This document is designed for the practicing scientist, providing not just protocols, but the underlying mechanistic principles and strategic considerations that inform their use in the laboratory.

Part 1: The Synthesis – A Tale of Two Enolates

The synthetic power of cyclohexanone silyl enol ethers begins with their regioselective preparation. For an unsymmetrical ketone like 2-methylcyclohexanone, deprotonation can occur at either the C2 or C6 position, leading to two distinct regioisomeric enolates. The ability to selectively trap one of these enolates as its silyl enol ether is a foundational concept in modern synthesis, governed by the principles of kinetic versus thermodynamic control.[4]

Kinetic Control: The Path of Least Resistance

Kinetic control favors the formation of the product that is formed fastest. In the context of enolate formation, this corresponds to the abstraction of the most sterically accessible proton. For 2-methylcyclohexanone, the protons at the less substituted C6 position are more readily accessed by a bulky base than the proton at the more hindered, substituted C2 position.

The causality behind achieving kinetic control rests on two pillars: a sterically demanding base and low temperature.[1] A strong, non-nucleophilic, hindered base such as Lithium Diisopropylamide (LDA) is used to ensure rapid and irreversible deprotonation at the path of least steric hindrance. Conducting the reaction at very low temperatures (typically -78 °C) is critical; it provides the kinetic product with insufficient thermal energy to overcome the activation barrier required to equilibrate to the more stable thermodynamic isomer.[5] The resulting "kinetically-locked" enolate is then trapped with a silyl halide, such as trimethylsilyl chloride (TMSCl), to yield the less substituted silyl enol ether.[1]

Caption: Kinetic enolate formation from 2-methylcyclohexanone.

Thermodynamic Control: The Pursuit of Stability

Thermodynamic control, in contrast, yields the most stable product, which for silyl enol ethers is the one with the more highly substituted double bond. This outcome is achieved under conditions that allow the reaction to be reversible, enabling the initially formed kinetic enolate to revert to the starting ketone and re-form as the more stable thermodynamic isomer over time.

The experimental conditions are therefore designed to facilitate this equilibrium. A weaker base, such as triethylamine (Et₃N), is often employed, as the pKa difference between the base and the ketone is not large enough to ensure irreversible deprotonation.[1] Alternatively, protic conditions or higher reaction temperatures can be used to allow the enolates to interconvert.[5] Under these equilibrating conditions, the system settles at the lowest energy state, which is the more substituted, thermodynamically favored enolate, which is then trapped to give the corresponding silyl enol ether.[1]

Caption: Thermodynamic enolate formation from 2-methylcyclohexanone.

Data Presentation: Synthesis Conditions
Control PathwayBaseSolventTemperatureKey PrincipleProduct
Kinetic LDA (strong, hindered)THF-78 °CIrreversible, fast deprotonation of the least hindered proton.[1]Less substituted silyl enol ether
Thermodynamic Et₃N (weak)DMFRefluxReversible deprotonation allows equilibration to the most stable enolate.[1][6]More substituted silyl enol ether
Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene (Thermodynamic Product)

  • To a solution of 2-methylcyclohexanone (1.0 equiv) in anhydrous dimethylformamide (DMF), add triethylamine (2.0 equiv).

  • Add trimethylsilyl chloride (TMSCl, 1.5 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with pentane, and wash with cold, saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford the thermodynamic silyl enol ether.

Protocol 2: Synthesis of 6-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene (Kinetic Product)

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium to a solution of diisopropylamine (1.05 equiv) in THF at -78 °C to generate LDA in situ.

  • Add a solution of 2-methylcyclohexanone (1.0 equiv) in THF dropwise to the LDA solution at -78 °C and stir for 30 minutes.

  • Add trimethylsilyl chloride (TMSCl, 1.2 equiv) to the enolate solution and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with pentane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford the kinetic silyl enol ether.[1]

Part 2: Reactivity and Key Transformations

Once formed, cyclohexanone silyl enol ethers are versatile nucleophiles for a host of powerful chemical transformations. Their reactivity is typically unlocked in the presence of a Lewis acid, which activates the electrophile for attack by the neutral silyl enol ether.[1][7]

The Mukaiyama Aldol Addition: A Revolution in C-C Bond Formation

Discovered by Teruaki Mukaiyama, this reaction is a Lewis acid-catalyzed aldol addition between a silyl enol ether and a carbonyl compound (aldehyde or ketone).[7][8] Its primary advantage is that it enables a directed, crossed aldol reaction, mitigating the potential for unwanted self-condensation of the aldehyde component.[7] This reaction is a cornerstone of complex molecule synthesis, allowing for the stereocontrolled formation of β-hydroxy ketones.[8][9]

The mechanism involves the activation of the aldehyde by a Lewis acid (e.g., TiCl₄), making the carbonyl carbon highly electrophilic. The silyl enol ether then attacks this activated carbonyl, forming a new carbon-carbon bond. A subsequent aqueous workup hydrolyzes the resulting silyl ether to reveal the β-hydroxy ketone product.[8]

Caption: Mechanism of the Mukaiyama Aldol Addition.

Protocol 3: Diastereoselective Mukaiyama Aldol Addition

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add benzaldehyde (1.0 equiv) to the cooled solvent.

  • Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise via syringe. The solution will typically turn yellow. Stir for 10 minutes.

  • Add a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.[9]

  • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the diastereomeric mixture of β-hydroxy ketones.[7][9]

The Saegusa-Ito Oxidation: Introducing Unsaturation with Precision

The Saegusa-Ito oxidation is a powerful method for converting silyl enol ethers into their corresponding α,β-unsaturated ketones.[10][11][12] This transformation is mediated by palladium(II) acetate (Pd(OAc)₂) and is invaluable for installing unsaturation at a late stage in a synthetic sequence.[10]

The mechanism involves the coordination of the palladium(II) species to the double bond of the silyl enol ether.[11] This is followed by the formation of an oxo-allyl palladium complex and subsequent β-hydride elimination, which yields the enone product, acetic acid, and Pd(0).[10][11] To make the reaction catalytic in palladium, a stoichiometric co-oxidant, such as benzoquinone, is often added to regenerate the active Pd(II) catalyst from the Pd(0) byproduct.[10]

G SEE Silyl Enol Ether Complex1 π-Allyl Pd Complex SEE->Complex1 + Pd(II) Pd_II Pd(OAc)₂ Complex2 Oxo-allyl Pd Complex Complex1->Complex2 - TMS-OAc Enone α,β-Unsaturated Ketone (Cyclohexenone) Complex2->Enone β-Hydride Elimination Pd_0 Pd(0) Enone->Pd_0 (releases Pd(0)) Pd_0->Pd_II Re-oxidation Oxidant Benzoquinone (Co-oxidant) Oxidant->Pd_II

Caption: Catalytic cycle of the Saegusa-Ito Oxidation.

Protocol 4: Saegusa-Ito Oxidation of a Silyl Enol Ether

  • Dissolve the crude trimethylsilyl enol ether of cyclohexanone (1.0 equiv) in anhydrous acetonitrile (MeCN).

  • To the stirring solution, add palladium(II) acetate (Pd(OAc)₂, 1.0 equiv) in one portion at room temperature. (Note: For a catalytic process, use 0.1 equiv Pd(OAc)₂ and 2.0 equiv of benzoquinone).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a short pad of Celite® to remove palladium black.

  • Rinse the pad with acetonitrile and collect the filtrate.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to give the resulting cyclohexenone.[11]

Part 3: Applications in Drug Development and Total Synthesis

The true measure of a synthetic method's value is its application in solving complex real-world problems. Cyclohexanone silyl enol ethers have proven indispensable in the synthesis of numerous biologically active molecules.

  • Pharmaceuticals: The Mukaiyama aldol reaction is a key strategy in the pharmaceutical industry for building stereochemically rich intermediates. For instance, asymmetric Mukaiyama strategies have been employed in the synthesis of chiral side-chain precursors for the blockbuster drug Atorvastatin (Lipitor).[9] Similarly, an enantioselective Mukaiyama aldol addition was a pivotal step in constructing a crucial fragment of the potent anticancer agent Epothilone B, establishing a vital stereocenter for its biological activity.[9]

  • Natural Product Total Synthesis: The Saegusa-Ito oxidation provides a mild and reliable method for late-stage introduction of unsaturation, a common feature in complex natural products. Its utility is showcased in Tohru Fukuyama's 2006 synthesis of morphine, where the oxidation was performed on a complex intermediate, tolerating sensitive carbamate and ether functionalities.[10] Samuel J. Danishefsky's synthesis of peribysin also featured a key Saegusa-Ito oxidation step to furnish a required enone moiety within a densely functionalized core structure.[10]

Conclusion

Cyclohexanone silyl enol ethers are far more than simple protected forms of an enolate; they are precision tools for modern organic synthesis. Their preparation can be meticulously controlled to yield specific regioisomers, providing chemists with a powerful entry point for subsequent transformations. Through cornerstone reactions like the Mukaiyama aldol addition and the Saegusa-Ito oxidation, these intermediates enable the strategic and efficient construction of complex carbon skeletons. Their widespread application in the synthesis of pharmaceuticals and intricate natural products underscores their standing as indispensable players in the ongoing quest to build and understand the molecules of life.

References

thermodynamic vs kinetic enolate formation of cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Formation of Cyclohexanone Enolates

Introduction

Enolates are among the most powerful and versatile reactive intermediates in the synthetic organic chemist's toolkit.[1] As resonance-stabilized anions of carbonyl compounds, they serve as potent carbon nucleophiles, enabling the formation of new carbon-carbon bonds—a fundamental process in the construction of complex organic molecules.[2][3] The ability to control precisely where an enolate forms on an unsymmetrical ketone is a cornerstone of modern synthesis, dictating the regiochemical outcome of subsequent reactions and, ultimately, the success of a synthetic campaign.[1][4]

Cyclohexanone and its substituted derivatives, such as 2-methylcyclohexanone, serve as classic substrates for illustrating the principles of regioselective enolate formation.[5][6] The deprotonation of an unsymmetrical ketone can yield two distinct regioisomeric enolates. The challenge and the opportunity lie in selectively generating one over the other. This guide provides a detailed exploration of the theoretical principles and practical methodologies for controlling the formation of either the thermodynamic or the kinetic enolate of cyclohexanone, aimed at researchers, scientists, and drug development professionals who rely on this chemistry to build molecular complexity.

Part 1: The Dichotomy of Control: Thermodynamic vs. Kinetic Enolates

The regioselectivity of enolate formation is a classic example of a reaction governed by either thermodynamic or kinetic control.[5] The choice between these two pathways is not arbitrary; it is dictated by a deliberate selection of reaction conditions.

  • The Kinetic Enolate is the product that is formed fastest. Its formation proceeds through the transition state with the lowest activation energy (Ea).[5] For an unsymmetrical ketone, this typically involves the abstraction of the most sterically accessible and most acidic α-proton.[7] The resulting enolate features a less-substituted double bond and is, therefore, the less stable of the two possible isomers.[6]

  • The Thermodynamic Enolate is the most stable product. While its formation may be slower due to a higher activation energy barrier, it represents the global energy minimum for the system.[5] This enolate is formed by removing a proton from the more substituted α-carbon, leading to a more highly substituted, and thus more stable, internal double bond, a principle analogous to Zaitsev's rule for alkene stability.[8]

The key to mastering enolate chemistry is understanding that these two outcomes are not mutually exclusive but are rather two sides of the same coin, accessible by manipulating the reaction's energy landscape.

Energy Profile Diagram

G cluster_0 cluster_1 cluster_2 SM Starting Material (2-Methylcyclohexanone) TS_K TS_kinetic SM->TS_K Lower Ea TS_T TS_thermodynamic SM->TS_T Higher Ea Kinetic Kinetic Enolate (Less Substituted, Less Stable) Thermo Thermodynamic Enolate (More Substituted, More Stable) TS_K->Kinetic TS_T->Thermo E Energy

Caption: Energy profile for kinetic vs. thermodynamic enolate formation.

Part 2: The Scientist's Levers: A Guide to Experimental Control

Selective enolate generation is achieved by carefully manipulating four key experimental parameters: the base, temperature, solvent, and reaction time. The interplay of these factors determines whether the reaction is irreversible (kinetic control) or reversible (thermodynamic control).

FeatureKinetic ControlThermodynamic ControlCausality
Base Strong, bulky, non-nucleophilic (e.g., LDA , LHMDS)[9]Weaker, smaller (e.g., NaH , NaOEt, KOt-Bu)[9]A bulky base (LDA) preferentially abstracts the sterically accessible proton. A smaller base can access the more hindered proton, and its weaker nature allows for reversibility.
Temperature Low (-78 °C to 0 °C)[9]High (Room Temp to Reflux)[9]Low temperature "freezes" the reaction, preventing equilibration to the more stable product. Higher temperatures provide the energy needed to overcome the activation barriers for reversible deprotonation.[10]
Solvent Aprotic (e.g., THF, Diethyl Ether)[7]Protic or Aprotic (e.g., THF, Ethanol)Aprotic solvents do not facilitate proton exchange, locking the kinetic enolate. Protic solvents can act as a proton shuttle, enabling the equilibrium required for thermodynamic control.[11]
Reaction Time Short (< 1 hour)[9]Long (> 1 hour to several hours)[9]The kinetic product forms rapidly. Achieving thermodynamic equilibrium requires sufficient time for the reversible deprotonation-reprotonation sequence to favor the most stable species.[5]
Deep Dive: The Choice of Base

The choice of base is the most critical factor.

  • Lithium diisopropylamide (LDA) is the archetypal base for kinetic enolate formation.[8] It is exceptionally strong (the pKa of its conjugate acid, diisopropylamine, is ~36), ensuring that deprotonation of the ketone (pKa ~19-20) is rapid, quantitative, and irreversible. Its two bulky isopropyl groups sterically prevent it from accessing the more hindered α-proton, forcing it to deprotonate the less substituted position.[12]

  • Sodium Hydride (NaH) or sodium ethoxide (NaOEt) are common choices for thermodynamic control. These bases are strong enough to deprotonate the ketone, but the reaction is reversible. This reversibility is key; it allows an initial mixture of enolates to equilibrate over time, ultimately favoring the more stable, more substituted thermodynamic product.[5][8]

Reaction Pathways Diagram

G cluster_K Kinetic Control cluster_T Thermodynamic Control Ketone 2-Methylcyclohexanone K_Cond LDA, THF -78 °C, < 1 hr Ketone->K_Cond Fast, Irreversible Deprotonation T_Cond NaH, THF Reflux, > 1 hr Ketone->T_Cond Slow, Reversible Deprotonation K_Enolate Kinetic Enolate (Less Substituted) K_Cond->K_Enolate Equilibrium K_Enolate->Equilibrium T_Enolate Thermodynamic Enolate (More Substituted) T_Cond->T_Enolate Equilibrium->T_Enolate Ketone_Equilibrium_Label Equilibration (via starting ketone)

Caption: Controlling reaction pathways for selective enolate formation.

Part 3: Field-Proven Protocols

The following protocols describe the regioselective alkylation of 2-methylcyclohexanone, a self-validating system where the identity of the final product confirms the regioselectivity of the initial enolate formation.[4]

Protocol 1: Synthesis of 2-Benzyl-6-methylcyclohexanone (via Kinetic Enolate)

This procedure details the formation of the kinetic enolate using LDA, which is subsequently trapped with benzyl bromide to yield the less-substituted alkylation product.[4][8]

Experimental Workflow

G cluster_0 LDA Preparation (0 °C) cluster_1 Enolate Formation (-78 °C) cluster_2 Alkylation & Workup Diisopropylamine Diisopropylamine nBuLi nBuLi Diisopropylamine->nBuLi Add dropwise LDA_soln LDA Solution Ketone_soln 2-Methylcyclohexanone in THF LDA_soln->Ketone_soln Add dropwise Enolate_soln Kinetic Enolate BnBr Benzyl Bromide Enolate_soln->BnBr Add dropwise -78 °C to RT Product 2-Benzyl-6-methyl- cyclohexanone BnBr->Product Quench (NH4Cl) Extract & Purify

Caption: Workflow for kinetic alkylation of 2-methylcyclohexanone.

Step-by-Step Methodology
  • LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below 0 °C. Stir the resulting pale yellow solution at 0 °C for 30 minutes to form the LDA reagent.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. To this, add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour after addition is complete.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography or vacuum distillation to yield 2-benzyl-6-methylcyclohexanone.[4]

Protocol 2: Synthesis of 2-Benzyl-2-methylcyclohexanone (via Thermodynamic Enolate)

This procedure uses a weaker base and higher temperature to allow for equilibration to the more stable thermodynamic enolate before trapping with benzyl bromide.[4]

Experimental Workflow

G cluster_0 Enolate Formation (Reflux) cluster_1 Alkylation & Workup NaH NaH (oil-free) Ketone_soln 2-Methylcyclohexanone in THF NaH->Ketone_soln Add solution Enolate_soln Thermodynamic Enolate Ketone_soln->Enolate_soln Heat to Reflux (2-4 hours) BnBr Benzyl Bromide Enolate_soln->BnBr Add dropwise Reflux Product 2-Benzyl-2-methyl- cyclohexanone BnBr->Product Quench (H2O) Extract & Purify

Caption: Workflow for thermodynamic alkylation of 2-methylcyclohexanone.

Step-by-Step Methodology
  • Base Preparation: In a flame-dried, nitrogen-purged flask, place sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove the oil, decanting the hexanes carefully each time. Suspend the oil-free NaH in anhydrous THF.

  • Enolate Formation & Equilibration: To the NaH suspension, add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF. Fit the flask with a reflux condenser and heat the mixture to reflux. Stir at reflux for 2-4 hours to allow for complete deprotonation and equilibration to the thermodynamic enolate.

  • Alkylation: To the refluxing solution of the enolate, add benzyl bromide (1.2 eq) dropwise. Continue to reflux the mixture until TLC analysis indicates the reaction is complete (typically 2-4 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature and cautiously quench by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography or vacuum distillation to yield 2-benzyl-2-methylcyclohexanone.[4]

Part 4: Validation and Application

Characterization of Alkylation Products

Confirmation of regioselective alkylation is achieved through standard spectroscopic analysis of the purified products. The two isomers, 2-benzyl-6-methylcyclohexanone and 2-benzyl-2-methylcyclohexanone, are readily distinguishable.

ProductKey ¹H NMR SignalsKey ¹³C NMR Signals
Kinetic Product Multiplet for CH-Bn proton. Doublet for the C6-Methyl group.Two distinct signals for α-carbons (C2 and C6).
Thermodynamic Product Singlet for the C2-Methyl group (no adjacent proton).Quaternary carbon signal for C2. Methylene signal for C6.
Strategic Applications in Synthesis

The principles of kinetic and thermodynamic enolate formation are not merely academic; they are routinely applied in the synthesis of complex natural products and pharmaceuticals.[4] The ability to selectively introduce a substituent at a specific α-carbon is a critical step in building molecular complexity and controlling stereochemistry. This control allows chemists to construct intricate carbon skeletons with high precision, avoiding the formation of undesirable regioisomers and simplifying purification processes. This strategic functionalization is a foundational tactic in retrosynthetic analysis and is integral to the development of efficient and elegant synthetic routes to high-value molecules.[1]

References

Stability and Storage of (1-Cyclohexen-1-yloxy)trimethylsilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of (1-Cyclohexen-1-yloxy)trimethylsilane

(1-Cyclohexen-1-yloxy)trimethylsilane, a member of the silyl enol ether class of organic compounds, is a versatile and pivotal intermediate in modern organic synthesis.[1][2] Its significance lies in its role as a stable, isolable equivalent of the cyclohexanone enolate, offering a milder and more selective nucleophile for a variety of carbon-carbon bond-forming reactions.[1][2] This attribute makes it an invaluable tool in the construction of complex molecular architectures, including natural products and active pharmaceutical ingredients.[3][4] Understanding the stability and proper storage of this reagent is paramount to ensure its reactivity, purity, and the reproducibility of experimental outcomes. This guide provides an in-depth analysis of the factors governing the stability of (1-cyclohexen-1-yloxy)trimethylsilane and outlines best practices for its storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (1-cyclohexen-1-yloxy)trimethylsilane is essential for its appropriate handling and storage.

PropertyValue
Chemical Name Silane, (1-cyclohexen-1-yloxy)trimethyl-
Synonyms 1-(Trimethylsiloxy)cyclohexene, Cyclohexanone trimethylsilyl enol ether
CAS Number 6651-36-1
Molecular Formula C9H18OSi
Molecular Weight 170.32 g/mol [5]
Appearance Clear, colorless to light yellow liquid[3]
Boiling Point 64-65 °C at 15 mmHg[3][6][7][8]
Density 0.875 g/mL at 25 °C[3][8]
Refractive Index n20/D 1.447[3][8]
Flash Point ~42 °C (108 °F)[7]

The Achilles' Heel: Hydrolytic Instability

The primary factor dictating the stability of (1-cyclohexen-1-yloxy)trimethylsilane is its susceptibility to hydrolysis.[1][9] Silyl enol ethers, in general, are sensitive to moisture and can be readily cleaved by water, particularly under acidic or basic conditions.[9][10]

Mechanism of Hydrolysis

The hydrolysis of (1-cyclohexen-1-yloxy)trimethylsilane proceeds through the nucleophilic attack of water on the silicon atom. This process leads to the formation of cyclohexanone and trimethylsilanol, which can then dimerize to form hexamethyldisiloxane.[1] The presence of protic solvents, such as water or alcohols, facilitates this decomposition.[10][11]

Caption: Hydrolysis of (1-cyclohexen-1-yloxy)trimethylsilane.

The rate of hydrolysis is influenced by several factors, including the steric bulk of the silyl group. While the trimethylsilyl group in the title compound offers some stability, it is still prone to cleavage. Silyl enol ethers with bulkier substituents on the silicon atom, such as tert-butyldimethylsilyl (TBS), exhibit greater hydrolytic stability.[12][13]

Recommended Storage Protocols

To preserve the integrity and reactivity of (1-cyclohexen-1-yloxy)trimethylsilane, strict adherence to proper storage protocols is crucial. The primary objective is to minimize its exposure to moisture and atmospheric oxygen.

Core Storage Recommendations
  • Temperature: Store in a refrigerator at a temperature of 2-8°C (36-46°F).[3][8] Some suppliers recommend storage at 4°C.[7] Low temperatures slow down the rate of potential decomposition reactions.

  • Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon.[4] This displaces moisture and oxygen from the headspace of the container, preventing hydrolysis and potential oxidation.

  • Container: Use a tightly sealed, appropriate container. Amber glass bottles are suitable to protect against light, although the compound is not explicitly listed as being highly light-sensitive. The key is an airtight seal to prevent moisture ingress.

  • Environment: Store in a dry, well-ventilated area away from sources of ignition, as the compound is a flammable liquid.[5][14]

Storage_Protocol cluster_storage Optimal Storage Conditions cluster_compound Temperature 2-8°C Silane (1-Cyclohexen-1-yloxy)trimethylsilane Temperature->Silane Prevents thermal decomposition Inert_Atmosphere Nitrogen or Argon Inert_Atmosphere->Silane Prevents hydrolysis & oxidation Sealed_Container Tightly Sealed Sealed_Container->Silane Prevents moisture ingress Dry_Environment Low Humidity Dry_Environment->Silane Minimizes ambient moisture

Caption: Key parameters for the optimal storage of the silane.

Safe Handling and Use

Given its chemical properties, appropriate safety measures must be observed when handling (1-cyclohexen-1-yloxy)trimethylsilane.

Experimental Workflow for Handling
  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold surface of the liquid.

  • Inert Atmosphere Transfer: Handle the liquid under a stream of dry nitrogen or argon. Use of a Schlenk line or a glovebox is recommended for transfers.

  • Dispensing: Use dry syringes or cannulas for transferring the liquid. Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere before use.

  • Reaction Quenching: Be mindful that silyl enol ethers can be quenched by protic solvents. Work-up procedures should be designed accordingly, often involving an anhydrous work-up or careful quenching with a non-aqueous solution.

  • Disposal: Dispose of any unused material and empty containers in accordance with local, state, and federal regulations for flammable and potentially hazardous chemical waste.

Monitoring Stability and Purity

Regularly assessing the purity of (1-cyclohexen-1-yloxy)trimethylsilane is good laboratory practice, especially for long-term stored samples or before use in sensitive reactions.

Analytical Techniques for Purity Assessment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to assess the purity. The presence of cyclohexanone (a broad multiplet around 2.2-2.4 ppm) and hexamethyldisiloxane (a sharp singlet around 0.05 ppm) are indicative of hydrolysis. The characteristic vinylic proton of the silyl enol ether appears as a triplet around 4.85 ppm.

  • Gas Chromatography (GC): GC can be used to determine the purity and identify the presence of volatile impurities like cyclohexanone.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch (around 1715 cm⁻¹) would indicate the formation of cyclohexanone, while the C=C stretch of the silyl enol ether is typically observed around 1668 cm⁻¹.

Conclusion

(1-Cyclohexen-1-yloxy)trimethylsilane is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. Its primary vulnerability is hydrolysis, a process that can be effectively mitigated by strict adherence to proper storage and handling protocols. By storing the compound at refrigerated temperatures under an inert atmosphere in a tightly sealed container, and by employing anhydrous handling techniques, researchers can ensure its integrity and achieve reliable and reproducible results in their synthetic endeavors. Regular purity assessment via standard analytical techniques is also recommended to confirm the quality of the reagent before use.

References

The Genesis and Evolution of Silyl Enol Ether Chemistry: A Technical Guide for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Silyl enol ethers have emerged as indispensable intermediates in modern organic synthesis, providing a versatile platform for stereocontrolled carbon-carbon bond formation. This in-depth technical guide traces the historical development of silyl enol ether chemistry, from the foundational concepts of enolate trapping to the sophisticated catalytic asymmetric reactions that define its contemporary landscape. We will delve into the pioneering work of Herbert O. House, the paradigm-shifting discovery of the Mukaiyama aldol reaction, and the subsequent innovations that have solidified the role of silyl enol ethers in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles and practical applications of this powerful synthetic tool.

The Dawn of an Era: Taming the Enolate with Silicon

The story of silyl enol ethers begins with the fundamental challenge of controlling the reactivity of enolates, the nucleophilic intermediates formed by the deprotonation of carbonyl compounds. In the mid-20th century, while the utility of enolates in C-C bond formation was well-established, their high reactivity and propensity for self-condensation and polyalkylation presented significant synthetic hurdles. The ability to generate a specific enolate and have it react in a controlled manner was a paramount objective.

A pivotal breakthrough came from the laboratory of Herbert O. House , who in the late 1960s demonstrated that enolates could be "trapped" with chlorotrimethylsilane (TMSCl) to form stable, isolable silyl enol ethers.[1] This process effectively protected the reactive enolate, allowing for its purification and subsequent controlled reaction.

Kinetic vs. Thermodynamic Control: A Dichotomy of Reactivity

House's work also laid the groundwork for understanding and controlling the regioselectivity of enolate formation from unsymmetrical ketones.[1] This led to the crucial concepts of kinetic and thermodynamic control in the synthesis of silyl enol ethers, a cornerstone of their strategic application.[2][3][4]

  • Kinetic Control: Achieved under irreversible conditions, typically using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[3] The kinetic enolate is formed faster due to the deprotonation of the more sterically accessible, less substituted α-proton.[3]

  • Thermodynamic Control: Favored under equilibrating conditions, often using a weaker base at higher temperatures. This allows for the formation of the more stable, more substituted enolate.[2][4]

This ability to selectively generate and isolate either the kinetic or thermodynamic silyl enol ether provided chemists with unprecedented control over the outcome of subsequent reactions.

The Mukaiyama Aldol Reaction: A Paradigm Shift in Carbon-Carbon Bond Formation

The true potential of silyl enol ethers was fully unleashed in 1973 with the seminal discovery by Teruaki Mukaiyama of the Lewis acid-catalyzed aldol reaction between a silyl enol ether and a carbonyl compound.[5][6][7] This reaction, now famously known as the Mukaiyama aldol reaction , revolutionized the field of organic synthesis.[5][6][7]

Unlike traditional base-catalyzed aldol reactions, the Mukaiyama reaction proceeds under mild, neutral conditions, offering exceptional functional group tolerance and chemoselectivity.[8] The Lewis acid, typically a titanium (IV) chloride (TiCl₄), activates the carbonyl electrophile, facilitating nucleophilic attack by the silyl enol ether.[6]

Mechanism of the Mukaiyama Aldol Reaction

The generally accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, thereby increasing its electrophilicity. The silyl enol ether then attacks the activated carbonyl carbon, forming a new carbon-carbon bond. A subsequent workup step hydrolyzes the resulting silyloxy intermediate to afford the β-hydroxy carbonyl product.[6]

Figure 1: Generalized mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

The Dawn of Asymmetric Catalysis

The inherent potential for stereocontrol in the Mukaiyama aldol reaction spurred intense research into asymmetric variants. The development of chiral Lewis acids in the late 1980s marked another significant leap forward.[8] By employing stoichiometric or, more desirably, catalytic amounts of a chiral Lewis acid, chemists could achieve high levels of enantioselectivity in the aldol addition. This opened the door to the efficient synthesis of enantiopure β-hydroxy carbonyl compounds, which are ubiquitous structural motifs in natural products and pharmaceuticals.[6]

A notable example is the use of chiral diamine-coordinated Sn(II) triflate complexes, which have proven to be highly effective catalysts for asymmetric Mukaiyama aldol reactions.

Expanding the Synthetic Toolkit: Beyond the Aldol Reaction

The utility of silyl enol ethers extends far beyond the Mukaiyama aldol reaction. They participate in a wide array of other important carbon-carbon and carbon-heteroatom bond-forming reactions.

The Stork-Danheiser Reaction

Developed by Gilbert Stork and Rick L. Danheiser , this reaction provides a powerful method for the synthesis of substituted cyclohexenones.[9] It involves the reaction of a vinylogous ester with an organolithium or Grignard reagent, followed by an acid-catalyzed rearrangement.[9][10][11] While not directly involving a pre-formed silyl enol ether in its classical form, the underlying principles of enolate chemistry are central to this transformation.

Other Key Transformations

Silyl enol ethers are versatile nucleophiles in a variety of other reactions, including:

  • Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

  • Alkylations: Reaction with electrophiles such as alkyl halides.

  • Halogenations: Reaction with halogens to produce α-haloketones.[12]

Practical Applications in Complex Molecule Synthesis

The impact of silyl enol ether chemistry is perhaps most profoundly felt in the field of natural product total synthesis. The mild reaction conditions, high stereoselectivity, and broad functional group tolerance of reactions involving silyl enol ethers have made them indispensable tools for the construction of complex molecular architectures.[6][13]

For instance, the asymmetric Mukaiyama aldol reaction has been a key step in the synthesis of numerous polyketides, macrolides, and alkaloids.[6] The ability to forge specific carbon-carbon bonds with precise stereochemical control is paramount in these endeavors.

Experimental Protocols

Protocol for the Synthesis of a Kinetically Controlled Silyl Enol Ether

This protocol describes the formation of the less substituted silyl enol ether from 2-methylcyclohexanone.

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • 2-Methylcyclohexanone

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous sodium bicarbonate solution

  • Pentane

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.05 equivalents) to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add chlorotrimethylsilane (1.2 equivalents) to the enolate solution at -78 °C and allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with pentane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.

  • Purify the product by distillation under reduced pressure.

Protocol for the Synthesis of a Thermodynamically Controlled Silyl Enol Ether

This protocol describes the formation of the more substituted silyl enol ether from 2-methylcyclohexanone.[2]

Materials:

  • 2-Methylcyclohexanone

  • Triethylamine

  • Chlorotrimethylsilane (TMSCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add anhydrous DMF, 2-methylcyclohexanone (1.0 equivalent), and triethylamine (1.2 equivalents).

  • Add chlorotrimethylsilane (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction to room temperature and add saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation under reduced pressure.

Summary and Future Outlook

The historical development of silyl enol ether chemistry is a testament to the power of fundamental mechanistic understanding and the relentless pursuit of synthetic efficiency. From House's initial trapping experiments to the sophisticated asymmetric catalytic reactions of today, the field has continuously evolved, providing chemists with an ever-expanding toolbox for the construction of complex molecules. The principles of kinetic and thermodynamic control, the revolutionary impact of the Mukaiyama aldol reaction, and the advent of asymmetric catalysis have all played pivotal roles in this journey.

Looking ahead, the field of silyl enol ether chemistry is poised for further innovation. The development of new, more efficient, and environmentally benign catalytic systems, as well as the discovery of novel transformations involving these versatile intermediates, will undoubtedly continue to push the boundaries of what is possible in organic synthesis. The legacy of pioneers like House and Mukaiyama will continue to inspire future generations of chemists to explore the rich and rewarding landscape of silyl enol ether chemistry.

References

Methodological & Application

The Synthetic Versatility of (1-Cyclohexen-1-yloxy)trimethylsilane: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Silyl Enol Ethers in Modern Synthesis

In the landscape of contemporary organic synthesis, the ability to form carbon-carbon bonds with precision and control is paramount. Silyl enol ethers, a class of charge-neutral enolate equivalents, have emerged as indispensable tools for achieving this goal.[1] Their stability, ease of preparation, and tunable reactivity have cemented their status as key intermediates in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients. Among these, Silane, (1-cyclohexen-1-yloxy)trimethyl-, the trimethylsilyl enol ether of cyclohexanone, serves as a prototypical and highly versatile reagent.[2] Its unique combination of steric and electronic properties allows it to engage in a wide array of transformations, acting as a soft nucleophile under Lewis acidic conditions.[1]

This technical guide provides an in-depth exploration of the synthesis and application of (1-cyclohexen-1-yloxy)trimethylsilane. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in key synthetic transformations, including the Mukaiyama aldol addition, the Saegusa-Ito oxidation, α-alkylation of ketones, Michael additions, and Simmons-Smith cyclopropanation. Each protocol is designed to be a self-validating system, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Synthesis of (1-Cyclohexen-1-yloxy)trimethylsilane

The preparation of (1-cyclohexen-1-yloxy)trimethylsilane from cyclohexanone is a foundational procedure, typically achieved by trapping the corresponding enolate with a silyl halide. The choice of base and reaction conditions dictates the regioselectivity of the enolization, although for a symmetrical ketone like cyclohexanone, this is not a concern. A common and effective method involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure rapid and quantitative enolate formation, followed by quenching with trimethylsilyl chloride (TMSCl). Alternatively, thermodynamic conditions using triethylamine and TMSCl in a solvent like DMF can also be employed.[3]

Protocol 1: Synthesis of (1-Cyclohexen-1-yloxy)trimethylsilane

This protocol describes a standard laboratory procedure for the synthesis of (1-cyclohexen-1-yloxy)trimethylsilane from cyclohexanone.

Materials:

  • Cyclohexanone

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous pentane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Enolate Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF. Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate the LDA solution.

  • Addition of Ketone: Add cyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Silyl Trapping: Add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and add pentane. Separate the organic layer, and extract the aqueous layer twice with pentane. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to afford pure (1-cyclohexen-1-yloxy)trimethylsilane.[4]

Expected Outcome: A colorless liquid with a boiling point of approximately 75-80 °C at 20-21 mmHg.[4]

Applications in Carbon-Carbon Bond Formation

The Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a cornerstone of modern organic synthesis, enabling the stereoselective formation of β-hydroxy ketones.[5][6] The reaction involves the Lewis acid-mediated addition of a silyl enol ether to an aldehyde or ketone. The Lewis acid, typically a titanium (IV) or tin (IV) species, activates the carbonyl electrophile, facilitating nucleophilic attack by the silyl enol ether.[5][7] This approach offers a significant advantage over traditional base-mediated aldol reactions by allowing for a crossed aldol reaction without self-condensation of the aldehyde.

Mechanism: The reaction proceeds through an open transition state, and the diastereoselectivity (syn vs. anti) is influenced by the geometry of the silyl enol ether and the nature of the Lewis acid and substrates.[6]

Mukaiyama_Aldol reagents R'CHO + LA activated [R'CHO--LA] reagents->activated Coordination intermediate Silylated Aldol Adduct activated->intermediate Nucleophilic Attack enol_ether (1-cyclohexen-1-yloxy)trimethylsilane enol_ether->intermediate Nucleophilic Attack product β-Hydroxy Ketone intermediate->product Aqueous Workup

Caption: Mukaiyama Aldol Reaction Workflow.

Protocol 2: Diastereoselective Mukaiyama Aldol Addition with Benzaldehyde

This protocol details the reaction between (1-cyclohexen-1-yloxy)trimethylsilane and benzaldehyde, a classic example demonstrating the power of the Mukaiyama aldol addition.

Materials:

  • (1-Cyclohexen-1-yloxy)trimethylsilane (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Titanium tetrachloride (TiCl₄) (1.1 equiv, as a 1.0 M solution in anhydrous dichloromethane)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool the flask to -78 °C.

  • Addition of Reagents: To the cooled solvent, add benzaldehyde (1.0 equiv). Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn a yellow or orange color. Stir for 10 minutes.

  • Nucleophilic Addition: Add a solution of (1-cyclohexen-1-yloxy)trimethylsilane (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expected Outcome: A mixture of threo and erythro diastereomers of 2-(hydroxy(phenyl)methyl)cyclohexan-1-one. The diastereomeric ratio is influenced by the specific reaction conditions.

α-Alkylation of Ketones

The α-alkylation of ketones is a fundamental C-C bond-forming reaction. The use of silyl enol ethers like (1-cyclohexen-1-yloxy)trimethylsilane provides a controlled and regioselective method for this transformation. The reaction is typically mediated by a Lewis acid and is particularly effective with electrophiles that can form stable carbocations, such as benzylic or allylic halides.[1]

Mechanism: The Lewis acid activates the alkyl halide, promoting the formation of a carbocation or a highly electrophilic species. The silyl enol ether then acts as a nucleophile, attacking the electrophile to form the new C-C bond.

Protocol 3: α-Benzylation of Cyclohexanone

This protocol provides a general procedure for the α-benzylation of cyclohexanone via its silyl enol ether.

Materials:

  • (1-Cyclohexen-1-yloxy)trimethylsilane (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Titanium tetrachloride (TiCl₄) (1.2 equiv, as a 1.0 M solution in anhydrous dichloromethane)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C.

  • Addition of Reagents: Add (1-cyclohexen-1-yloxy)trimethylsilane (1.0 equiv) and benzyl bromide (1.1 equiv) to the cooled solvent.

  • Lewis Acid Activation: Slowly add the TiCl₄ solution (1.2 equiv) dropwise to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully pouring it into a stirred mixture of ether and water. Separate the layers and extract the aqueous layer with ether. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expected Outcome: 2-Benzylcyclohexan-1-one.

Michael Addition

The Michael addition, or conjugate addition, is a crucial reaction for the formation of 1,5-dicarbonyl compounds. (1-Cyclohexen-1-yloxy)trimethylsilane serves as an excellent nucleophile in Lewis acid-catalyzed Michael additions to α,β-unsaturated carbonyl compounds.

Protocol 4: Michael Addition to Methyl Vinyl Ketone

This protocol outlines the Michael addition of (1-cyclohexen-1-yloxy)trimethylsilane to methyl vinyl ketone.

Materials:

  • (1-Cyclohexen-1-yloxy)trimethylsilane (1.0 equiv)

  • Methyl vinyl ketone (1.2 equiv)

  • Titanium tetrachloride (TiCl₄) (1.1 equiv, as a 1.0 M solution in anhydrous dichloromethane)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve methyl vinyl ketone (1.2 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Lewis Acid Activation: Add the TiCl₄ solution (1.1 equiv) dropwise and stir for 10 minutes.

  • Nucleophilic Addition: Slowly add a solution of (1-cyclohexen-1-yloxy)trimethylsilane (1.0 equiv) in anhydrous CH₂Cl₂.

  • Reaction Monitoring: Stir the mixture at -78 °C for 2-3 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution and follow the work-up and purification procedure described in Protocol 3.

Expected Outcome: 2-(3-Oxobutyl)cyclohexan-1-one.

Oxidative and Cycloaddition Reactions

The Saegusa-Ito Oxidation

The Saegusa-Ito oxidation is a powerful method for the synthesis of α,β-unsaturated carbonyl compounds from silyl enol ethers.[1][8] The reaction utilizes a palladium(II) catalyst, typically palladium(II) acetate, to effect an oxidative elimination.[1][9] A co-oxidant, such as benzoquinone, is often used to regenerate the active Pd(II) species from the Pd(0) formed during the catalytic cycle, allowing for the use of catalytic amounts of the expensive palladium salt.[1][8]

Mechanism: The mechanism involves the coordination of the palladium(II) to the double bond of the silyl enol ether, followed by the elimination of the silyl group to form an oxo-allyl palladium complex. Subsequent β-hydride elimination yields the enone product and a palladium(0) species.[8][9]

Saegusa_Ito start (1-cyclohexen-1-yloxy)trimethylsilane intermediate1 π-allyl Pd Complex start->intermediate1 + Pd(II) pd_catalyst Pd(OAc)₂ intermediate2 Pd-H Species intermediate1->intermediate2 β-Hydride Elimination product Cyclohexenone intermediate2->product pd0 Pd(0) intermediate2->pd0 pd0->pd_catalyst Oxidation oxidant Co-oxidant (e.g., Benzoquinone) oxidant->pd_catalyst

Caption: Catalytic Cycle of the Saegusa-Ito Oxidation.

Protocol 5: Saegusa-Ito Oxidation to 2-Cyclohexen-1-one

This protocol describes the conversion of (1-cyclohexen-1-yloxy)trimethylsilane to 2-cyclohexen-1-one.

Materials:

  • (1-Cyclohexen-1-yloxy)trimethylsilane (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 equiv)

  • Acetonitrile (MeCN)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (1-cyclohexen-1-yloxy)trimethylsilane (1.0 equiv) in acetonitrile.

  • Addition of Catalyst: Add Pd(OAc)₂ (0.5 equiv) to the solution at room temperature with stirring.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. The solution will typically turn black as Pd(0) is formed.

  • Work-up: Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Note: For a catalytic version, 5-10 mol% of Pd(OAc)₂ can be used in the presence of a stoichiometric amount of a co-oxidant like benzoquinone.

Expected Outcome: 2-Cyclohexen-1-one, a colorless liquid.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes.[10] The electron-rich double bond of silyl enol ethers like (1-cyclohexen-1-yloxy)trimethylsilane makes them excellent substrates for this transformation.[11] The reaction typically employs a carbenoid species generated from diiodomethane and a zinc-copper couple or diethylzinc.[11][12]

Protocol 6: Synthesis of 1-(Trimethylsilyloxy)bicyclo[4.1.0]heptane

This protocol provides a general method for the cyclopropanation of (1-cyclohexen-1-yloxy)trimethylsilane.

Materials:

  • (1-Cyclohexen-1-yloxy)trimethylsilane (1.0 equiv)

  • Diethylzinc (Et₂Zn) (2.0 equiv, as a solution in hexanes)

  • Diiodomethane (CH₂I₂) (2.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool to 0 °C.

  • Carbenoid Formation: Slowly add diethylzinc (2.0 equiv) to the cooled solvent, followed by the dropwise addition of diiodomethane (2.0 equiv). Stir the mixture at 0 °C for 30 minutes.

  • Cyclopropanation: Add a solution of (1-cyclohexen-1-yloxy)trimethylsilane (1.0 equiv) in anhydrous CH₂Cl₂ to the carbenoid solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. The crude product can be purified by distillation or flash column chromatography.

Expected Outcome: 1-(Trimethylsilyloxy)bicyclo[4.1.0]heptane.

Data Summary

ApplicationReagentsProductTypical YieldReference(s)
Mukaiyama Aldol Addition Benzaldehyde, TiCl₄2-(Hydroxy(phenyl)methyl)cyclohexan-1-one60-80%
α-Alkylation Benzyl bromide, TiCl₄2-Benzylcyclohexan-1-one70-90%[1]
Michael Addition Methyl vinyl ketone, TiCl₄2-(3-Oxobutyl)cyclohexan-1-one65-85%
Saegusa-Ito Oxidation Pd(OAc)₂2-Cyclohexen-1-one80-95%[8][9]
Simmons-Smith Cyclopropanation Et₂Zn, CH₂I₂1-(Trimethylsilyloxy)bicyclo[4.1.0]heptane70-90%[11][12]

Conclusion

Silane, (1-cyclohexen-1-yloxy)trimethyl- is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its utility as a stable, easily handled enolate surrogate enables a wide range of reliable and high-yielding transformations. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the strategic application of this valuable building block in the synthesis of complex molecular architectures. By understanding the principles behind its reactivity, the synthetic chemist can harness the full potential of (1-cyclohexen-1-yloxy)trimethylsilane to achieve their synthetic goals with precision and efficiency.

References

The Mukaiyama Aldol Reaction: A Detailed Protocol for the Stereoselective Synthesis of β-Hydroxy Ketones Using (1-Cyclohexen-1-yloxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Traditional Aldol

The Mukaiyama aldol addition, a cornerstone of modern organic synthesis, offers a powerful and selective method for the formation of carbon-carbon bonds.[1] Developed by Teruaki Mukaiyama in 1973, this reaction circumvents the often problematic self-condensation and lack of regioselectivity inherent in traditional base-catalyzed aldol reactions.[1][2] It achieves this by employing a silyl enol ether, a stable and isolable enolate equivalent, which reacts with a carbonyl compound in the presence of a Lewis acid.[2] The result is a predictable and often highly stereoselective synthesis of β-hydroxy aldehydes or ketones, crucial intermediates in the synthesis of natural products and pharmaceuticals.[2]

This application note provides an in-depth guide to the Mukaiyama aldol reaction, focusing on the diastereoselective protocol involving the reaction of (1-cyclohexen-1-yloxy)trimethylsilane with an aldehyde. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step experimental protocol, and discuss the critical parameters that govern its success and stereochemical outcome.

Mechanistic Insights: The Role of the Lewis Acid and Silyl Enol Ether

The generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol reaction proceeds through an open transition state. The key to the reaction's success lies in the activation of the carbonyl electrophile by the Lewis acid.

The critical steps are as follows:

  • Activation of the Carbonyl: The Lewis acid, typically a titanium (IV) salt like titanium tetrachloride (TiCl₄), coordinates to the oxygen atom of the aldehyde. This coordination dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3]

  • Nucleophilic Attack: The silyl enol ether, in this case, (1-cyclohexen-1-yloxy)trimethylsilane, then acts as the nucleophile. The double bond of the enol ether attacks the activated carbonyl carbon, leading to the formation of a new carbon-carbon bond.

  • Intermediate Formation and Silyl Transfer: This attack generates a carbocationic intermediate which is stabilized by the adjacent oxygen atom. A subsequent transfer of the trimethylsilyl group to the carbonyl oxygen and the release of the Lewis acid catalyst occurs.

  • Hydrolysis to the Aldol Product: The resulting silyl ether of the aldol product is then hydrolyzed during aqueous workup to yield the final β-hydroxy ketone.

Mukaiyama_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Silyl Transfer & Product Formation Aldehyde R-CHO Activated_Complex R-CHO---TiCl₄ Aldehyde->Activated_Complex Coordination Lewis_Acid TiCl₄ Lewis_Acid->Activated_Complex Intermediate [Intermediate]⁺ Activated_Complex->Intermediate Attack Silyl_Enol_Ether (1-cyclohexen-1-yloxy)trimethylsilane Silyl_Enol_Ether->Intermediate Silyl_Aldolate Silylated Aldol Product Intermediate->Silyl_Aldolate Silyl Transfer Final_Product β-Hydroxy Ketone Silyl_Aldolate->Final_Product Hydrolysis

Caption: Generalized mechanism of the Mukaiyama aldol reaction.

The stereochemical outcome of the reaction is highly dependent on the geometry of the silyl enol ether, the nature of the Lewis acid, the substrates, and the reaction conditions.[1] The use of a strong Lewis acid like TiCl₄ often favors the formation of the syn-diastereomer, particularly with bulky substituents on the silyl enol ether.[4]

Experimental Protocols

Protocol 1: Preparation of (1-Cyclohexen-1-yloxy)trimethylsilane

The silyl enol ether is a crucial starting material and can be readily prepared from the corresponding ketone.

Materials:

  • Cyclohexanone

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et₃N)

  • Dry Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with dry DMF or DCM, followed by triethylamine (1.1 equivalents). Add chlorotrimethylsilane (1.1 equivalents) via syringe.

  • Ketone Addition: Add cyclohexanone (1.0 equivalent) to the stirred solution.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into a separatory funnel containing pentane and a cold saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with pentane. The combined organic layers are washed with saturated aqueous sodium bicarbonate, then brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford (1-cyclohexen-1-yloxy)trimethylsilane as a colorless liquid.

Protocol 2: Diastereoselective Mukaiyama Aldol Reaction

This protocol details the classic TiCl₄-mediated reaction between (1-cyclohexen-1-yloxy)trimethylsilane and benzaldehyde.

Materials:

  • (1-Cyclohexen-1-yloxy)trimethylsilane (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon or nitrogen inlet.

  • Solvent and Aldehyde: Add anhydrous dichloromethane (CH₂Cl₂) to the flask (approximately 5 mL per 1 mmol of aldehyde). Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled solvent, add freshly distilled benzaldehyde (1.0 equivalent).

  • Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 equivalents) dropwise via syringe. The solution will typically turn a yellow or orange color. Stir the mixture for 10-15 minutes at -78 °C to allow for the formation of the aldehyde-Lewis acid complex.

  • Silyl Enol Ether Addition: In a separate flame-dried flask, prepare a solution of (1-cyclohexen-1-yloxy)trimethylsilane (1.0 equivalent) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching the Reaction: Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution at -78 °C. This is a critical step to neutralize the highly acidic TiCl₄ and prevent side reactions during warm-up. The mixture will likely become heterogeneous.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with additional CH₂Cl₂.

  • Extraction: Separate the layers and extract the aqueous layer three times with CH₂Cl₂.

  • Washing and Drying: Combine the organic layers, wash with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired β-hydroxy ketone.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under inert atmosphere B Add anhydrous CH₂Cl₂ and cool to -78 °C A->B C Add benzaldehyde B->C D Add TiCl₄ solution dropwise, stir for 15 min C->D E Add (1-cyclohexen-1-yloxy)trimethylsilane solution dropwise D->E F Monitor reaction by TLC E->F G Quench with sat. aq. NaHCO₃ at -78 °C F->G H Warm to room temperature, extract with CH₂Cl₂ G->H I Dry organic layers and concentrate H->I J Purify by flash chromatography I->J

Caption: Experimental workflow for the Mukaiyama aldol reaction.

Data Presentation: Expected Outcomes

The diastereoselectivity of the Mukaiyama aldol reaction is a key consideration. Under the conditions described in Protocol 2, a preference for the syn (or threo) diastereomer is generally observed.

Silyl Enol EtherAldehydeLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
(1-Cyclohexen-1-yloxy)trimethylsilaneBenzaldehydeTiCl₄-7875-90~4:1 to 9:1
(1-Cyclohexen-1-yloxy)trimethylsilaneIsobutyraldehydeTiCl₄-7880-95>9:1

Note: Yields and diastereomeric ratios are approximate and can vary based on the purity of reagents and precise reaction conditions.

Causality and Experimental Choices: A Deeper Look

  • Choice of Lewis Acid (TiCl₄): Titanium tetrachloride is a strong Lewis acid that effectively activates a wide range of aldehydes. Its ability to form a chelated transition state often leads to high levels of diastereoselectivity.[4] The stoichiometry (1.1 equivalents) ensures complete activation of the aldehyde.

  • Low Reaction Temperature (-78 °C): Performing the reaction at low temperatures is crucial for several reasons. It minimizes side reactions, such as the formation of enone condensation products.[1] More importantly, it enhances the kinetic control of the reaction, leading to higher diastereoselectivity by favoring the more ordered, lower-energy transition state.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Water will readily react with the Lewis acid (TiCl₄) and the silyl enol ether, leading to decomposition and significantly lower yields. Therefore, the use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is paramount.

  • Quenching with Saturated Aqueous NaHCO₃: The quenching step serves to neutralize the strong Lewis acid TiCl₄ and any other acidic species present. A saturated solution of sodium bicarbonate provides a mildly basic medium that effectively accomplishes this without causing undesired side reactions with the product. Using a saturated solution also minimizes the amount of water introduced to the organic phase.

Applications in Drug Development

The ability to construct complex stereochemical architectures with high precision makes the Mukaiyama aldol reaction an invaluable tool in the synthesis of pharmaceuticals and biologically active natural products.[2] For instance, it has been a key step in the total synthesis of molecules like the potent anticancer agent Epothilone B and intermediates for the widely used cholesterol-lowering drug, Atorvastatin. The controlled formation of carbon-carbon bonds and the introduction of hydroxyl groups with specific stereochemistry are often critical for a drug's biological activity, and the Mukaiyama aldol reaction provides a reliable method to achieve this.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield - Reagents or solvents not sufficiently dry.- Inactive Lewis acid.- Silyl enol ether has hydrolyzed.- Ensure all glassware is flame-dried and solvents are freshly distilled from an appropriate drying agent.- Use a fresh bottle or a newly opened ampule of TiCl₄.- Prepare the silyl enol ether fresh before use.
Poor diastereoselectivity - Reaction temperature was too high.- Impure aldehyde.- Maintain a consistent -78 °C throughout the addition and reaction time.- Use freshly distilled aldehyde.
Formation of byproducts - Quenching was done at room temperature.- Reaction was allowed to run for too long.- Always quench the reaction at -78 °C.- Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.

Conclusion

The Mukaiyama aldol reaction, particularly the protocol employing (1-cyclohexen-1-yloxy)trimethylsilane, stands as a robust and highly versatile method for the diastereoselective synthesis of β-hydroxy ketones. By understanding the underlying mechanism and carefully controlling the reaction parameters—especially temperature and moisture—researchers can reliably access complex molecular architectures. This application note provides a comprehensive and practical guide for scientists in both academic and industrial settings, enabling the efficient application of this powerful transformation in their synthetic endeavors.

References

Application Notes & Protocols: Regioselective Alkylation of Cyclohexanone via Silyl Enol Ether Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The regioselective α-alkylation of unsymmetrical ketones is a foundational transformation in organic synthesis, pivotal for the construction of complex carbon skeletons in pharmaceutical and natural product chemistry. Direct alkylation of ketone enolates often suffers from issues of polyalkylation, O-alkylation, and lack of regiochemical control. The use of silyl enol ethers as stable, isolable enolate surrogates provides a robust solution to these challenges. This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 2-benzylcyclohexanone from cyclohexanone, proceeding through a trimethylsilyl (TMS) enol ether intermediate. We will explore the principles of kinetic versus thermodynamic enolate formation to achieve regiochemical control and detail the subsequent alkylation step.

Introduction: The Strategic Advantage of Silyl Enol Ethers

Silyl enol ethers are a class of organosilicon compounds that serve as neutral, stable equivalents of enolates.[1] Their formation involves trapping a transient enolate with a silyl halide, most commonly chlorotrimethylsilane (TMSCl).[2] This strategy offers several advantages in organic synthesis:

  • Stability and Isolation: Unlike highly reactive and basic metal enolates, silyl enol ethers are generally stable enough to be purified by distillation or chromatography and can be stored.

  • Controlled Reactivity: They are less basic than their metal enolate counterparts, which minimizes side reactions like self-condensation. Their nucleophilicity is unlocked in the presence of a Lewis acid, allowing for controlled C-C bond formation with a wide range of electrophiles.[3][4]

  • Regiochemical Precision: The regiochemistry of the final alkylated product is dictated by the regiochemistry of the silyl enol ether intermediate. This allows for the selective formation of either the kinetic or thermodynamic alkylation product by carefully choosing the conditions for silyl enol ether synthesis.[5]

This document will focus on the synthesis of cyclohexanone trimethylsilyl enol ether under kinetic control and its subsequent alkylation with benzyl bromide.

The Principle of Regiocontrol: Kinetic vs. Thermodynamic Enolate Formation

For an unsymmetrical ketone like 2-methylcyclohexanone, two different enolates can be formed, leading to two isomeric silyl enol ethers. The choice of reaction conditions determines which isomer is favored.[6]

  • Kinetic Control: This is achieved under irreversible conditions, typically using a strong, sterically hindered base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C).[5][7] The kinetic enolate is formed faster because the bulky base removes the more sterically accessible proton from the less substituted α-carbon. This process is rapid and irreversible at low temperatures.

  • Thermodynamic Control: This is favored under reversible (equilibrating) conditions, often using a weaker base (like triethylamine) at higher temperatures.[2][8] These conditions allow for equilibrium to be established, which favors the formation of the more stable, more substituted enolate, as it corresponds to a more substituted (and thus more stable) double bond.[8]

For a symmetrical ketone like cyclohexanone, there is no issue of regioselectivity. However, understanding these principles is crucial when applying this methodology to more complex, unsymmetrical ketones. The protocol described below utilizes conditions that would favor kinetic control in an unsymmetrical system.

Visualizing the Reaction Pathway

The overall experimental workflow can be visualized as a two-stage process: the formation of the silyl enol ether, followed by the alkylation reaction.

G cluster_0 Part 1: Silyl Enol Ether Synthesis cluster_1 Part 2: Alkylation A Cyclohexanone C Lithium Enolate A->C Deprotonation B LDA, THF, -78°C E Cyclohex-1-en-1-yloxy(trimethyl)silane C->E Silylation D TMSCl (Quench) F Silyl Enol Ether E->F I Alkylated Intermediate F->I C-C Bond Formation G Benzyl Bromide (Electrophile) H Lewis Acid (e.g., TiCl4) Optional but enhances reactivity K 2-Benzylcyclohexanone I->K Hydrolysis J Aqueous Workup

Caption: Experimental workflow for the alkylation of cyclohexanone.

Experimental Protocols

Safety Precaution: This procedure involves pyrophoric (n-BuLi), corrosive, and moisture-sensitive reagents. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of Cyclohex-1-en-1-yloxy(trimethyl)silane

This protocol details the formation of the silyl enol ether from cyclohexanone under conditions that favor kinetic control.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Eq.
Diisopropylamine101.194.6 mL33.01.1
n-Butyllithium (2.5 M in hexanes)64.0612.5 mL31.51.05
Cyclohexanone98.142.95 g (3.1 mL)30.01.0
Chlorotrimethylsilane (TMSCl)108.644.6 mL36.01.2
Tetrahydrofuran (THF), anhydrous-~150 mL--
Saturated aqueous NH₄Cl-~50 mL--
Pentane-~150 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Protocol:

  • LDA Preparation:

    • To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septa, add anhydrous THF (100 mL) and freshly distilled diisopropylamine (4.6 mL, 33.0 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (12.5 mL of a 2.5 M solution in hexanes, 31.5 mmol) dropwise via syringe over 10 minutes. The solution may become slightly cloudy.

    • After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C (ice-water bath). Stir for 20-30 minutes at 0 °C to ensure complete formation of LDA.[1]

  • Enolate Formation:

    • Cool the freshly prepared LDA solution back down to -78 °C.

    • In a separate flame-dried flask, prepare a solution of cyclohexanone (3.1 mL, 30.0 mmol) in anhydrous THF (20 mL).

    • Add the cyclohexanone solution dropwise to the cold LDA solution over 15 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.[5]

  • Silyl Trapping:

    • To the cold enolate solution, add freshly distilled chlorotrimethylsilane (4.6 mL, 36.0 mmol) neat via syringe in one portion.

    • Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1-2 hours. A white precipitate of LiCl will form.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding cold, saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL).

    • Transfer the mixture to a separatory funnel and dilute with pentane (~100 mL).

    • Separate the layers and extract the aqueous layer with pentane (2 x 25 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude silyl enol ether can often be used in the next step without further purification. If necessary, purify by fractional distillation under reduced pressure.

Part B: Alkylation with Benzyl Bromide

This protocol describes the C-alkylation of the silyl enol ether to form 2-benzylcyclohexanone. While some reactive electrophiles can react directly, the use of a Lewis acid catalyst is often beneficial.[2][9]

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Eq.
Cyclohex-1-en-1-yloxy(trimethyl)silane170.335.11 g30.01.0
Benzyl Bromide171.043.57 mL (5.13 g)30.01.0
Titanium Tetrachloride (TiCl₄)189.680.33 mL (0.57 g)3.00.1
Dichloromethane (DCM), anhydrous-~100 mL--
Saturated aqueous NaHCO₃-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Protocol:

  • Reaction Setup:

    • To a flame-dried, 250 mL round-bottom flask under a nitrogen atmosphere, add the crude or purified silyl enol ether (5.11 g, 30.0 mmol) and anhydrous dichloromethane (100 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents:

    • Add titanium tetrachloride (0.33 mL, 3.0 mmol) dropwise via syringe to the cold solution.

    • In a separate, dry syringe, take up freshly distilled benzyl bromide (3.57 mL, 30.0 mmol) and add it dropwise to the reaction mixture over 10 minutes.

    • Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • Work-up and Isolation:

    • Quench the reaction at -78 °C by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL).

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude 2-benzylcyclohexanone by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[10]

Mechanism of Alkylation

The Lewis acid (TiCl₄) plays a crucial role in activating the electrophile and facilitating the reaction.

Caption: Proposed mechanism for the Lewis acid-catalyzed alkylation.

The Lewis acid coordinates to the carbonyl oxygen of the silyl enol ether, increasing its reactivity. The double bond then acts as a nucleophile, attacking the benzyl bromide. Subsequent loss of the silyl group and aqueous workup yields the final α-alkylated ketone. For highly reactive alkylating agents like benzyl bromide, the reaction can sometimes proceed without a Lewis acid, though yields may be lower and reaction times longer.

Conclusion

The synthesis of silyl enol ethers as intermediates provides a powerful and reliable method for the regioselective alkylation of ketones like cyclohexanone. By understanding and applying the principles of kinetic and thermodynamic control, chemists can precisely dictate the outcome of the reaction, enabling the synthesis of complex molecular architectures. The protocols outlined in this guide offer a field-proven workflow for researchers and drug development professionals to successfully implement this critical synthetic transformation.

References

application of (1-cyclohexen-1-yloxy)trimethylsilane in natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (1-cyclohexen-1-yloxy)trimethylsilane in the synthesis of natural products.

Introduction: The Strategic Advantage of (1-Cyclohexen-1-yloxy)trimethylsilane

In the intricate field of natural product synthesis, the precise construction of carbon-carbon bonds is paramount. (1-Cyclohexen-1-yloxy)trimethylsilane, a prominent member of the silyl enol ether class of compounds, serves as a cornerstone reagent for achieving this goal.[1] It is the trimethylsilyl ether of the enol form of cyclohexanone, effectively acting as a stable, isolable, and versatile synthetic equivalent of the cyclohexanone enolate nucleophile.[1][2][3] This stability circumvents the challenges associated with the direct use of kinetically or thermodynamically generated lithium enolates, such as self-condensation and poor regioselectivity. The trimethylsilyl group renders the enol ether's double bond electron-rich, priming it for a variety of powerful C-C bond-forming reactions, most notably the Mukaiyama aldol, Michael addition, and various cycloaddition reactions, making it an invaluable tool in the assembly of complex molecular architectures found in nature.[1]

Core Application: The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a Lewis acid-catalyzed carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone.[4][5][6] This transformation is a cornerstone of modern organic synthesis, providing a reliable method for constructing β-hydroxy carbonyl moieties, a common structural motif in numerous natural products like polyketides and macrolides.[4][5]

Mechanistic Rationale

The reaction is initiated by the activation of the carbonyl electrophile by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂). This activation enhances the carbonyl carbon's electrophilicity, facilitating a nucleophilic attack from the electron-rich double bond of the silyl enol ether.[5][6] Unlike traditional aldol reactions, the mechanism proceeds through an open transition state rather than a closed, six-membered ring, which has significant implications for the reaction's stereochemical outcome. The diastereoselectivity is thus highly dependent on the specific substrates, Lewis acid, and reaction conditions employed.[6]

Mukaiyama_Aldol_Mechanism General Mechanism of the Mukaiyama Aldol Reaction cluster_reactants Reactants cluster_activated Activation cluster_attack C-C Bond Formation cluster_product Product r1 R¹(C=O)R² (Aldehyde/Ketone) ac Activated Carbonyl [R¹(C=O-LA)R²]⁺ r1->ac + LA r2 (1-Cyclohexen-1-yloxy)trimethylsilane inter Oxocarbenium Intermediate r2->inter Nucleophilic Attack la Lewis Acid (LA) ac->inter Nucleophilic Attack p1 Silyl-protected Adduct inter->p1 - LA p2 β-Hydroxy Ketone (after workup) p1->p2 Aqueous Workup

Caption: General Mechanism of the Mukaiyama Aldol Reaction.

Application in Natural Product Synthesis: Leiodermatolide A Fragment

The Mukaiyama aldol reaction has been pivotal in the synthesis of numerous complex natural products.[4] For instance, a key step in the synthesis of a C1-C11 fragment of the potent anticancer agent Leiodermatolide A involved a Mukaiyama aldol reaction.[4] In this synthesis, an aldehyde fragment was reacted with a silyl enol ether in the presence of a Lewis acid to furnish the desired aldol adduct, which was then elaborated to the target fragment.[4] While the original synthesis may have used a different silyl enol ether, the following protocol illustrates a representative transformation using (1-cyclohexen-1-yloxy)trimethylsilane.

Parameter Condition Rationale/Reference
Silyl Enol Ether (1-Cyclohexen-1-yloxy)trimethylsilaneStable, reactive nucleophile.[1]
Electrophile Propanal (as a model)Representative aliphatic aldehyde.[4]
Lewis Acid Titanium Tetrachloride (TiCl₄)Potent Lewis acid for carbonyl activation.[6]
Solvent Dichloromethane (DCM)Aprotic, non-coordinating solvent.
Temperature -78 °C to room temperatureLow temperature minimizes side reactions.
Yield (Typical) 85-95%High efficiency is characteristic of this reaction.[4]

Core Application: Michael (1,4-Conjugate) Addition

The Michael addition, or 1,4-conjugate addition, is another powerful C-C bond-forming reaction where (1-cyclohexen-1-yloxy)trimethylsilane excels. It involves the addition of the silyl enol ether nucleophile to an α,β-unsaturated carbonyl compound.[1] This reaction is fundamental for the synthesis of 1,5-dicarbonyl compounds, which are versatile intermediates for subsequent cyclization reactions to form six-membered rings, a ubiquitous feature in natural products.[1]

Mechanistic Rationale and Workflow

Catalyzed by a Lewis acid, the α,β-unsaturated carbonyl is activated, and the silyl enol ether attacks the β-carbon. The resulting intermediate is a new silyl enol ether, which can be hydrolyzed upon aqueous workup to yield the 1,5-dicarbonyl product.

Michael_Addition_Workflow Workflow: Michael Addition in Synthesis start Start: (1-Cyclohexen-1-yloxy)trimethylsilane + Methyl Vinyl Ketone step1 Step 1: Lewis Acid Catalysis (e.g., Dibutyltin bis(triflate)) start->step1 step2 Step 2: 1,4-Conjugate Addition Formation of intermediate enolate step1->step2 step3 Step 3: Aqueous Workup (e.g., H₂O / H⁺) step2->step3 product Product: 2-(3-oxobutyl)cyclohexan-1-one (1,5-Dicarbonyl Compound) step3->product application Further Application: Intramolecular Aldol Condensation (Robinson Annulation) product->application e.g.

Caption: Workflow for Michael Addition and subsequent application.

Application Insight

The reaction of (1-cyclohexen-1-yloxy)trimethylsilane with methyl vinyl ketone is a classic example of this transformation.[1][2] The resulting 1,5-dicarbonyl compound, 2-(3-oxobutyl)cyclohexanone, is a direct precursor to the Wieland-Miescher ketone and related structures, which are foundational building blocks in steroid and terpenoid synthesis.

Core Application: Cycloaddition Reactions

The electron-rich double bond of (1-cyclohexen-1-yloxy)trimethylsilane makes it a reactive component in various cycloaddition reactions.[1] While not a diene itself, it can act as a potent dienophile or react with other partners in [2+2], [3+2], or [4+2] cycloadditions, providing rapid access to complex polycyclic systems.[7][8] Its reactivity is distinct from classic dienes like Danishefsky's diene, which is a 1,3-butadiene system designed for Diels-Alder reactions.[9][10] (1-Cyclohexen-1-yloxy)trimethylsilane, as an enol ether, participates as a two-carbon component, offering a different strategic approach to ring construction.

Application in Cyclopropanation

A notable application is in cyclopropanation reactions, such as the Simmons-Smith reaction.[1] The reaction with a carbenoid generated from diiodomethane and a zinc-copper couple yields a siloxy-substituted cyclopropane ring. This structure is a valuable synthetic intermediate, as the siloxy group can be converted to a ketone or hydroxyl group, and the strained cyclopropane ring can be opened selectively to introduce functionality with stereocontrol.

Cyclopropanation_Pathway Cyclopropanation Pathway reagent (1-Cyclohexen-1-yloxy)trimethylsilane product Siloxy-substituted Bicyclo[4.1.0]heptane reagent->product [2+1] Cycloaddition conditions Simmons-Smith Reagent (CH₂I₂ / Zn-Cu) conditions->product

Caption: Pathway for the Simmons-Smith cyclopropanation reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of (1-cyclohexen-1-yloxy)trimethylsilane

This protocol describes a standard procedure for the preparation of the silyl enol ether from cyclohexanone.

Materials:

  • Cyclohexanone

  • Trimethylchlorosilane (TMSCl)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Under a dry nitrogen atmosphere, charge a three-necked flask with anhydrous toluene and triethylamine (1.025 eq).

  • Warm the solution to 50 °C with stirring.

  • In an addition funnel, prepare a mixture of cyclohexanone (1.0 eq) and trimethylchlorosilane (1.025 eq).

  • Add the cyclohexanone/TMSCl mixture dropwise to the reaction flask over 30 minutes.

  • After the addition is complete, maintain the reaction at 50 °C for 3-4 hours. A white precipitate (Et₃N·HCl) will form.

  • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to remove the toluene.

  • The crude product is then purified by vacuum distillation to afford (1-cyclohexen-1-yloxy)trimethylsilane as a clear liquid.[11]

Protocol 2: Lewis Acid-Catalyzed Mukaiyama Aldol Reaction

This protocol provides a general method for the reaction of (1-cyclohexen-1-yloxy)trimethylsilane with an aldehyde.

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 eq)

  • (1-cyclohexen-1-yloxy)trimethylsilane (1.2 eq)

  • Titanium tetrachloride (TiCl₄, 1.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the aldehyde in anhydrous DCM in a flame-dried, nitrogen-purged flask and cool the solution to -78 °C.

  • Add TiCl₄ dropwise to the stirred solution.

  • In a separate flask, dissolve (1-cyclohexen-1-yloxy)trimethylsilane in anhydrous DCM.

  • Add the silyl enol ether solution dropwise to the aldehyde/TiCl₄ mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, a β-trimethylsilyloxy ketone, can be hydrolyzed by stirring with a mild acid (e.g., 1M HCl in THF) or purified directly by flash column chromatography on silica gel to yield the β-hydroxy ketone.[6]

Conclusion

(1-Cyclohexen-1-yloxy)trimethylsilane is a powerful and versatile reagent in the synthetic chemist's arsenal. Its ability to function as a stable cyclohexanone enolate surrogate enables a wide range of reliable and high-yielding carbon-carbon bond-forming reactions. From the construction of intricate acyclic chains via the Mukaiyama aldol reaction to the formation of cyclic systems through Michael additions and cycloadditions, this silyl enol ether provides elegant and efficient solutions to the challenges posed by the total synthesis of complex natural products. The protocols and strategic insights provided herein serve as a guide for its effective implementation in research and development.

References

Application Notes and Protocols: Stereoselective Reactions Using Silane, (1-cyclohexen-1-yloxy)trimethyl-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of (1-Cyclohexen-1-yloxy)trimethylsilane in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for precise control over the three-dimensional arrangement of atoms is paramount. Stereoselective reactions, which favor the formation of one stereoisomer over others, are the bedrock of synthesizing complex molecules like pharmaceuticals and natural products. Among the versatile reagents enabling such transformations, silyl enol ethers have emerged as indispensable tools. This guide focuses on a particularly valuable and widely used silyl enol ether: Silane, (1-cyclohexen-1-yloxy)trimethyl- (also known as 1-(trimethylsilyloxy)cyclohexene).

(1-Cyclohexen-1-yloxy)trimethylsilane is a stable and easily handled enolate equivalent of cyclohexanone.[1][2][3] Its utility lies in its ability to act as a nucleophile in a variety of carbon-carbon bond-forming reactions, where the bulky trimethylsilyl group plays a crucial role in influencing the stereochemical outcome.[4] This document provides an in-depth exploration of the applications of (1-cyclohexen-1-yloxy)trimethylsilane in stereoselective reactions, with a primary focus on the seminal Mukaiyama aldol reaction. We will delve into the mechanistic underpinnings that govern stereoselectivity and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Mukaiyama Aldol Reaction: A Paradigm of Stereocontrol

Discovered by Teruaki Mukaiyama in 1973, the Mukaiyama aldol addition is a powerful method for forming carbon-carbon bonds by reacting a silyl enol ether with an aldehyde or ketone in the presence of a Lewis acid.[5][6] This reaction elegantly overcomes the challenges of self-condensation often encountered in traditional base-mediated aldol reactions, allowing for a "crossed" aldol reaction with high levels of control.[7][8]

Mechanistic Insights and the Origin of Stereoselectivity

The stereochemical course of the Mukaiyama aldol reaction is intricately dependent on the reaction conditions, the nature of the substrates, and, most critically, the choice of Lewis acid.[4] The generally accepted mechanism proceeds through an open transition state, unlike the closed, six-membered ring transition state of traditional enolate chemistry.[7]

The key steps are as follows:

  • Activation of the Carbonyl: The Lewis acid coordinates to the oxygen atom of the aldehyde or ketone, significantly increasing its electrophilicity.[5]

  • Nucleophilic Attack: The silyl enol ether, in our case (1-cyclohexen-1-yloxy)trimethylsilane, attacks the activated carbonyl carbon.

  • Formation of the Aldol Adduct: A silylated aldol adduct is formed, which upon aqueous workup, yields the final β-hydroxy ketone.[6]

The stereoselectivity (syn vs. anti) is determined by the relative orientation of the reactants in the transition state. This orientation is influenced by steric interactions between the substituents on the enol ether and the aldehyde, as well as the nature of the Lewis acid and its ligands.[4]

Mukaiyama_Aldol_Mechanism Silyl_Enol_Ether (1-Cyclohexen-1-yloxy)trimethylsilane Transition_State Open Transition State Silyl_Enol_Ether->Transition_State Aldehyde R-CHO Activated_Carbonyl Activated Aldehyde [R-CHO-LA] Aldehyde->Activated_Carbonyl Coordination Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Activated_Carbonyl Activated_Carbonyl->Transition_State Nucleophilic Attack Silylated_Adduct Silylated Aldol Adduct Transition_State->Silylated_Adduct Final_Product β-Hydroxy Ketone Silylated_Adduct->Final_Product Hydrolysis Workup Aqueous Workup Workup->Final_Product

Caption: Generalized mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Diastereoselective Mukaiyama Aldol Reaction Protocol

This protocol describes a classic example of a diastereoselective Mukaiyama aldol addition between (1-cyclohexen-1-yloxy)trimethylsilane and benzaldehyde, catalyzed by titanium tetrachloride (TiCl₄).[7]

Materials
  • (1-Cyclohexen-1-yloxy)trimethylsilane (1.0 equivalent)

  • Benzaldehyde (1.0 equivalent)

  • Titanium tetrachloride (TiCl₄) (1.1 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous CH₂Cl₂ (5 mL per 1 mmol of aldehyde).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Aldehyde: To the cooled solvent, add benzaldehyde (1.0 equiv).

  • Lewis Acid Addition: Slowly add TiCl₄ (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.[7]

  • Addition of Silyl Enol Ether: Add a solution of (1-cyclohexen-1-yloxy)trimethylsilane (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.[7]

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.[7]

  • Workup:

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

    • Combine the organic layers, wash with brine, and then dry over anhydrous MgSO₄.[7]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Enantioselective Mukaiyama Aldol Reaction: The Power of Chiral Catalysts

A significant advancement in the Mukaiyama aldol reaction is the development of asymmetric variants using chiral Lewis acid catalysts.[6] These catalysts create a chiral environment around the electrophile, leading to a facial-selective attack by the silyl enol ether and the formation of one enantiomer in excess.

Key Considerations for Enantioselectivity
  • Chiral Ligands: The choice of chiral ligand is crucial. Ligands such as BINAP, BOX, and TADDOL have been successfully employed.

  • Lewis Acid: The metal center of the Lewis acid (e.g., Ti, Sn, Cu, Ag) in combination with the chiral ligand dictates the catalytic activity and enantioselectivity.[4]

  • Temperature: Lower reaction temperatures generally lead to higher enantiomeric excess (ee).

Enantioselective Mukaiyama Aldol Reaction Protocol

This protocol provides a general framework for an enantioselective Mukaiyama aldol reaction. The specific chiral Lewis acid and conditions should be optimized based on the desired product and available literature.

Materials
  • Chiral Lewis acid catalyst (e.g., (R)-BINAP·AgOTf) (10 mol%)

  • Aldehyde (1.0 equivalent)

  • (1-Cyclohexen-1-yloxy)trimethylsilane (1.2 equivalents)

  • Anhydrous solvent (e.g., CH₂Cl₂, THF)

  • Activated 4 Å molecular sieves

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Catalyst Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the chiral Lewis acid catalyst (10 mol%).

  • Inert Atmosphere: Place the flask under an inert atmosphere (argon or nitrogen).

  • Solvent Addition and Cooling: Add anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C).

  • Aldehyde Addition: Add the aldehyde (1.0 equiv) to the catalyst solution and stir for 30 minutes.[7]

  • Silyl Enol Ether Addition: Slowly add the silyl enol ether (1.2 equiv) dropwise over 20 minutes.[7]

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor by TLC.

  • Quenching: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.[7]

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification and Analysis: Purify the crude product by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Data Presentation: Representative Results
Silyl Enol EtherAldehydeCatalyst/Lewis AcidSolventTemp (°C)Yield (%)dr (syn:anti)ee (%)Reference
1-(Trimethylsilyloxy)cyclohexeneBenzaldehydeTiCl₄CH₂Cl₂RT82threo:erythro (63:19)-[6]
1-(Trimethylsilyloxy)cyclopenteneBenzaldehyde(R)-BINAP·AgOTfTHF-208895:597[7]
Silyl ketene acetal3-Penten-2-oneChiral Cu(II)-Box complexCH₂Cl₂-7895>99:199[7]

Beyond the Mukaiyama Aldol: Other Stereoselective Applications

While the Mukaiyama aldol reaction is a cornerstone application, (1-cyclohexen-1-yloxy)trimethylsilane and related silyl enol ethers are valuable nucleophiles in other stereoselective transformations.

Catalytic Asymmetric Simmons-Smith Cyclopropanation

The reaction of silyl enol ethers with a carbenoid species, such as that generated in the Simmons-Smith reaction, can produce cyclopropanol derivatives. The use of chiral ligands can render this process highly enantioselective. For instance, dipeptide-based ligands have been shown to be effective in the asymmetric cyclopropanation of a variety of silyl enol ethers, affording optically active cyclopropyl silyl ethers in high yields and with up to 96% ee.[9]

[2+2] Cycloaddition Reactions

Silyl enol ethers can undergo [2+2] cycloaddition reactions with α,β-unsaturated esters in the presence of a hard Lewis acid catalyst, such as EtAlCl₂.[10] These reactions can proceed with a high degree of trans-stereoselectivity, providing a convenient route to polysubstituted cyclobutane rings.[10] The stereochemical outcome can be controlled at three of the four newly formed stereogenic centers.[10]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Flame_Dry Flame-Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Flame_Dry->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Cool_Reaction Cool to Reaction Temperature Add_Solvent->Cool_Reaction Add_Reagents Add Catalyst and Aldehyde Cool_Reaction->Add_Reagents Add_Enol_Ether Add Silyl Enol Ether Add_Reagents->Add_Enol_Ether Monitor Monitor by TLC Add_Enol_Ether->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Purify by Chromatography Dry_and_Concentrate->Purify Analyze Analyze Stereoselectivity (HPLC) Purify->Analyze

Caption: A typical experimental workflow for a stereoselective reaction.

Conclusion and Future Outlook

Silane, (1-cyclohexen-1-yloxy)trimethyl-, stands as a testament to the power of silyl enol ethers in modern synthetic chemistry. Its ability to engage in highly stereoselective transformations, most notably the Mukaiyama aldol reaction, has made it an invaluable tool in the synthesis of complex, stereochemically rich molecules. The protocols and mechanistic discussions provided herein serve as a guide for researchers to harness the full potential of this versatile reagent. The continued development of novel chiral catalysts promises to further expand the scope and utility of stereoselective reactions involving silyl enol ethers, paving the way for the efficient and elegant synthesis of the next generation of pharmaceuticals and functional materials.

References

Application Notes & Protocols: (1-Cyclohexen-1-yloxy)trimethylsilane as a Versatile Protecting Group for Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Masking in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1][2][3] Ketones, with their inherent reactivity at both the carbonyl carbon and the α-positions, often require temporary masking to prevent undesired side reactions.[4] Silyl enol ethers have emerged as a premier class of protecting groups for carbonyl compounds, offering a unique blend of stability and controlled reactivity.[5][6][7][8] They effectively serve as neutral, isolable equivalents of enolates, enabling a host of selective transformations that would otherwise be challenging.[9][10]

This guide focuses on (1-cyclohexen-1-yloxy)trimethylsilane (CAS 6651-36-1), the trimethylsilyl (TMS) enol ether of cyclohexanone.[10][11][12][13][14][15][16][17] As a commercially available and well-characterized example, it provides an excellent model for understanding the formation, stability, and synthetic utility of TMS enol ethers as ketone protecting groups. We will delve into the mechanistic rationale behind their synthesis, provide field-proven protocols for their application, and explore their role in facilitating advanced synthetic strategies.

Pillar 1: The Causality Behind Silyl Enol Ether Formation

The conversion of a ketone to its corresponding silyl enol ether is not merely a procedural step; it is a carefully controlled chemical transformation governed by the principles of enolate chemistry. The process involves the deprotonation of an α-carbon to generate a nucleophilic enolate, which is then "trapped" by an electrophilic silicon species, most commonly a trialkylsilyl halide like trimethylsilyl chloride (TMSCl).[5]

A critical aspect of this transformation, particularly with unsymmetrical ketones, is the ability to control the regiochemical outcome. The choice of reaction conditions dictates whether the kinetic or the thermodynamic silyl enol ether is formed as the major product.[18]

  • Kinetic Control: This pathway favors the formation of the less substituted, and generally less stable, silyl enol ether. The key is to use a strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), at very low temperatures (e.g., -78 °C).[5][19][20] The bulky base preferentially abstracts the more sterically accessible proton from the less-substituted α-carbon. The low temperature freezes the equilibrium, trapping the product that is formed fastest.[19]

  • Thermodynamic Control: This pathway yields the more substituted, and therefore more thermodynamically stable, silyl enol ether. This is achieved by using a weaker, non-hindered base, such as triethylamine (Et₃N), often at elevated temperatures.[5][19][20] These reversible conditions allow an equilibrium to be established, where the initially formed kinetic product can revert to the starting ketone and ultimately isomerize to the more stable thermodynamic product.

This ability to selectively generate a specific regioisomer is a powerful tool, allowing chemists to precisely control where subsequent reactions will occur.

G cluster_0 Silylation Workflow Ketone Starting Ketone Protection Protection Step (Silyl Enol Ether Formation) Ketone->Protection SEE (1-Cyclohexen-1-yloxy)trimethylsilane (Protected Ketone) Protection->SEE Reaction Further Synthetic Transformations (e.g., C-C bond formation) SEE->Reaction Deprotection Deprotection Step (Hydrolysis) Reaction->Deprotection Product Final Product with Regenerated Ketone Deprotection->Product

Caption: General workflow for using a silyl enol ether as a protecting group.

Pillar 2: Self-Validating Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of a model ketone and the subsequent deprotection. The success of these procedures relies on the careful control of reagents and conditions.

Protocol 1: Thermodynamic Protection of 2-Methylcyclohexanone

This protocol favors the formation of the more stable, tetrasubstituted silyl enol ether.

Materials:

  • 2-Methylcyclohexanone

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pentane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylcyclohexanone (1.0 eq).

  • Add anhydrous DMF to create a ~0.5 M solution.

  • Add freshly distilled triethylamine (1.5 eq).

  • Add trimethylsilyl chloride (1.5 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing cold pentane and saturated NaHCO₃ solution.

  • Separate the layers. Extract the aqueous layer twice more with pentane.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 1-methyl-2-(trimethylsilyloxy)cyclohex-1-ene, should be purified by vacuum distillation to yield a colorless liquid. Note: Standard silica gel chromatography is generally not recommended as the acidic nature of the silica can cause premature deprotection.[21] If chromatography is necessary, use silica gel that has been neutralized with triethylamine or opt for neutral alumina.

Caption: Formation of the thermodynamic silyl enol ether from 2-methylcyclohexanone.

Protocol 2: Kinetic Protection of 2-Methylcyclohexanone

This protocol favors the formation of the less stable, trisubstituted silyl enol ether.

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes, titrated

  • Tetrahydrofuran (THF), anhydrous

  • 2-Methylcyclohexanone

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ether or Pentane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, two-neck flask under nitrogen, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add freshly distilled diisopropylamine (1.1 eq). Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 eq) in a small amount of anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Silyl Trapping: Add TMSCl (1.2 eq) neat and dropwise to the enolate solution at -78 °C. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Work-up: Quench the reaction by adding saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract three times with ether or pentane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Purify the resulting kinetic silyl enol ether, 6-methyl-1-(trimethylsilyloxy)cyclohex-1-ene, by vacuum distillation.

Protocol 3: Deprotection via Mild Acidic Hydrolysis

This protocol efficiently regenerates the parent ketone from its silyl enol ether derivative.

Materials:

  • Silyl enol ether (e.g., (1-cyclohexen-1-yloxy)trimethylsilane)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the silyl enol ether (1.0 eq) in THF.

  • Add an equal volume of 1 M HCl and stir vigorously at room temperature. The hydrolysis is typically rapid (5-30 minutes). Monitor by TLC until the starting material is consumed.[5]

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the parent ketone. Further purification by chromatography or distillation can be performed if necessary.

Pillar 3: Authoritative Grounding & Data

The utility of a protecting group is defined by its stability profile. TMS enol ethers are known for their sensitivity to acidic conditions and fluoride ions, which allows for their facile removal under mild conditions.[7][22] Conversely, they are robust under many basic, reductive, and organometallic reaction conditions.

Table 1: Stability and Compatibility of TMS Enol Ethers

Reagent/Condition ClassStabilityComments
Aqueous Acid (e.g., HCl, H₂SO₄) Low Rapid hydrolysis to the ketone. This is the basis for deprotection.[5][22]
Fluoride Ion (e.g., TBAF, HF) Low Very rapid cleavage due to the high strength of the Si-F bond.[7][22]
Silica Gel Chromatography Low to Moderate Can cause partial or complete hydrolysis. Neutralized silica or alumina is recommended.[21]
Aqueous Base (e.g., NaOH, K₂CO₃) High Generally stable, though prolonged exposure can lead to slow hydrolysis.[23]
Organometallics (e.g., R-MgBr, R-Li) High Stable, allowing reactions at other sites in the molecule.[7]
Hydride Reductants (e.g., LiAlH₄, NaBH₄) High Stable, allowing for selective reduction of other functional groups.[7]
Oxidizing Agents (e.g., m-CPBA, PCC) Moderate to High Generally stable, but can react under specific oxidative conditions (e.g., Saegusa-Ito).

The lability of the TMS group is its primary feature. For applications requiring greater stability, more sterically hindered silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) can be employed.[9][23][24][25] The increased steric bulk around the silicon atom hinders nucleophilic attack, making these derivatives more resistant to hydrolysis.[25][26]

Synthetic Applications: A Gateway to C-C Bond Formation

Beyond simple protection, silyl enol ethers like (1-cyclohexen-1-yloxy)trimethylsilane are powerful intermediates for forming new carbon-carbon bonds at the α-position of the parent ketone.[5]

  • Mukaiyama Aldol Addition: In the presence of a Lewis acid like TiCl₄, silyl enol ethers react as soft nucleophiles with aldehydes and ketones to form β-hydroxy carbonyl compounds after workup.[5][10]

  • Michael Additions: They undergo conjugate addition to α,β-unsaturated carbonyl compounds, providing a reliable method for constructing 1,5-dicarbonyl systems.[10][12]

  • α-Alkylation and α-Halogenation: Silyl enol ethers can be alkylated with reactive electrophiles and can also be halogenated at the α-position with high regioselectivity.[5]

  • α-Sulfenylation: Reaction with sulfenyl halides (e.g., PhSCl) efficiently introduces a sulfur functional group at the alpha-carbon.[5][10]

G cluster_0 Deprotection Mechanism (Acid-Catalyzed) SEE (1-Cyclohexen-1-yloxy)trimethylsilane Protonation Protonation of Alkene Carbon SEE->Protonation + H₃O⁺ Oxocarbenium Oxocarbenium Ion Intermediate Protonation->Oxocarbenium Attack Nucleophilic Attack by Water Oxocarbenium->Attack + H₂O Hemiketal Silylated Hemiketal Attack->Hemiketal Deprotonation Proton Transfer & Loss of TMS Group Hemiketal->Deprotonation Ketone Cyclohexanone Deprotection Deprotection Deprotection->Ketone

Caption: Key steps in the acid-catalyzed hydrolysis of a silyl enol ether.

Conclusion

(1-Cyclohexen-1-yloxy)trimethylsilane and related silyl enol ethers are more than just protecting groups; they are versatile synthetic intermediates that grant chemists precise control over the reactivity of ketones. By understanding the principles of kinetic and thermodynamic enolate formation, researchers can selectively mask one α-position over another. The well-defined stability profile of TMS enol ethers allows for their strategic removal under exceptionally mild conditions, preserving sensitive functionalities elsewhere in the molecule. Their utility as stable enolate surrogates in a variety of powerful C-C bond-forming reactions solidifies their position as an indispensable tool for researchers, scientists, and drug development professionals engaged in the art of modern organic synthesis.

References

The Synthetic Chemist's Guide to (1-Cyclohexen-1-yloxy)trimethylsilane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereocenters with a Versatile Nucleophile

(1-Cyclohexen-1-yloxy)trimethylsilane (CAS No. 6651-36-1) stands as a cornerstone reagent in modern organic synthesis. As a stable, isolable, and highly versatile enolate surrogate, its true power is unleashed in the realm of asymmetric catalysis, where it serves as a prochiral nucleophile for the construction of complex, stereochemically rich architectures.[1] The transformation of this achiral silyl enol ether into chiral products is pivotal in the synthesis of natural products and active pharmaceutical ingredients, where specific stereoisomers dictate biological activity.

This guide provides an in-depth exploration of key asymmetric transformations involving (1-cyclohexen-1-yloxy)trimethylsilane. We will move beyond simple procedural lists to dissect the underlying principles, offering field-proven insights into why specific catalysts and conditions are chosen. The protocols herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Core Application I: The Asymmetric Mukaiyama-Michael Addition

The conjugate addition of silyl enol ethers to α,β-unsaturated systems, known as the Mukaiyama-Michael reaction, is a fundamental carbon-carbon bond-forming strategy for creating 1,5-dicarbonyl compounds.[2] The advent of organocatalysis, particularly through the work of David MacMillan, has revolutionized this field by enabling highly enantioselective additions via iminium ion activation.[3][4]

Scientific Rationale & Mechanistic Insight

Unlike traditional Lewis acid catalysis which activates the carbonyl group of an enal for 1,2-addition (the Mukaiyama Aldol reaction), chiral secondary amine catalysts, such as MacMillan's imidazolidinones, selectively activate α,β-unsaturated aldehydes via the formation of a transient, LUMO-lowered iminium ion.[1] This activation pathway directs the nucleophilic attack of the silyl enol ether to the β-position, ensuring exclusive 1,4-conjugate addition. The chiral scaffold of the catalyst effectively shields one face of the iminium ion, dictating the stereochemical outcome of the newly formed stereocenter.

Mukaiyama_Michael_Mechanism sub α,β-Unsaturated Aldehyde iminium Chiral Iminium Ion (LUMO Lowered) sub->iminium Condensation -H₂O cat MacMillan Catalyst (Chiral Amine) cat->iminium enamine Enamine Intermediate iminium->enamine see (1-Cyclohexen-1-yloxy)trimethylsilane see->enamine Nucleophilic Attack (1,4) product_imine Product-Imine Adduct enamine->product_imine Tautomerization product_imine->cat Catalyst Regeneration product δ-Keto Aldehyde (Chiral) product_imine->product water H₂O (Hydrolysis) water->product

Fig. 1: Catalytic cycle of the organocatalytic Mukaiyama-Michael addition.
Protocol 1: Organocatalytic Enantioselective Mukaiyama-Michael Addition

This protocol describes the conjugate addition of (1-cyclohexen-1-yloxy)trimethylsilane to an α,β-unsaturated aldehyde, adapted from methodologies developed by MacMillan and Wang.[3][4]

Materials

ReagentCAS NumberM.W.Notes
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one HCl399925-91-6296.83MacMillan Catalyst, 2nd Gen.
Trifluoroacetic Acid (TFA)76-05-1114.02Co-catalyst
(1-Cyclohexen-1-yloxy)trimethylsilane6651-36-1170.33Substrate
Cinnamaldehyde104-55-2132.16Representative Electrophile
Dichloromethane (CH₂Cl₂)75-09-284.93Anhydrous
Saturated aq. NaHCO₃--For workup

Procedure

  • To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the imidazolidinone catalyst (0.02 mmol, 10 mol%) and trifluoroacetic acid (TFA, 0.02 mmol, 10 mol%).

  • Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 10 minutes to ensure catalyst protonation.

  • Cool the reaction mixture to -20 °C using a suitable cooling bath.

  • Add cinnamaldehyde (0.20 mmol, 1.0 equiv) to the catalyst solution and stir for 5 minutes.

  • Slowly add (1-cyclohexen-1-yloxy)trimethylsilane (0.30 mmol, 1.5 equiv) dropwise over 10 minutes.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Allow the mixture to warm to room temperature, transfer to a separatory funnel, and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired δ-keto aldehyde.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Outcome

This protocol typically affords the desired Michael adduct in high yield (70-90%) and excellent enantioselectivity (90-97% ee).[4]

Core Application II: The Asymmetric Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a powerful Lewis acid-mediated cross-aldol reaction that avoids issues of self-condensation common in traditional base-mediated aldol reactions.[2][5] Employing a chiral Lewis acid catalyst allows for precise control over the formation of two new stereocenters in the β-hydroxy ketone product.

Scientific Rationale & Mechanistic Insight

In this transformation, a chiral Lewis acid (e.g., a Copper(II)-bisoxazoline complex) coordinates to the aldehyde's carbonyl oxygen.[6] This coordination serves two critical functions: it activates the aldehyde, increasing its electrophilicity, and it creates a rigid, chiral environment. The silyl enol ether then attacks the activated aldehyde from the less sterically hindered face of the complex, leading to the enantioselective formation of a new carbon-carbon bond. A subsequent hydrolytic workup cleaves the silyl ether, revealing the β-hydroxy ketone. The geometry of the transition state, which is influenced by the catalyst, substrate, and solvent, determines the relative (syn/anti) and absolute stereochemistry of the product.

Mukaiyama_Aldol_Mechanism aldehyde Aldehyde (e.g., Benzaldehyde) activated_complex Activated Chiral Aldehyde-Catalyst Complex aldehyde->activated_complex Coordination catalyst Chiral Lewis Acid (e.g., Cu(II)-BOX) catalyst->activated_complex silylated_adduct Silylated Aldol Adduct activated_complex->silylated_adduct see (1-Cyclohexen-1-yloxy)trimethylsilane see->silylated_adduct Nucleophilic Attack silylated_adduct->catalyst Catalyst Regeneration product β-Hydroxy Ketone (Chiral) silylated_adduct->product workup Aqueous Workup (e.g., NH₄Cl) workup->product Desilylation

Fig. 2: General workflow for the asymmetric Mukaiyama aldol reaction.
Protocol 2: Asymmetric Mukaiyama Aldol Addition with a Chiral Cu(II)-BOX Catalyst

This is a general protocol for an enantioselective Mukaiyama aldol reaction, a cornerstone for creating optically active β-hydroxy ketones.[6]

Materials

ReagentCAS NumberM.W.Notes
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)34946-82-2361.68Lewis Acid Precursor
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)151336-39-1372.48Chiral Ligand (Ph-BOX)
(1-Cyclohexen-1-yloxy)trimethylsilane6651-36-1170.33Nucleophile
Benzaldehyde100-52-7106.12Representative Electrophile
Dichloromethane (CH₂Cl₂)75-09-284.93Anhydrous
Saturated aq. NH₄Cl--For workup

Procedure

  • To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.02 mmol, 10 mol%) and the Ph-BOX ligand (0.022 mmol, 11 mol%).

  • Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 1-2 hours. The solution should turn a light blue/green color, indicating complex formation.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add benzaldehyde (0.20 mmol, 1.0 equiv) to the catalyst solution and stir for 30 minutes.

  • Slowly add a solution of (1-cyclohexen-1-yloxy)trimethylsilane (0.24 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (1.0 mL) dropwise over 20 minutes.

  • Stir the reaction at -78 °C and monitor by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution (5 mL).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome

Reactions of this type are known to produce aldol adducts with high diastereo- and enantioselectivity. Typical results can range from 80-95% yield, with syn/anti ratios often exceeding 90:10 and enantiomeric excesses greater than 95% ee.

Core Application III: Iridium-Catalyzed Asymmetric Allylic Alkylation

The asymmetric allylic alkylation (AAA) is a premier method for constructing stereocenters. While palladium catalysis is historically dominant, iridium catalysis, pioneered by Hartwig and others, offers complementary regioselectivity, favoring the formation of branched products from linear allylic electrophiles.[7] This is particularly valuable for creating chiral α-allylated ketones.

Scientific Rationale & Mechanistic Insight

The catalytic cycle begins with the oxidative addition of a low-valent Iridium(I) complex to an allylic electrophile (e.g., an allylic carbonate), forming a π-allyl Iridium(III) intermediate. A key feature is the use of specific phosphoramidite ligands that, in the presence of a base, undergo cyclometalation to form the active, metallacyclic iridium catalyst.[8] The silyl enol ether, activated by the carbonate leaving group or another additive, then attacks the more substituted terminus of the π-allyl complex, a preference that is characteristic of iridium catalysis. This nucleophilic attack is highly enantioselective due to the chiral environment created by the ligand, leading to the branched α-allylated product after reductive elimination regenerates the Ir(I) catalyst.

Ir_AAA_Workflow setup 1. Catalyst Pre-formation [Ir(COD)Cl]₂ + Ligand + Base in Solvent (e.g., THF) addition 2. Add Substrates Allylic Carbonate (1-Cyclohexen-1-yloxy)trimethylsilane setup->addition reaction 3. Reaction Stir at specified temperature (e.g., RT to 40 °C) addition->reaction workup 4. Workup & Purification Quench, Extract, Column Chromatography reaction->workup analysis 5. Analysis Yield, Regioselectivity (¹H NMR) Enantioselectivity (Chiral HPLC) workup->analysis

Fig. 3: Experimental workflow for Ir-catalyzed allylic alkylation.
Protocol 3: Iridium-Catalyzed Enantioselective Allylic Alkylation

This protocol is based on the highly efficient methods developed for the allylation of silyl enol ethers using metallacyclic iridium catalysts.[7][8]

Materials

ReagentCAS NumberM.W.Notes
[Ir(COD)Cl]₂12112-67-3671.70Iridium Precursor
(S,S,S_a_)-F-Phos Ligand1448842-79-1557.58Representative Chiral Ligand
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Base
Cinnamyl methyl carbonate87730-10-3192.21Representative Electrophile
(1-Cyclohexen-1-yloxy)trimethylsilane6651-36-1170.33Nucleophile
Tetrahydrofuran (THF)109-99-972.11Anhydrous

Procedure

  • In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.004 mmol, 2 mol%) and the chiral phosphoramidite ligand (0.008 mmol, 4 mol%) to a flame-dried vial.

  • Add anhydrous THF (1.0 mL) and stir for 15 minutes at room temperature.

  • Add Cs₂CO₃ (0.24 mmol, 1.2 equiv) and stir the mixture for another 30 minutes to generate the active catalyst.

  • To this mixture, add a solution of cinnamyl methyl carbonate (0.20 mmol, 1.0 equiv) and (1-cyclohexen-1-yloxy)trimethylsilane (0.22 mmol, 1.1 equiv) in anhydrous THF (1.0 mL).

  • Seal the vial and stir the reaction at room temperature. Monitor the reaction progress by GC-MS or TLC. Reactions are typically complete in 12-24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the α-allylated silyl enol ether.

  • The silyl enol ether can be hydrolyzed to the corresponding ketone by stirring with 1M HCl in THF for 1 hour for subsequent analysis.

  • Determine the branched-to-linear (b:l) ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC.

Expected Outcome

This methodology is known to provide excellent results, with yields typically in the 70-95% range, outstanding regioselectivity for the branched product (>20:1), and high enantioselectivity (90-98% ee).[9]

Summary of Representative Data

The following table summarizes typical outcomes for the asymmetric reactions discussed, providing a benchmark for researchers.

Reaction TypeCatalyst SystemElectrophileYield (%)dr / b:lee (%)Reference
Mukaiyama-Michael(2S,5S)-Imidazolidinone / TFACinnamaldehyde70-90N/A90-97[4]
Mukaiyama AldolCu(OTf)₂ / Ph-BOXBenzaldehyde80-95>90:10 (syn)>95[6]
Allylic Alkylation[Ir(COD)Cl]₂ / F-PhosCinnamyl Carbonate70-95>20:1 (b:l)90-98[7][9]

Conclusion and Future Outlook

(1-Cyclohexen-1-yloxy)trimethylsilane is a powerful and reliable nucleophile for constructing chiral molecules. Through the strategic application of modern asymmetric catalysis—spanning organocatalysis and transition-metal catalysis—this simple starting material can be transformed into a diverse array of complex products with exceptional levels of stereocontrol. The protocols and principles outlined in this guide serve as a robust foundation for chemists aiming to leverage this reagent in their synthetic campaigns. The continued development of novel catalysts promises to further expand the synthetic utility of silyl enol ethers, enabling even more efficient and selective pathways to molecules that impact human health and technology.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Silane, (1-cyclohexen-1-yloxy)trimethyl- by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of silane, (1-cyclohexen-1-yloxy)trimethyl- (CAS No. 6651-36-1), a common silyl enol ether intermediate in organic synthesis.[1] The focus is on vacuum distillation, a critical technique for purifying thermally sensitive and moisture-sensitive compounds.[2][3]

I. Understanding the Compound: Key Properties and Challenges

Silane, (1-cyclohexen-1-yloxy)trimethyl-, also known as 1-(trimethylsiloxy)cyclohexene, is a moisture-sensitive and flammable liquid.[4][5] Its purification by distillation requires careful consideration of its physical properties to prevent decomposition and ensure high purity.

Key Physicochemical Data:

PropertyValueSource
Molecular Formula C9H18OSi[4][6]
Molecular Weight 170.32 g/mol [5]
Boiling Point 64-65 °C at 15 mmHg[4][7]
Density 0.875 g/mL at 25 °C[7]
Refractive Index n20/D 1.447[7]
Flash Point 41 °C (105.8 °F)
Sensitivity Moisture sensitive[1][4]

The primary challenge in the distillation of this silyl enol ether is its susceptibility to hydrolysis.[4][8] Exposure to moisture, even atmospheric humidity, can lead to the cleavage of the Si-O bond, reverting the compound to cyclohexanone and forming hexamethyldisiloxane.[8] Therefore, all distillation procedures must be conducted under anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon).[9][10]

II. Troubleshooting Guide: Common Distillation Problems and Solutions

This section addresses specific issues that may arise during the vacuum distillation of (1-cyclohexen-1-yloxy)trimethylsilane.

Problem 1: Product Decomposition (Discoloration, Polymerization, or Low Yield)

  • Symptom: The distillate or the material in the distillation pot turns yellow or brown, or a solid residue forms. The final yield is significantly lower than expected.

  • Root Cause Analysis:

    • Thermal Stress: Although vacuum distillation lowers the boiling point, prolonged heating or excessive temperatures can still cause decomposition of silyl enol ethers.[2][11]

    • Presence of Acidic Impurities: Trace amounts of acid can catalyze the decomposition or polymerization of the silyl enol ether. These impurities might originate from the synthesis step (e.g., residual acid catalyst).

    • Oxygen Contamination: While the primary sensitivity is to moisture, heating in the presence of oxygen can also lead to degradation.

  • Solutions:

    • Optimize Vacuum and Temperature: Use a high-quality vacuum pump to achieve a low and stable pressure (e.g., <15 mmHg). This will keep the distillation temperature as low as possible.[4][7] Monitor the head temperature closely; it should remain stable during the collection of the main fraction.[12]

    • Neutralize Crude Material: Before distillation, wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by a water wash and a brine wash. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure.

    • Inert Atmosphere: Ensure the entire distillation apparatus is thoroughly dried and purged with an inert gas like nitrogen or argon before starting the distillation.[9][10] Maintain a slight positive pressure of the inert gas throughout the process.

    • Use of a Stabilizer: For particularly sensitive batches, adding a small amount of a non-volatile, basic substance like potassium carbonate to the distillation pot can help neutralize any trace acids.

Problem 2: Inefficient Separation (Contaminated Product)

  • Symptom: The purified product shows the presence of starting materials (e.g., cyclohexanone) or side products (e.g., hexamethyldisiloxane) by analytical techniques like GC-MS or NMR.

  • Root Cause Analysis:

    • Inadequate Fractionating Column: A simple distillation setup may not be sufficient to separate compounds with close boiling points.

    • Flooding of the Column: Heating the distillation pot too vigorously can cause the column to flood, where liquid is carried up the column instead of undergoing multiple vaporization-condensation cycles, leading to poor separation.[13]

    • Incorrect Distillation Rate: Distilling too quickly does not allow for proper equilibration between the liquid and vapor phases in the column, reducing separation efficiency.[12]

  • Solutions:

    • Utilize a Fractionating Column: For high-purity requirements, use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[12][13] This is crucial for separating the product from impurities with similar volatilities.

    • Controlled Heating: Apply heat gradually using a heating mantle with a stirrer. The goal is to see a steady ring of condensate rising slowly up the column.[12] If the column floods, reduce the heat, allow the liquid to drain back, and then resume heating at a lower rate.[13]

    • Maintain a Slow, Steady Distillation Rate: Aim for a collection rate of approximately 1-2 drops per second. This ensures that the separation is at or near equilibrium, maximizing purity.

    • Insulate the Column: To prevent heat loss and ensure a consistent temperature gradient, wrap the fractionating column with glass wool or aluminum foil.[12][13]

Problem 3: Pressure Fluctuations During Distillation

  • Symptom: The pressure reading on the manometer is unstable, making it difficult to maintain a constant boiling point.

  • Root Cause Analysis:

    • Leaks in the System: The most common cause is a poor seal at one or more of the ground glass joints.

    • Bumping of the Liquid: Sudden, violent boiling ("bumping") can cause pressure surges. This is more common when distilling viscous liquids or when there are no boiling chips or magnetic stirring.

    • Inadequate Cold Trap: If the cold trap is not cold enough, volatile substances can pass through to the vacuum pump, affecting its performance and causing pressure instability.

  • Solutions:

    • Check for Leaks: Ensure all ground glass joints are properly greased (using a vacuum-compatible grease) and securely clamped. Check all tubing connections for cracks or loose fittings.

    • Prevent Bumping: Use a magnetic stir bar in the distillation flask to ensure smooth boiling. Boiling chips can also be used but are less effective under high vacuum.

    • Proper Cold Trap Usage: Use a dry ice/acetone or liquid nitrogen slush bath for the cold trap to effectively condense all volatile materials before they reach the pump.[9] This protects the pump and helps maintain a stable vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What type of distillation is best for purifying (1-cyclohexen-1-yloxy)trimethylsilane?

A1: Vacuum distillation is the required method.[2][3][14] This technique lowers the boiling point of the compound, which is crucial for preventing thermal decomposition.[2] Given its boiling point of 64-65 °C at 15 mmHg, attempting to distill at atmospheric pressure would require a much higher temperature, leading to degradation.[7]

Q2: How do I properly set up the distillation apparatus for this moisture-sensitive compound?

A2: All glassware must be oven-dried or flame-dried under vacuum to remove any adsorbed water. The system should be assembled while hot and immediately purged with a dry, inert gas. Use Schlenk line techniques for handling the compound and setting up the apparatus to maintain an inert atmosphere.[9][10]

Q3: What are the potential impurities I should be aware of?

A3: Common impurities include:

  • Cyclohexanone: The starting material for the synthesis.

  • Triethylamine/Triethylammonium salts: Often used as a base in the synthesis.[15]

  • Hexamethyldisiloxane (HMDSO): Formed from the hydrolysis of the silyl enol ether or from side reactions of the silylating agent.[8][16]

  • Unreacted Silylating Agent (e.g., Trimethylsilyl Chloride): A volatile and reactive impurity.

Q4: Can I store the purified silyl enol ether?

A4: Yes, but it must be stored under a dry, inert atmosphere (e.g., in a sealed ampoule or a Schlenk flask) and refrigerated (2-8°C is often recommended) to minimize degradation.[4] Over time, even with precautions, some decomposition may occur. It is often best to use the freshly distilled material for subsequent reactions.

IV. Experimental Protocol: Vacuum Distillation of (1-cyclohexen-1-yloxy)trimethylsilane

This protocol assumes the crude silyl enol ether has been worked up and the solvent has been removed.

1. Apparatus Preparation:

  • Thoroughly clean and oven-dry (or flame-dry under vacuum) all glassware: a round-bottom flask, a fractionating column (Vigreux), a distillation head with a thermometer adapter, a condenser, a receiving flask (cow-type or multi-limb receiver is ideal), and a magnetic stir bar.
  • Lightly grease all ground glass joints with high-vacuum grease.
  • Assemble the apparatus, securing all joints with Keck clips.
  • Connect the apparatus to a Schlenk line or a dual-manifold for vacuum and inert gas.

2. System Purging:

  • Evacuate the entire system using the vacuum pump.
  • Gently heat the glassware with a heat gun (avoiding the greased joints) while under vacuum to drive off any residual moisture.
  • Backfill the system with dry nitrogen or argon.
  • Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[10]

3. Distillation Procedure:

  • Under a positive flow of inert gas, transfer the crude (1-cyclohexen-1-yloxy)trimethylsilane and a magnetic stir bar into the distillation flask.
  • Place a cold trap between the distillation apparatus and the vacuum pump. Fill it with a dry ice/acetone slurry or liquid nitrogen.
  • Turn on the condenser cooling water (water in at the bottom, out at the top).
  • Begin stirring and slowly open the system to the vacuum pump. The pressure should drop to the desired level (e.g., ~15 mmHg).
  • Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle.
  • Observe the collection of a forerun, which may contain volatile impurities like unreacted silylating agents. Discard this fraction.
  • As the temperature at the distillation head rises and stabilizes near the expected boiling point (64-65 °C at 15 mmHg), switch to collecting the main fraction in a clean receiving flask.[4][7]
  • Continue collecting the product as long as the head temperature remains constant. A drop in temperature indicates that the product has finished distilling.[12]
  • Stop heating, allow the system to cool to room temperature, and then slowly backfill the apparatus with inert gas before disconnecting the flasks.

V. Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the distillation process.

Distillation_Troubleshooting Troubleshooting Workflow for Silyl Enol Ether Distillation start Distillation Issue Identified check_purity Low Purity/ Contamination start->check_purity Symptom check_yield Low Yield/ Decomposition start->check_yield Symptom check_pressure Unstable Vacuum start->check_pressure Symptom sol_purity1 Use Fractionating Column check_purity->sol_purity1 Cause: Poor Separation sol_purity2 Reduce Distillation Rate check_purity->sol_purity2 Cause: Non-Equilibrium sol_purity3 Control Heating (Avoid Flooding) check_purity->sol_purity3 Cause: Poor Separation sol_yield1 Lower Distillation Temperature (Better Vacuum) check_yield->sol_yield1 Cause: Thermal Stress sol_yield2 Ensure Inert Atmosphere check_yield->sol_yield2 Cause: Hydrolysis/Oxidation sol_yield3 Pre-treat with Mild Base check_yield->sol_yield3 Cause: Acidic Impurities sol_pressure1 Check Joints/Tubing for Leaks check_pressure->sol_pressure1 Cause: System Leaks sol_pressure2 Use Magnetic Stirring check_pressure->sol_pressure2 Cause: Bumping sol_pressure3 Ensure Cold Trap is Effective check_pressure->sol_pressure3 Cause: Pump Contamination end Successful Purification sol_purity1->end sol_purity2->end sol_purity3->end sol_yield1->end sol_yield2->end sol_yield3->end sol_pressure1->end sol_pressure2->end sol_pressure3->end

Caption: Troubleshooting workflow for distillation of (1-cyclohexen-1-yloxy)trimethylsilane.

VI. References

  • (1-Cyclohexenyloxytrimethylsilane) Product Description. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • 1-Cyclohexenyloxytrimethylsilane | 6651-36-1. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from --INVALID-LINK--

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, Utrecht University. Retrieved from --INVALID-LINK--

  • Vacuum distillation. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • What is Vacuum Distillation & How Does it Work? (n.d.). Lechler. Retrieved from --INVALID-LINK--

  • Vacuum Distillation. (n.d.). Welch Vacuum Products. Retrieved from --INVALID-LINK--

  • 1-(Trimethylsiloxy)cyclohexene 99% | 6651-36-1. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--

  • Step-by-Step Procedures for Fractional Distillation. (2022). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • 1-Cyclohexenyloxytrimethylsilane | 6651-36-1. (n.d.). ChemScene. Retrieved from --INVALID-LINK--

  • Cyclohexene, 1-((trimethylsilyl)oxy)-. (n.d.). PubChem, National Institutes of Health. Retrieved from --INVALID-LINK--

  • 1-(Trimethylsiloxy)cyclohexene, 98%. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--

  • Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. (2014). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Sulzer. Retrieved from --INVALID-LINK--

  • Troubleshooting Distillation Controls – course outline. (n.d.). IChemE. Retrieved from --INVALID-LINK--

  • Product Subclass 16: Silyl Enol Ethers. (n.d.). Thieme E-Books. Retrieved from --INVALID-LINK--

  • Cyclohexene, 1-[(trimethylsilyl)oxy]-. (n.d.). US EPA. Retrieved from --INVALID-LINK--

  • Troubleshooting a Distillation Column - Problem and Solution. (2022). ResearchGate. Retrieved from --INVALID-LINK--

  • Silyl enol ether. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Iodotrimethylsilane. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • Visible-light-induced consecutive C–C bond fragmentation and formation for the synthesis of elusive unsymmetric 1,8-dicarbonyl compounds. (2019). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? (2015). ResearchGate. Retrieved from --INVALID-LINK--

  • 1-(trimethylsiloxy)cyclopentene, and preparation method thereof. (2015). Google Patents. Retrieved from --INVALID-LINK--

  • (1,4-Dioxaspiro[4.5]dec-7-en-8-yloxy)trimethylsilane. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • Preparation of (2-BENZYLOXY)PHENYLACETYLENE. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • Trimethyl[(6-methylcyclohex-1-en-1-yl)oxy]silane. (n.d.). PubChem, National Institutes of Health. Retrieved from --INVALID-LINK--

  • Diethyl trans-4-trimethylsilyloxy-4-cyclohexene-1,2-dicarboxylate. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • 1-(Trimethylsiloxy)cyclohexene, 98%. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

  • Silane, trimethyl((2-methyl-1-cyclohexen-1-yl)oxy)-. (n.d.). PubChem, National Institutes of Health. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Hydrolysis of Silyl Enol Ethers During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of preventing unwanted hydrolysis of silyl enol ethers during reaction workup. As crucial intermediates in organic synthesis, their stability is paramount for achieving desired yields and purity. This resource provides in-depth, experience-driven answers to frequently encountered problems, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My silyl enol ether completely hydrolyzed back to the ketone upon adding water or an aqueous solution. What is the most likely cause?

A1: The primary culprit for the hydrolysis of silyl enol ethers is exposure to acidic conditions, even trace amounts.[1][2] The Si-O bond is highly susceptible to protonation, which initiates a rapid cleavage cascade. Standard aqueous workups, especially those involving quenching with water that may be slightly acidic due to dissolved CO₂, or washes with solutions like 1M HCl, are strongly discouraged for all but the most robust silyl enol ethers.[2]

The mechanism of acid-catalyzed hydrolysis begins with the protonation of the enol ether oxygen or the double bond.[1] This is followed by the nucleophilic attack of water on the silicon atom, leading to the formation of the corresponding ketone and a silanol (e.g., trimethylsilanol), which subsequently dimerizes to a disiloxane.[3]

Q2: I thought my reaction was quenched under neutral conditions, but I still observed significant hydrolysis. Why did this happen?

A2: This is a frequent issue stemming from several subtleties in the workup procedure:

  • "Neutral" Water Isn't Always Neutral: Deionized water can become acidic (pH ~5.5) due to dissolved atmospheric carbon dioxide, forming carbonic acid. For sensitive silyl enol ethers, this slight acidity is sufficient to catalyze hydrolysis.

  • Reagent Carryover: If your reaction mixture contains acidic catalysts or generates acidic byproducts, adding water directly can create a localized acidic microenvironment, leading to rapid cleavage before the acid is fully neutralized.

  • Ammonium Chloride Quench: A saturated solution of ammonium chloride (NH₄Cl) is often considered a "mild" quench. However, NH₄Cl is the salt of a weak base (ammonia, NH₃) and a strong acid (HCl), making its aqueous solution slightly acidic (pH ~4.6). This acidity is often sufficient to hydrolyze many common silyl enol ethers.

Q3: How does the structure of the silyl group affect the stability of my silyl enol ether during workup?

A3: The stability of a silyl enol ether is directly proportional to the steric bulk of the substituents on the silicon atom.[4][5] Bulkier groups physically hinder the approach of nucleophiles (like water) and protons to the silicon and oxygen atoms, respectively, thus slowing down the rate of hydrolysis.[4]

Silyl GroupAbbreviationRelative Stability to Acidic HydrolysisKey Characteristics
TrimethylsilylTMSLeast StableHighly labile; often cleaved during aqueous workup or even chromatography on standard silica gel.[5]
TriethylsilylTESMore stable than TMSCan often withstand mildly basic or carefully controlled neutral workups.[5]
tert-ButyldimethylsilylTBS/TBDMSSignificantly more stableA widely used and robust protecting group, resistant to a broader range of non-acidic workup conditions.[5]
TriisopropylsilylTIPSVery StableThe high steric hindrance provides excellent stability against hydrolysis.[5]
tert-ButyldiphenylsilylTBDPSMost StableOffers exceptional stability due to both steric bulk and electronic effects of the phenyl groups.[4][5]

Troubleshooting Guides & Recommended Protocols

Issue 1: Unexpected Hydrolysis During a "Neutral" Aqueous Workup

If you are experiencing cleavage even when avoiding strong acids, your workup conditions are likely not truly neutral.

workflow start Problem: Silyl Enol Ether Hydrolysis during 'Neutral' Workup q1 Did you quench with plain water or sat. aq. NH4Cl? start->q1 sol1 Solution: Use a buffered or mildly basic quench. q1->sol1 Yes q2 Was the reaction mixture itself acidic before quenching? q1->q2 No end Stable Silyl Enol Ether Isolated sol1->end sol2 Solution: Pre-neutralize with a non-nucleophilic base before adding aqueous solution. q2->sol2 Yes q3 Is your silyl enol ether particularly labile (e.g., TMS)? q2->q3 No sol2->end sol3 Solution: Consider a non-aqueous workup or switch to a more robust silyl group (TBS, TIPS). q3->sol3 Yes q3->end No, review other experimental parameters. sol3->end

Caption: Decision tree for troubleshooting silyl enol ether hydrolysis.

This protocol is designed to neutralize any trace acidity and maintain a pH that is safe for most silyl enol ethers (TES, TBS, and more robust).

  • Pre-cool: Cool the reaction mixture to 0 °C in an ice bath. This slows the rate of potential hydrolysis.

  • Quench: Instead of water or NH₄Cl, slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7] The bicarbonate will buffer the solution in a mildly basic pH range (~8.3), neutralizing any residual acid without being strongly basic enough to promote significant base-catalyzed hydrolysis.

  • Extraction: Proceed with the extraction using a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of the water. Avoid further washes with plain water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Quenching AgentApproximate pH of Saturated SolutionpKa of Conjugate AcidSuitability for Silyl Enol Ether Workup
Water (with CO₂)~5.514 (H₃O⁺ = -1.7)Not recommended for sensitive ethers.
Saturated aq. NH₄Cl~4.69.3 (for NH₄⁺)[8]High risk of hydrolysis. Should be avoided.
Saturated aq. NaHCO₃~8.310.3 (for H₂CO₃)[8]Highly recommended. Provides a safe, buffered, mildly basic environment.[6][7]
Saturated aq. Na₂CO₃~11.610.3 (for HCO₃⁻)[8]Use with caution. May be too basic for some substrates or TMS ethers, but generally safe for TBS/TIPS.
Issue 2: My Silyl Enol Ether is Too Labile for Any Aqueous Contact (e.g., TMS Ethers)

For highly sensitive silyl enol ethers, particularly those derived from aldehydes or bearing the TMS group, a non-aqueous workup is often the only viable option.

This method is ideal for reactions where the byproducts are salts that will precipitate upon addition of a non-polar solvent. A common example is the formation of a silyl enol ether using a base like LDA or a triethylamine/silyl chloride combination.[6][9]

  • Dilution: After the reaction is complete, dilute the cold reaction mixture (in a solvent like THF or diethyl ether) with a non-polar solvent such as pentane or hexane. This will cause the precipitation of lithium salts or triethylammonium hydrochloride.

  • Filtration: Filter the mixture through a pad of Celite® or a plug of glass wool in a pipette to remove the precipitated salts. Wash the filter cake with additional non-polar solvent.

  • Concentration: Combine the filtrates and carefully concentrate under reduced pressure. It is critical to avoid over-heating the sample.

This is an elegant technique for separating the silyl enol ether from polar byproducts without the use of water.[6]

  • Initial Workup: After the reaction, filter off any precipitated salts as described in Protocol 2.

  • Concentration & Redissolution: Concentrate the filtrate and redissolve the crude material in acetonitrile (MeCN).

  • Extraction: Transfer the acetonitrile solution to a separatory funnel and extract it several times with hexane or pentane. The non-polar silyl enol ether will selectively partition into the hexane/pentane layer, while polar impurities (like excess triethylamine, salts, etc.) will remain in the acetonitrile layer.[6]

  • Final Steps: Combine the hexane/pentane layers, dry with Na₂SO₄ if necessary (though often not required), and concentrate carefully to yield the purified silyl enol ether.

hydrolysis see see protonated protonated see->protonated intermediate intermediate protonated->intermediate H₂O ketone { R¹ |  C=O |  H } — { CH |  R² } intermediate->ketone -H⁺, -HOSiR₃ silanol HO-SiR₃ l1 Silyl Enol Ether l2 Protonation & Nucleophilic Attack l3 Collapse to Products

Caption: Simplified mechanism of acid-catalyzed silyl enol ether hydrolysis.

Final Recommendations

  • Always assume sensitivity: Treat your silyl enol ether as if it is labile until proven otherwise.

  • Choose the right tool for the job: Select your silylating agent based on the required stability for subsequent steps and the workup. For multi-step syntheses, using a more robust group like TBS from the outset can save significant trouble later.[4]

  • Optimize on a small scale: Before committing your entire batch of material, test your planned workup procedure on a small aliquot of the reaction mixture to ensure your product is stable under those conditions.

By understanding the mechanisms of hydrolysis and employing the appropriate preventative strategies, you can significantly improve the reliability and success of your reactions involving silyl enol ethers.

References

Technical Support Center: Silyl Enol Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for silyl enol ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental transformation in organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into common side reactions, their mechanistic origins, and robust troubleshooting strategies. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve experimental challenges, ensuring the integrity and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My primary side product is the C-silylated ketone. What causes this and how can I favor O-silylation?

A: The competition between C- and O-silylation is a classic issue governed by Hard and Soft Acid-Base (HSAB) theory. Enolates are ambident nucleophiles, with a "hard" oxygen center and a "soft" carbon center.[1][2]

  • The Cause: Silyl electrophiles, like trimethylsilyl chloride (TMSCl), are considered hard electrophiles. This inherent "hardness" strongly favors reaction at the hard oxygen site, leading to the desired O-silylated silyl enol ether.[1][3] The formation of the strong silicon-oxygen bond is a significant thermodynamic driving force.[1][4] C-silylation, while less common, can occur, particularly if the reaction conditions inadvertently promote the carbon's nucleophilicity or if steric hindrance around the oxygen becomes a dominant factor.

  • The Solution:

    • Choice of Silylating Agent: Employ harder silylating agents. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is more electrophilic and "harder" than TMSCl, often leading to cleaner O-silylation.[3]

    • Solvent Effects: Use polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether. These solvents effectively solvate the metal counter-ion of the enolate without strongly interacting with the enolate itself, preserving the high negative charge density on the oxygen and favoring O-silylation.

    • Counter-ion: Lithium enolates generally provide a good balance for O-silylation. The small, hard Li⁺ cation associates closely with the oxygen, further enhancing its propensity to react with the silyl electrophile.

Q2: I'm getting a mixture of regioisomers (less substituted and more substituted silyl enol ethers). How do I control the regioselectivity?

A: This is a textbook example of kinetic versus thermodynamic control. The regiochemical outcome depends on which α-proton is removed to form the enolate.[3][5][6]

  • Kinetic Control (Less Substituted Product): This pathway favors the formation of the less-substituted, and generally less stable, silyl enol ether.[6] It is achieved by removing the most accessible proton.

    • Conditions: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[3][5] The bulkiness of LDA prevents it from accessing the more sterically hindered α-proton, and the low temperature prevents the system from reaching equilibrium, effectively "trapping" the product that forms the fastest.[6][7]

  • Thermodynamic Control (More Substituted Product): This pathway yields the more substituted, and more stable, silyl enol ether.[6]

    • Conditions: Use a weaker, non-hindered base (e.g., triethylamine or sodium hydride) at room temperature or higher.[3][8] These conditions allow for reversible proton abstraction, establishing an equilibrium that ultimately favors the formation of the more stable, thermodynamically preferred enolate.[4][5]

Q3: My reaction is sluggish, and upon workup, I recover mostly my starting ketone. What's happening?

A: This often points to issues with either enolate formation or the activity of the silylating agent.

  • Inefficient Deprotonation: The base may not be strong enough to deprotonate the ketone effectively, or its concentration may be too low. Ensure your base is freshly prepared or properly titrated. For very weakly acidic ketones, a stronger base might be necessary.

  • Hydrolysis: Silyl enol ethers are sensitive to moisture and acidic conditions.[3] If your workup is not anhydrous or if there's residual acid, the product can readily hydrolyze back to the ketone. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Quenching with a mild, anhydrous base (like triethylamine) before aqueous workup can be beneficial.

  • Degraded Silylating Agent: Silyl halides are susceptible to hydrolysis. Use a freshly opened bottle or distill the silylating agent before use.

Q4: I'm observing the formation of a bissilyl enol ether or other over-silylated products. How can I prevent this?

A: This typically occurs with substrates that have multiple acidic protons, such as 1,3-dicarbonyl compounds.[4]

  • Stoichiometry is Key: Carefully control the stoichiometry of the base and the silylating agent. Use just over one equivalent of base to ensure complete monosilylation without providing an opportunity for a second deprotonation.

  • Reaction Temperature: Running the reaction at lower temperatures can help to control the reactivity and prevent over-silylation.

  • Order of Addition: Adding the ketone slowly to a pre-mixed solution of the base and silylating agent can sometimes minimize the formation of di-anions that lead to bissilylation.

Troubleshooting Guides

Guide 1: Low Yield and/or Recovery of Starting Material

This is one of the most common issues and can stem from several factors in the reaction setup and execution.

Symptom Analysis & Corrective Actions
Potential CauseDiagnostic QuestionsRecommended Action
Ineffective Deprotonation Is your base strong enough for your substrate? Was your base (e.g., LDA) freshly prepared or titrated?Use a stronger base if necessary. For LDA, ensure it is prepared fresh from n-BuLi and diisopropylamine at low temperature. Consider using commercially available, pre-titrated solutions.
Moisture Contamination Was all glassware flame- or oven-dried? Were solvents certified anhydrous? Was the reaction run under a positive pressure of inert gas?Rigorously exclude moisture at all stages. Use syringe techniques for liquid transfers. A good practice is to dry reagents like sodium iodide in a vacuum oven before use.[9]
Inactive Silylating Agent Is your silylating agent (e.g., TMSCl) from an old bottle? Has it been exposed to air?Distill silyl halides before use. Using a more reactive agent like TMSOTf can sometimes overcome sluggishness.[3]
Premature Quenching Was the reaction quenched with an aqueous or protic solution too early?Allow the reaction to proceed to completion (monitor by TLC or GC-MS). Quench with a non-protic reagent if possible, or work up quickly at low temperatures.

Workflow for Diagnosing Low Yield

G Start Low Yield of Silyl Enol Ether RecoveredSM Starting Material Recovered? Start->RecoveredSM CheckBase Verify Base Activity & Stoichiometry NoEnolate Inefficient Enolate Formation CheckBase->NoEnolate CheckAnhydrous Confirm Anhydrous Conditions CheckSilyl Assess Silylating Agent Quality CheckAnhydrous->CheckSilyl InactiveReagent Inactive Silylating Agent CheckSilyl->InactiveReagent CheckWorkup Review Workup Procedure Hydrolysis Product Hydrolysis Likely CheckWorkup->Hydrolysis Optimize Optimize Reaction Conditions (Temp, Time) RecoveredSM->CheckBase Yes RecoveredSM->CheckWorkup No Hydrolysis->Optimize NoEnolate->CheckAnhydrous InactiveReagent->Optimize

Caption: Troubleshooting workflow for low yield.

Guide 2: Poor Regio- or Stereoselectivity

Achieving high selectivity is often the primary goal. Undesired isomers can be difficult to separate and represent a significant loss of material.

Controlling Regioselectivity: Kinetic vs. Thermodynamic

The choice between kinetic and thermodynamic conditions is the most powerful tool for controlling which regioisomer is formed from an unsymmetrical ketone.[3][5]

Control TypeDesired ProductBaseTemperatureSolventKey Principle
Kinetic Less SubstitutedStrong, Hindered (e.g., LDA)Low (-78 °C)Aprotic (THF)Irreversible deprotonation of the most accessible proton.[6][7]
Thermodynamic More SubstitutedWeaker (e.g., Et₃N, NaH)Room Temp to RefluxAprotic (THF, CH₂Cl₂)Reversible deprotonation allows equilibrium to favor the more stable enolate.[3][8]
Controlling Stereoselectivity (E vs. Z Isomers)

The E/Z geometry of the resulting silyl enol ether is often influenced by the deprotonation conditions and the nature of the substrate. For acyclic ketones, achieving high stereoselectivity can be challenging.

  • Mechanism Insight: The stereochemistry is often set during the deprotonation step. The use of bulky bases and specific solvent systems can influence the transition state geometry.

  • Advanced Methods: For syntheses where E/Z selectivity is critical, specialized methods may be required. For instance, certain nickel-catalyzed remote functionalization strategies have been shown to produce Z-silyl enol ethers with high selectivity.[10][11] Other metal-catalyzed approaches have also been developed to favor specific isomers.[12]

Diagram: Competing Pathways for Enolate Formation

G cluster_0 Kinetic Pathway cluster_1 Thermodynamic Pathway K_Ketone Unsymmetrical Ketone K_Base LDA, THF -78 °C K_Enolate Less Substituted (Kinetic) Enolate K_Ketone->K_Enolate Fast, Irreversible K_Product Less Substituted Silyl Enol Ether K_Enolate->K_Product + TMSCl T_Ketone Unsymmetrical Ketone T_Base Et3N, THF Room Temp T_Enolate More Substituted (Thermodynamic) Enolate T_Ketone->T_Enolate Slow, Reversible (Equilibrium) T_Product More Substituted Silyl Enol Ether T_Enolate->T_Product + TMSCl

Caption: Kinetic vs. Thermodynamic Control Pathways.

Experimental Protocol: Regioselective Synthesis of a Silyl Enol Ether

This protocol provides a method for the kinetically controlled synthesis of the less substituted silyl enol ether from 2-methylcyclohexanone.

Materials & Reagents
  • 2-Methylcyclohexanone

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pentane

  • Argon or Nitrogen gas supply

  • Standard glassware, flame-dried under vacuum

Step-by-Step Procedure
  • LDA Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous THF (240 mL) and diisopropylamine (16.8 mL, 120 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (66 mL of 1.6 M solution, 106 mmol) via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • In a separate flask, prepare a solution of 2-methylcyclohexanone (11.2 g, 100 mmol) in anhydrous THF (10 mL).

    • Add the ketone solution dropwise to the LDA solution at -78 °C over 10 minutes.

    • Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.[13]

  • Silyl Ether Trapping:

    • Rapidly add freshly distilled TMSCl (21.5 mL, 170 mmol) to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour. A white precipitate of LiCl will form.

  • Workup and Isolation:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Add anhydrous pentane (100 mL) to the residue to precipitate the lithium salts.

    • Filter the mixture through a pad of Celite under an argon atmosphere to remove the LiCl precipitate.

    • Concentrate the filtrate in vacuo to yield the crude silyl enol ether.

  • Purification:

    • The product can be purified by fractional distillation under reduced pressure to yield the pure 6-methylcyclohex-1-en-1-yl trimethylsilyl ether.

References

Technical Support Center: Proper Handling and Storage of Air-Sensitive Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven insights into the proper handling and storage of air-sensitive silyl enol ethers. The following information is structured to address common challenges and provide actionable solutions to ensure the integrity and reactivity of these valuable synthetic intermediates.

Section 1: Understanding the Instability of Silyl Enol Ethers

Silyl enol ethers are powerful nucleophiles in organic synthesis, serving as stable and isolable enolate equivalents.[1] Their utility, however, is intrinsically linked to their sensitivity, primarily to moisture and acids.

The Primary Culprit: Hydrolysis

The silicon-oxygen bond in silyl enol ethers is susceptible to cleavage by water, a reaction catalyzed by acid. This hydrolysis process regenerates the parent carbonyl compound and produces a silanol, which can then dimerize to a disiloxane. This degradation pathway is often the root cause of failed reactions or low yields. The stability of silyl enol ethers towards hydrolysis is influenced by steric hindrance; bulkier silyl groups (e.g., tert-butyldimethylsilyl) confer greater stability than less hindered groups like trimethylsilyl.[2][3]

Other Degradation Pathways

While hydrolysis is the most common issue, other factors can compromise the integrity of silyl enol ethers:

  • Oxidation: The electron-rich double bond can be susceptible to oxidation, especially with prolonged exposure to air.[4][5]

  • Polymerization: For certain simple vinyl ethers, polymerization can be initiated by trace Lewis acids.[6]

  • Isomerization: Under certain conditions, the double bond can isomerize, leading to a loss of regiochemical purity.[6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of silyl enol ethers.

Q1: My NMR analysis shows the presence of the starting ketone in my freshly prepared silyl enol ether. What went wrong?

A1: This is a classic sign of premature hydrolysis. The most likely causes are:

  • Incomplete reaction: The silylation reaction may not have gone to completion. Ensure you are using a sufficient excess of the silylating agent and an appropriate base.

  • Moisture during workup: Aqueous workups should be avoided if possible.[4] If an aqueous wash is necessary, it must be performed quickly with deoxygenated, neutral, or slightly basic water, followed by immediate and thorough drying of the organic phase.

  • Acidic contamination: Trace amounts of acid can catalyze rapid hydrolysis. Ensure all glassware is clean and free of acidic residues. If performing chromatography, use deactivated silica gel.[6]

Q2: I've stored my silyl enol ether under nitrogen, but it still seems to have decomposed over time. Why?

A2: While a nitrogen or argon atmosphere protects against oxygen and, to some extent, moisture, it doesn't prevent all degradation.[7] Consider the following:

  • Imperfect seal: The container seal may not be perfectly airtight, allowing slow ingress of atmospheric moisture. Parafilm-wrapped ground glass stoppers or high-quality septa are recommended.

  • Contaminated inert gas: The inert gas source itself may be contaminated with trace amounts of water or oxygen. Using an in-line drying tube or gas purifier is advisable.

  • Storage temperature: Elevated temperatures can accelerate decomposition.[8] Store silyl enol ethers in a cool, dark place, preferably in a freezer rated for chemical storage.[6]

Q3: Can I purify my silyl enol ether using column chromatography?

A3: This is possible but requires caution. Standard silica gel is acidic and can cause rapid decomposition. If chromatography is necessary, the silica gel must be deactivated by treatment with a base, such as triethylamine, in the eluent system.[6] For volatile silyl enol ethers, bulb-to-bulb distillation (Kugelrohr) is often a safer and more effective purification method.[6]

Q4: What is the best way to transfer a highly air-sensitive silyl enol ether?

A4: For highly sensitive compounds, standard benchtop transfers are inadequate. The use of air-free techniques is essential.[9][10] The two primary methods are:

  • Glovebox: A glovebox provides a controlled inert atmosphere, ideal for handling and weighing out air-sensitive materials.[11][12]

  • Schlenk line: A Schlenk line allows for manipulations under a vacuum or an inert gas stream.[7] Transfers are typically performed using gas-tight syringes or cannulas.[9]

Section 3: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when working with silyl enol ethers.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of silyl enol ether Incomplete reaction; Hydrolysis during workup; Impure reagentsEnsure anhydrous conditions; Use freshly distilled solvents and reagents; Consider an alternative silylation protocol.[13]
Presence of starting ketone in product HydrolysisAvoid aqueous workup if possible; Use deactivated silica gel for chromatography; Ensure rigorous exclusion of moisture.[4]
Formation of unexpected byproducts Isomerization; Oxidation; Side reactionsMaintain low reaction temperatures; Use purified reagents; Ensure a completely inert atmosphere.
Inconsistent reaction outcomes Variable quality of silyl enol etherPurify the silyl enol ether before use; Store under strictly anhydrous and anaerobic conditions; Re-evaluate the storage protocol.
Difficulty in handling and transfer High sensitivity to air and moistureEmploy glovebox or Schlenk line techniques for all manipulations.[9][10][12]

Section 4: Experimental Protocols

Protocol for Handling Silyl Enol Ethers Using a Schlenk Line

This protocol outlines the steps for safely transferring a liquid silyl enol ether from a storage flask to a reaction vessel.

Materials:

  • Schlenk line with dual vacuum/inert gas manifold

  • Oven-dried glassware (storage flask with septum, reaction flask with septum, gas-tight syringe with a long needle)

  • Source of dry, high-purity nitrogen or argon

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and assembled while hot under a stream of inert gas.[14]

  • System Purge: Connect the assembled reaction flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove atmospheric gases.[9]

  • Syringe Preparation: The syringe and needle should be oven-dried and cooled under a stream of inert gas.[15] Flush the syringe with inert gas multiple times before use.[14]

  • Reagent Transfer:

    • Puncture the septum of the silyl enol ether storage flask with the needle of the prepared syringe.

    • Introduce a slight positive pressure of inert gas into the storage flask via a separate needle connected to the Schlenk line.

    • Slowly draw the desired volume of the silyl enol ether into the syringe.

    • Withdraw the needle from the storage flask and quickly insert it through the septum of the reaction flask.

    • Slowly add the silyl enol ether to the reaction mixture.

  • Post-Transfer: Remove the syringe and re-establish a positive inert gas pressure in the reaction flask.

Protocol for Long-Term Storage of Silyl Enol Ethers

Procedure:

  • Aliquotting: If the silyl enol ether is in a large container, it is best to aliquot it into smaller vessels to minimize repeated exposure of the bulk material to potential contaminants. This should be done in a glovebox or using Schlenk techniques.

  • Container Selection: Use glass ampoules or flasks with high-quality ground glass stoppers or PTFE valves.

  • Inert Atmosphere: Before sealing, thoroughly flush the container with a dry, inert gas. For highly sensitive compounds, the freeze-pump-thaw method can be used to degas the sample.[11]

  • Sealing:

    • Ampoules: Flame-seal the glass ampoule under a positive pressure of inert gas.

    • Flasks: Securely close the stopper or valve and wrap the joint with Parafilm or a PTFE sealing tape.

  • Storage Conditions: Store the sealed containers in a cool (-20°C is often suitable), dark, and dry environment, such as a laboratory freezer.[6][8] Ensure the container is clearly labeled with the compound name, date, and any handling precautions.

Section 5: Visual Guides

Hydrolysis of a Silyl Enol Ether

Hydrolysis SEE Silyl Enol Ether Intermediate Protonated Intermediate SEE->Intermediate + H+ H2O H2O (Moisture) Acid H+ (Acid Catalyst) Ketone Ketone Intermediate->Ketone + H2O, - H+ Silanol Silanol Intermediate->Silanol Disiloxane Disiloxane Silanol->Disiloxane + Silanol

Caption: The acid-catalyzed hydrolysis pathway of a silyl enol ether.

Workflow for Air-Sensitive Transfer

TransferWorkflow cluster_prep Preparation cluster_transfer Transfer cluster_storage Storage OvenDry Oven-Dry Glassware AssembleHot Assemble Hot Under Inert Gas OvenDry->AssembleHot Purge Purge with Vacuum/Inert Gas Cycles AssembleHot->Purge Pressurize Pressurize Storage Flask Purge->Pressurize Withdraw Withdraw Reagent via Syringe Pressurize->Withdraw Inject Inject into Reaction Flask Withdraw->Inject Aliquot Aliquot into Small Vessels Inject->Aliquot For Long-Term Storage Inert Flush with Inert Gas Aliquot->Inert Seal Seal Container Inert->Seal StoreCold Store in Freezer Seal->StoreCold

Caption: Step-by-step workflow for the safe transfer and storage of silyl enol ethers.

Section 6: Safety Precautions

Always handle silyl enol ethers in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[16][17] Be aware of the flammability of any organic solvents used and take precautions against static discharge. Consult the Safety Data Sheet (SDS) for the specific silyl enol ether and all other reagents before starting any work.[16]

References

Technical Support Center: Strategies for the Removal of Trialkylsilyl Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating one of the most common challenges in synthetic chemistry: the efficient removal of trialkylsilyl byproducts. Whether you are deprotecting a hydroxyl group or running a silylation reaction, the resulting silanols (R₃SiOH) and their condensation products, siloxanes (R₃Si-O-SiR₃), can often complicate purification, reduce yields, and interfere with subsequent transformations.[1][2]

This guide is designed for researchers, chemists, and drug development professionals who encounter these persistent byproducts. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategies.

Troubleshooting Quick Guide: Selecting Your Removal Strategy

The optimal method for removing silyl byproducts depends on the specific silyl group, the properties of your desired product, and the scale of your reaction. Use the table below for a rapid assessment of the most suitable technique for your situation.

Scenario Silyl Group Example Key Challenge Recommended Primary Method Alternative Methods
Non-polar Product, Volatile Byproducts TMS (Trimethylsilyl)Byproducts are low-boiling but can interfere with concentration.Distillation: Remove volatile byproducts like trimethylsilanol or hexamethyldisiloxane under reduced pressure.Standard Aqueous Workup, Chromatography.
Non-polar/Moderately Polar Product TBS, TES, TIPSByproducts (siloxanes) are often greasy and non-polar.Silica Gel Chromatography: Byproducts are typically much less polar than the desired alcohol and will elute first.[1]Crystallization/Trituration, Distillation (if product is volatile).
Polar, Water-Soluble Product Any, especially after TBAF deprotectionSignificant product loss into the aqueous phase during standard extraction.[2][3]Ion-Exchange Resin Workup (Kishi Method): Avoids aqueous phases entirely by using a resin to capture TBAF salts.[3][4][5]Direct chromatography (not recommended), Reverse-phase chromatography.
Base-Sensitive Product Any, after TBAF deprotectionTBAF is basic and can cause decomposition of the desired product.[6]Buffered Fluoride Deprotection: Add acetic acid to the TBAF solution to neutralize its basicity.Use alternative, non-basic deprotection reagents (e.g., HF•Pyridine).
Acid-Sensitive Product AnyStandard silica gel can be acidic enough to cleave remaining silyl ethers or degrade the product.[7]Neutralized Chromatography: Use silica gel pre-treated with a base like triethylamine or use a different stationary phase (e.g., alumina, Florisil).[7]Non-chromatographic methods.
Large-Scale Reaction AnyChromatography is inefficient and costly; aqueous extractions can be cumbersome.Distillation or Crystallization/Trituration: Often the most scalable and economical methods.Reactive distillation with sulfuric acid for waste streams.[8]
Logical Workflow for Method Selection

To streamline your decision-making process, follow this logical workflow.

G start Reaction Complete byproduct_volatility Are silyl byproducts volatile (e.g., from TMS)? start->byproduct_volatility product_polarity Is the desired product polar / water-soluble? tba_used Was TBAF used for deprotection? product_polarity->tba_used Yes chromatography Standard Chromatography product_polarity->chromatography No byproduct_volatility->product_polarity No distillation Distillation byproduct_volatility->distillation Yes kishi_workup Ion-Exchange Workup (Kishi Method) tba_used->kishi_workup Yes aq_workup Aqueous Workup tba_used->aq_workup No (e.g., acid deprotection) G cluster_solution Crude Reaction Mixture (in THF/MeOH) cluster_reagents Added Reagents cluster_process Purification Process cluster_outputs Separated Components TBAF (n-Bu)₄N⁺ F⁻ IonExchange Ion Exchange TBAF->IonExchange Product R-OH (Polar Product) Resin DOWEX® Resin (Polymer-SO₃H) Resin->IonExchange CaCO3 CaCO₃ (solid) Neutralization Neutralization & Precipitation CaCO3->Neutralization IonExchange->Neutralization Generates HF Filtration Filtration Neutralization->Filtration SolidWaste Solid Waste (filtered off) - DOWEX®-SO₃⁻(n-Bu)₄N⁺ - CaF₂ Filtration->SolidWaste PurifiedProduct Purified Product (in filtrate) - R-OH Filtration->PurifiedProduct

References

Technical Support Center: Mastering Regioselectivity in Silyl Enol Ether Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective formation of silyl enol ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of controlling the formation of kinetic versus thermodynamic silyl enol ethers. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot and optimize your reactions effectively.

The Foundation: Kinetic vs. Thermodynamic Control

The formation of a silyl enol ether from an unsymmetrical ketone hinges on the deprotonation of an α-carbon to generate an enolate, which is subsequently trapped by a silylating agent.[1][2] The regiochemical outcome of this process is dictated by the choice between two competing pathways: kinetic and thermodynamic control.[1][3]

  • Kinetic Control: This pathway favors the formation of the less substituted (and generally less stable) silyl enol ether. It is achieved under conditions where the deprotonation is rapid, quantitative, and irreversible. The key is to use a strong, sterically hindered base at low temperatures, which preferentially abstracts the more sterically accessible proton.[1][2][4][5] The low temperature freezes the equilibrium, trapping the faster-formed product.[1][3]

  • Thermodynamic Control: This pathway leads to the more substituted and more stable silyl enol ether.[1][4] It is achieved under conditions that allow the reaction to be reversible, enabling the system to reach equilibrium.[1] This typically involves using a weaker base at higher temperatures.[1][2][3] Under these conditions, the initially formed kinetic enolate can revert to the starting ketone and eventually form the more thermodynamically stable enolate.[1]

Visualizing the Pathways

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control K_Ketone Unsymmetrical Ketone K_Base Strong, Bulky Base (e.g., LDA) Low Temp (-78 °C) K_Ketone->K_Base K_Enolate Less Substituted (Kinetic) Enolate K_Base->K_Enolate Fast, Irreversible Deprotonation K_Product Less Substituted Silyl Enol Ether K_Enolate->K_Product Silylating Agent T_Ketone Unsymmetrical Ketone T_Base Weaker Base (e.g., Et3N) Higher Temp (RT) T_Ketone->T_Base T_Enolate More Substituted (Thermodynamic) Enolate T_Base->T_Enolate Reversible Deprotonation (Equilibration) T_Product More Substituted Silyl Enol Ether T_Enolate->T_Product Silylating Agent

Caption: Reaction pathways for kinetic and thermodynamic silyl enol ether formation.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Q1: My reaction to form the kinetic silyl enol ether is giving me a mixture of regioisomers, with a significant amount of the thermodynamic product. What's going wrong?

A1: This is a classic issue that usually points to a loss of kinetic control. Here are the most common culprits and how to address them:

  • Insufficiently Low Temperature: The stability of the kinetic enolate is highly temperature-dependent. If the temperature rises, even locally during reagent addition, equilibration can occur.

    • Solution: Ensure your cooling bath is maintained at a consistent -78 °C (a dry ice/acetone bath is recommended). Add reagents dropwise and slowly to the reaction mixture, especially the ketone to the base solution, to avoid exothermic spikes.[5]

  • Base Purity and Stoichiometry: The strength and exact amount of your strong base (like LDA) are critical. Impurities or an incorrect titer can lead to incomplete deprotonation.

    • Solution: Use freshly prepared or recently titrated LDA. Ensure you are using a slight excess (typically 1.05-1.1 equivalents) to drive the deprotonation to completion.

  • Solvent Issues: Protic impurities in your solvent can facilitate proton exchange and equilibration.

    • Solution: Always use freshly distilled, anhydrous aprotic solvents like THF or diethyl ether.[6]

  • Order of Addition: Adding the base to the ketone can create localized areas of high ketone concentration, which can lead to proton exchange and equilibration.

    • Solution: The standard and recommended procedure is to add the ketone solution slowly to the pre-formed LDA solution at low temperature.

Q2: I'm trying to synthesize the thermodynamic silyl enol ether, but the reaction is sluggish and gives a poor yield, with a lot of starting material remaining.

A2: This problem often arises from conditions that are not conducive to reaching equilibrium or from side reactions.

  • Base Strength: While a weaker base is needed for thermodynamic control, it must still be strong enough to deprotonate the ketone to some extent.

    • Solution: Triethylamine (Et3N) is a common choice, but if your ketone is not particularly acidic, a slightly stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) might be necessary. Alternatively, using a substoichiometric amount of a strong base can also promote equilibration.

  • Reaction Time and Temperature: Reaching thermodynamic equilibrium can be slow.

    • Solution: Increase the reaction time and/or temperature.[3][7] Monitoring the reaction by GC or TLC will help you determine the optimal duration. For some less reactive ketones, refluxing may be required.

  • Silylating Agent Reactivity: Less reactive silylating agents might not efficiently trap the enolate.

    • Solution: While TMSCl is standard, a more reactive silylating agent like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used to accelerate the trapping step.[2]

Q3: My silyl enol ether product is hydrolyzing back to the ketone during workup. How can I prevent this?

A3: Silyl enol ethers are sensitive to acidic conditions and even neutral water to some extent.[2]

  • Aqueous Workup: Standard aqueous workups can be problematic.

    • Solution: Use a mild, slightly basic quench, such as a cold, saturated aqueous sodium bicarbonate solution.[1] Some protocols even suggest quenching with a triethylamine/water mixture.

  • Purification: Silica gel chromatography can cause hydrolysis due to the acidic nature of the silica.

    • Solution: If chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1-2%). Alternatively, purification by distillation under reduced pressure is often a better option for volatile silyl enol ethers.

Q4: I am working with a cyclic ketone and observing unexpected regioselectivity. Are there special considerations for these substrates?

A4: Yes, cyclic systems can introduce additional steric and conformational factors.

  • Steric Hindrance: In substituted cyclic ketones, the steric environment around the α-protons can be significantly different.

    • Insight: For a 2-alkylcyclohexanone, the proton on the more substituted carbon is often more sterically hindered, further favoring the formation of the kinetic enolate at the less substituted position.[1]

  • Conformational Effects: The chair conformation of cyclohexanones can influence proton accessibility. Axial protons are generally more accessible for deprotonation than equatorial protons.

    • Expert Tip: The interplay of steric and electronic effects in substituted cyclic systems can be complex. It's often beneficial to consult literature examples with similar substitution patterns to predict the likely outcome.

Frequently Asked Questions (FAQs)

Q: What are the key factors that influence the choice between kinetic and thermodynamic control?

A: The primary factors are the base, solvent, and temperature.[3][6] The table below summarizes the typical conditions for each pathway.

FactorKinetic ControlThermodynamic Control
Base Strong, sterically hindered (e.g., LDA, KHMDS)[2][4][5]Weaker, less hindered (e.g., Et3N, NaH)[2][5]
Temperature Low (-78 °C)[2][3][5]Higher (0 °C to reflux)[3][5]
Solvent Aprotic (e.g., THF, Et2O)[3][6]Can be aprotic or protic (e.g., ROH)[3][6]
Reaction Time Short[3][5]Long[3][5]

Q: How does the choice of silylating agent affect the reaction?

A: The most common silylating agent is trimethylsilyl chloride (TMSCl).[2] However, for less reactive enolates or to accelerate the trapping step, more electrophilic reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be employed.[2] The bulkiness of the silyl group can also influence the reaction, though this is a less common strategy for controlling regioselectivity.

Q: Can I use a single set of conditions to get either the kinetic or thermodynamic product just by changing the reaction time?

A: Generally, no. The conditions for kinetic and thermodynamic control are fundamentally different. Under kinetic conditions (strong base, low temperature), the reaction is designed to be irreversible. Simply extending the reaction time will not lead to the thermodynamic product. Conversely, under thermodynamic conditions, a short reaction time may yield a mixture of products before equilibrium is reached.

Q: Are there alternatives to base-mediated formation of silyl enol ethers?

A: Yes, other methods exist, though they are often substrate-specific. For example, silyl enol ethers can be formed from α,β-unsaturated ketones via conjugate addition or hydrosilylation reactions.[6][8] There are also methods involving rearrangements, such as the Brook rearrangement.[2]

Experimental Protocols

Protocol 1: Formation of the Kinetic Silyl Enol Ether of 2-Methylcyclohexanone

This protocol is adapted from standard procedures for generating the less substituted silyl enol ether.[1]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • LDA Preparation (in situ): In the flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: Dissolve 2-methylcyclohexanone (1.0 eq) in anhydrous THF in the dropping funnel. Add the ketone solution dropwise to the LDA solution at -78 °C over 20 minutes. Stir the mixture for 1 hour at -78 °C.

  • Silyl Trapping: Add trimethylsilyl chloride (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with cold, saturated aqueous NaHCO3 solution. Extract the aqueous layer with pentane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation under reduced pressure to yield the desired kinetic silyl enol ether.

Protocol 2: Formation of the Thermodynamic Silyl Enol Ether of 2-Methylcyclohexanone

This protocol is a general method for achieving the more stable, substituted silyl enol ether.

  • Apparatus Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine 2-methylcyclohexanone (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Add triethylamine (1.5 eq) followed by trimethylsilyl chloride (1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by GC or TLC. The reaction may take several hours to reach completion.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing cold, saturated aqueous NaHCO3 and pentane. Separate the layers and extract the aqueous layer with pentane (2x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by distillation.

Troubleshooting Workflow Diagram

G Start Poor Regioselectivity Check_Goal Targeting Kinetic or Thermodynamic Product? Start->Check_Goal Kinetic_Goal Kinetic Product Issues Check_Goal->Kinetic_Goal Kinetic Thermo_Goal Thermodynamic Product Issues Check_Goal->Thermo_Goal Thermodynamic Check_Temp Temperature > -70 °C? Kinetic_Goal->Check_Temp Lower_Temp Maintain -78 °C, Slow Addition Check_Temp->Lower_Temp Yes Check_Base Base Quality/Amount? Check_Temp->Check_Base No Use_Fresh_Base Use Fresh/Titrated LDA (1.1 eq) Check_Base->Use_Fresh_Base Yes Check_Solvent Anhydrous Solvent? Check_Base->Check_Solvent No Use_Dry_Solvent Distill Solvent (e.g., THF) Check_Solvent->Use_Dry_Solvent No Check_Yield Low Yield/ Incomplete Reaction? Thermo_Goal->Check_Yield Increase_Time_Temp Increase Reaction Time and/or Temp Check_Yield->Increase_Time_Temp Yes Check_Thermo_Base Base too Weak? Check_Yield->Check_Thermo_Base No Stronger_Weak_Base Use Stronger Base (e.g., DBU) Check_Thermo_Base->Stronger_Weak_Base Yes Check_Silyl_Agent Silylating Agent Reactivity? Check_Thermo_Base->Check_Silyl_Agent No Use_TMSOTf Use More Reactive Agent (TMSOTf) Check_Silyl_Agent->Use_TMSOTf Yes

Caption: A troubleshooting workflow for common issues in regioselective silyl enol ether formation.

References

Technical Support Center: Scale-Up Synthesis of (1-cyclohexen-1-yloxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (1-cyclohexen-1-yloxy)trimethylsilane, a critical silyl enol ether intermediate in modern organic synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this reaction from the bench to larger-scale production. We will delve into common problems, provide robust solutions grounded in mechanistic principles, and offer detailed protocols to ensure reproducible success.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis and scale-up. Each problem is analyzed to identify its root cause, followed by actionable solutions.

Problem 1: Low or Non-existent Product Yield

You've completed the reaction and workup, but analysis (GC, NMR) shows little to no desired silyl enol ether.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Inactive Silylating Agent Trimethylsilyl chloride (TMSCl) is highly susceptible to hydrolysis from atmospheric moisture, forming hexamethyldisiloxane and HCl. This depletes the active reagent.Use freshly distilled TMSCl for every large-scale run. For smaller scales, use a new bottle or one that has been securely sealed under an inert atmosphere (e.g., with Parafilm and stored in a desiccator).
Insufficient or Inappropriate Base The base (commonly triethylamine, Et₃N) is required to neutralize the HCl generated in situ (if using TMSCl) or to facilitate the deprotonation of the ketone. If the base is wet or of low quality, it will be ineffective.Use distilled triethylamine. Ensure at least stoichiometric amounts are used; for thermodynamic procedures, an excess (e.g., 1.2-1.5 equivalents) is often beneficial to drive the reaction forward.[1]
Presence of Water Water will rapidly hydrolyze the TMSCl and the silyl enol ether product, regenerating the starting ketone.[2]Use anhydrous solvents. Dry glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon. Perform the reaction under an inert atmosphere.
Incomplete Reaction The formation of the thermodynamic silyl enol ether is an equilibrium process. Insufficient reaction time or temperature will result in low conversion.Monitor the reaction progress using an appropriate technique (TLC, GC). For thermodynamic methods using Et₃N and TMSCl, heating is often required (e.g., in DMF or acetonitrile) to reach equilibrium.[2][3]
Side Reactions The intermediate enolate can participate in self-condensation (aldol reaction) if it is not trapped efficiently by the silylating agent.Ensure efficient mixing. Consider a more reactive silylating agent like trimethylsilyl triflate (TMSOTf) or use an additive like sodium iodide (NaI) with TMSCl to form the highly reactive trimethylsilyl iodide in situ.[1][4]
Problem 2: Product Decomposes During Workup or Purification

The reaction crude shows a high yield, but the product is lost after aqueous washes or chromatography.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Hydrolysis During Aqueous Workup Silyl enol ethers are highly labile to acid.[5] Washing with neutral or even slightly acidic water (e.g., from dissolved CO₂) can cause rapid cleavage back to cyclohexanone.Quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid. Minimize contact time with the aqueous phase. For very sensitive substrates, a completely non-aqueous workup (filtration followed by evaporation) may be necessary.
Decomposition on Silica Gel The surface of standard silica gel is acidic (pKa ≈ 4.5) and will readily hydrolyze the silyl enol ether.[6]Avoid silica gel chromatography. The preferred method for purification is vacuum distillation.[7] If chromatography is unavoidable, use a deactivated stationary phase such as neutral alumina or silica gel that has been pre-treated with a solution of triethylamine in the eluent.[6]
High Temperatures During Purification While thermally stable to a degree, prolonged exposure to high temperatures during distillation can cause decomposition or rearrangement, especially if acidic or basic impurities are present.Use high-vacuum distillation to lower the boiling point. A Kugelrohr apparatus is excellent for smaller scales as it minimizes the residence time at high temperatures.[6]
Troubleshooting Logic Flowchart

This diagram outlines a systematic approach to diagnosing and solving yield-related issues.

troubleshooting_flow cluster_crude Crude Analysis Results cluster_solutions_sm Solutions for Unreacted Starting Material cluster_solutions_side Solutions for Side Products cluster_solutions_workup Solutions for Post-Reaction Loss start Low or No Yield check_crude Analyze Crude Reaction Mixture (GC or ¹H NMR) start->check_crude check_reagents Analyze Starting Materials (TMSCl, Base, Solvent) sol_reagents Use Fresh/Distilled Reagents check_reagents->sol_reagents crude_ok High Yield of Product check_crude->crude_ok If... crude_sm Mainly Starting Material check_crude->crude_sm If... crude_side Side Products Observed (e.g., Aldol) check_crude->crude_side If... sol_workup Modify Workup Protocol (e.g., NaHCO₃ wash) crude_ok->sol_workup If final yield is still low crude_sm->check_reagents sol_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) crude_sm->sol_conditions sol_trapping Improve Trapping Efficiency (e.g., use TMSOTf or NaI additive) crude_side->sol_trapping sol_atmosphere Ensure Inert Atmosphere end Successful Synthesis sol_conditions->end sol_mixing Ensure Efficient Mixing sol_mixing->end sol_purification Change Purification Method (Distillation instead of Chromatography) sol_workup->sol_purification sol_purification->end

Caption: A decision tree for troubleshooting low yield in silyl enol ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most robust method for a multi-kilogram scale synthesis of (1-cyclohexen-1-yloxy)trimethylsilane?

For large-scale synthesis, thermodynamic control is generally more practical and scalable than kinetic control, which requires cryogenic temperatures (-78 °C). A widely adopted and robust method involves reacting cyclohexanone with trimethylsilyl chloride (TMSCl) and triethylamine (Et₃N) in a suitable solvent.[2][3] The use of an additive like sodium iodide (NaI) to generate the more reactive trimethylsilyl iodide in situ can significantly improve reaction rates and yield, often allowing for milder conditions.[1]

Q2: Why is the product, a silyl enol ether, so unstable compared to a typical silyl ether?

The enhanced reactivity stems from the electronic nature of the enol ether double bond. The molecule behaves as a soft nucleophile.[4] Under acidic conditions, the double bond is readily protonated, forming a resonance-stabilized oxocarbenium ion. This intermediate is rapidly attacked by water or other nucleophiles at the silicon atom, leading to the irreversible cleavage of the Si-O bond and regeneration of the more thermodynamically stable ketone. Standard alkyl silyl ethers lack this low-energy pathway for decomposition.

Q3: How do I properly characterize the final product to confirm its identity and purity?

A combination of spectroscopic methods is essential for unambiguous characterization:

  • ¹H NMR: Expect to see the characteristic vinyl proton as a multiplet around δ 4.86-4.88 ppm. The nine protons of the trimethylsilyl group will appear as a sharp singlet at approximately δ 0.18 ppm. The remaining eight protons of the cyclohexene ring will appear as multiplets between δ 1.48-2.03 ppm.[1]

  • ¹³C NMR: Key signals include the two sp² carbons of the enol ether double bond and the methyl carbons of the TMS group.

  • IR Spectroscopy: The most telling sign of a successful reaction is the disappearance of the strong carbonyl (C=O) stretch from cyclohexanone (typically ~1715 cm⁻¹) and the appearance of a new carbon-carbon double bond (C=C) stretch around 1668 cm⁻¹.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent tool for assessing purity and detecting any remaining starting material or side products. MS will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Q4: What are the primary safety concerns when scaling up this synthesis?

  • Flammable Solvents: Many suitable solvents (THF, hexanes, acetonitrile, toluene) are flammable. Scale-up operations require proper grounding of equipment to prevent static discharge and the use of explosion-proof electricals.

  • Corrosive Reagents: Trimethylsilyl chloride is corrosive and reacts with moisture to release HCl gas. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Exothermic Reactions: The reaction can be exothermic, especially during the addition of TMSCl. On a large scale, the rate of addition must be carefully controlled, and the reactor should be equipped with adequate cooling capacity to maintain the target temperature.

  • Pressure Build-up: The formation of triethylamine hydrochloride (Et₃N·HCl) is a rapid salt formation. Ensure the reaction vessel is not sealed and is properly vented to avoid pressure build-up.

Protocols & Workflows

Detailed Protocol: Scalable Thermodynamic Synthesis (TMSCl/NaI Method)

This protocol is adapted from established literature procedures and is optimized for scalability and robustness.[1] It utilizes the in situ generation of trimethylsilyl iodide for high reactivity.

Materials & Equipment:

  • 5 L three-necked, round-bottomed flask equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Addition funnel.

  • Cyclohexanone (distilled)

  • Trimethylsilyl chloride (TMSCl) (distilled)

  • Triethylamine (Et₃N) (distilled)

  • Sodium Iodide (NaI) (dried)

  • Acetonitrile (MeCN) (anhydrous)

  • Hexane (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Oven-dry all glassware and assemble the reactor under a positive pressure of dry nitrogen.

  • Reagent Charging: To the flask, add anhydrous acetonitrile (2 L), dried sodium iodide (1.1 eq), and distilled triethylamine (1.2 eq). Begin stirring.

  • Initial Cooling: Cool the stirred mixture to 0°C using an ice bath.

  • TMSCl Addition: Add distilled trimethylsilyl chloride (1.0 eq) dropwise via the addition funnel, maintaining the internal temperature below 5°C. A white precipitate of sodium chloride will begin to form.

  • Ketone Addition: After the TMSCl addition is complete, add distilled cyclohexanone (1.0 eq) dropwise, again keeping the temperature below 5°C.

  • Reaction: Once the ketone addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for approximately 1-2 hours. Monitor the reaction by GC until the starting material is consumed.

  • Quench & Workup:

    • Filter the reaction mixture to remove the precipitated salts (NaCl and excess NaI). Wash the filter cake with a small amount of anhydrous hexane.

    • Transfer the filtrate to a separatory funnel. Add an equal volume of hexane.

    • Extract the organic layer with cold, saturated NaHCO₃ solution, followed by brine. Note: This extraction partitions the desired product into the hexane layer, leaving most of the high-boiling acetonitrile and other impurities behind.[1]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield (1-cyclohexen-1-yloxy)trimethylsilane as a colorless liquid.[7]

General Synthesis & Purification Workflow

Caption: High-level workflow for the synthesis and purification of silyl enol ethers.

References

identifying decomposition pathways of trimethylsilyl enol ethers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for trimethylsilyl (TMS) enol ethers. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and a foundational understanding of the decomposition pathways that can affect your experiments. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory work, offering insights that are both scientifically accurate and field-proven.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, purification, and use of trimethylsilyl enol ethers in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My TMS enol ether seems to be decomposing during workup. What are the likely causes?

A1: Decomposition during aqueous workup is one of the most common issues. The primary culprit is hydrolysis, which is catalyzed by even trace amounts of acid.[1][2] The Si-O bond is highly susceptible to protonation, leading to the collapse of the enol ether back to the parent carbonyl compound and generating silanol byproducts, which can further condense to form hexamethyldisiloxane.[1]

  • Expert Insight: Many researchers underestimate the acidity of standard aqueous workup solutions (e.g., saturated NH4Cl, which is slightly acidic). Using a mildly basic wash, such as saturated sodium bicarbonate (NaHCO3) solution, can significantly improve stability.[3] Ensure all organic solvents used for extraction are anhydrous to minimize contact with water.

Q2: I'm observing low yields in my silylation reaction to form the TMS enol ether. What should I check?

A2: Low yields can stem from several factors:

  • Incomplete Deprotonation: If you are using a base to generate the enolate, ensure it is strong enough and used in the correct stoichiometry to fully deprotonate the carbonyl compound. For kinetic enolates, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures (-78 °C) are crucial.[1][4]

  • Base-Sensitive Substrates: For compounds with base-sensitive functional groups, direct deprotonation might not be suitable.[5]

  • Moisture: All reagents and solvents must be scrupulously dried. Water will quench your enolate and hydrolyze your silylating agent (e.g., TMSCl).

  • Inefficient Silylating Agent: While TMSCl is common, for less reactive enolates, a more electrophilic silylating agent like trimethylsilyl triflate (TMSOTf) can increase the reaction rate.[1]

Q3: My purified TMS enol ether is showing signs of degradation upon storage. How can I improve its stability?

A3: While TMS enol ethers are stable enough to be isolated, they are sensitive to moisture and acid.[1][6][7]

  • Storage Conditions: Store purified TMS enol ethers under an inert atmosphere (argon or nitrogen) at low temperatures (0 °C to -20 °C).

  • Container: Use a flask with a tightly sealed septum or a Schlenk flask. Avoid containers that may have acidic residues on the glass surface.

  • Stabilizers: For long-term storage, consider adding a small amount of a non-nucleophilic, sterically hindered base like triethylamine to scavenge any adventitious acid.

  • Purity: Ensure the product is free of any residual acid from the synthesis or purification.

Q4: I am having trouble purifying my TMS enol ether by silica gel chromatography. Is this advisable?

A4: This is a common pitfall. Standard silica gel is acidic and can cause rapid decomposition of TMS enol ethers on the column.[8]

  • Recommended Action: If chromatography is necessary, the silica gel should be deactivated. This can be done by preparing a slurry of the silica gel in the desired eluent containing 1-2% triethylamine, then packing the column with this mixture.

  • Alternative Purification: For volatile TMS enol ethers, distillation (including bulb-to-bulb or Kugelrohr distillation) is often a superior method of purification.[8][9]

Q5: During a Lewis acid-catalyzed reaction (e.g., Mukaiyama aldol), I'm getting significant amounts of the parent ketone back. What's happening?

A5: This indicates that the desilylation is competing with or outpacing the desired C-C bond formation.

  • Lewis Acid Choice: Strong Lewis acids like TiCl4 can promote both the desired reaction and decomposition.[1][10] The Lewis acid can coordinate to the oxygen of the silyl enol ether, making the silicon more susceptible to nucleophilic attack or facilitating cleavage.

  • Reaction Conditions: Ensure strictly anhydrous conditions. Any moisture will be activated by the Lewis acid, leading to rapid hydrolysis.

  • Rate of Addition: Slow addition of the Lewis acid or the electrophile at low temperatures can help to control the reaction and minimize side reactions.

  • Silyl Group: For particularly sensitive applications, a bulkier silyl group (e.g., TBS) can be more stable than TMS.[11]

Part 2: Understanding the Decomposition Pathways

A deeper understanding of the chemical mechanisms behind decomposition is critical for effective troubleshooting.

Acid-Catalyzed Hydrolysis

This is the most prevalent decomposition pathway. The reaction is initiated by protonation of the enol ether oxygen, followed by nucleophilic attack by water.

  • Mechanism:

    • Protonation of the oxygen atom of the silyl enol ether.

    • Nucleophilic attack of water on the silicon atom.

    • Collapse of the intermediate to form the ketone, a proton, and trimethylsilanol (TMSOH).

    • The generated TMSOH can then dimerize to form hexamethyldisiloxane and water.

Diagram: Acid-Catalyzed Hydrolysis of a TMS Enol Ether

G enol_ether R₂C=C(R)O-Si(CH₃)₃ protonated_enol R₂C=C(R)O⁺(H)-Si(CH₃)₃ enol_ether->protonated_enol Protonation H_plus H⁺ H2O H₂O intermediate R₂C=C(R)O(H)-Si⁺(CH₃)₃(OH₂) protonated_enol->intermediate + H₂O ketone_intermediate [R₂C(H)-C(=O⁺H)R] + (CH₃)₃SiOH intermediate->ketone_intermediate Collapse ketone R₂C(H)-C(=O)R ketone_intermediate->ketone -H⁺ TMSOH (CH₃)₃SiOH disiloxane (CH₃)₃Si-O-Si(CH₃)₃ + H₂O TMSOH->disiloxane + (CH₃)₃SiOH

Caption: Mechanism of acid-catalyzed hydrolysis of TMS enol ethers.

Base-Mediated Decomposition

While generally more stable to bases than acids, strong bases can lead to decomposition, particularly at elevated temperatures.

  • Mechanism: Strong nucleophilic bases can attack the silicon atom, leading to the formation of the enolate anion.[7][12] While this is often a desired synthetic transformation (e.g., using MeLi to generate a lithium enolate), unwanted side reactions can occur if the enolate is not stable under the reaction conditions.

Diagram: Base-Mediated Enolate Formation

G enol_ether R₂C=C(R)O-Si(CH₃)₃ enolate [R₂C=C(R)O]⁻ enol_ether->enolate Nucleophilic Attack on Si silyl_product Nu-Si(CH₃)₃ enol_ether->silyl_product base Nu⁻

Caption: Cleavage of TMS enol ethers by a nucleophilic base.

Thermal Decomposition

Trimethylsilyl enol ethers are generally thermally stable and can be distilled. However, prolonged heating, especially in the presence of impurities, can lead to decomposition. The specific pathways are substrate-dependent but can involve rearrangements or elimination reactions.

Lewis Acid-Mediated Decomposition

Lewis acids are essential for many reactions involving silyl enol ethers, such as the Mukaiyama aldol reaction.[13][14] However, they can also promote decomposition.

  • Mechanism: The Lewis acid (LA) coordinates to the oxygen atom, weakening the Si-O bond and making the silicon atom more electrophilic. This can facilitate cleavage by even weak nucleophiles present in the reaction mixture.

Diagram: Lewis Acid-Mediated Activation and Decomposition

G cluster_activation Activation cluster_reaction Reaction Pathways enol_ether R₂C=C(R)O-Si(CH₃)₃ activated_complex R₂C=C(R)O(LA)-Si(CH₃)₃ enol_ether->activated_complex + LA LA Lewis Acid (LA) Nu Nu⁻ desired_product Desired Product (e.g., Aldol Adduct) activated_complex->desired_product + Electrophile decomposition_product Decomposition (Ketone) activated_complex->decomposition_product + Nu⁻ (e.g., H₂O)

Caption: Competing pathways in Lewis acid-mediated reactions.

Part 3: Recommended Protocols

Adherence to rigorous experimental protocols is the best defense against decomposition.

Protocol 1: General Procedure for the Synthesis of a TMS Enol Ether (Kinetic Control)

This protocol is adapted for the formation of the less substituted, or "kinetic," silyl enol ether.

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) followed by the dropwise addition of diisopropylamine to form LDA in situ.

  • Enolate Formation: Slowly add the ketone substrate to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

  • Silylation: Add freshly distilled trimethylsilyl chloride (TMSCl) dropwise to the enolate solution at -78 °C. The disappearance of the enolate can be monitored by TLC.

  • Quenching and Workup: Once the reaction is complete, quench by adding a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3). Allow the mixture to warm to room temperature.

  • Extraction: Extract the product with an anhydrous ether or pentane. Wash the combined organic layers with saturated NaHCO3 solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation under reduced pressure.

Protocol 2: Purification by Deactivated Silica Gel Chromatography
  • Deactivation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate). Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Packing: Pack a chromatography column with the deactivated silica slurry.

  • Elution: Equilibrate the column with the eluent containing triethylamine. Load the crude TMS enol ether and elute as normal.

  • Analysis: Monitor the fractions by TLC, ensuring to co-spot with a sample of the starting material.

  • Concentration: Combine the product-containing fractions and carefully remove the solvent and triethylamine under reduced pressure.

Data Summary: Stability of Silyl Ethers

The stability of silyl ethers, including silyl enol ethers, is highly dependent on the steric bulk of the groups on the silicon atom.

Silyl GroupAbbreviationRelative Hydrolytic StabilityCommon Deprotection Conditions
TrimethylsilylTMS1Mild acid (e.g., trace H₂O), K₂CO₃/MeOH
TriethylsilylTES~64Mild acid, TBAF
tert-ButyldimethylsilylTBDMS/TBS~20,000Stronger acid (e.g., AcOH), TBAF
TriisopropylsilylTIPS~700,000HF•Py, TBAF (slowly)
tert-ButyldiphenylsilylTBDPS~5,000,000HF•Py, TBAF (very slowly)

Data is generalized and relative rates can vary with substrate and conditions.

References

Technical Support Center: Silyl Enol Ether Stability & Reaction Temperature Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is dedicated to researchers, scientists, and drug development professionals who utilize silyl enol ethers as key intermediates. The stability of these versatile reagents is paramount for successful and reproducible outcomes, with reaction temperature being a critical, and often challenging, variable to control. This resource provides in-depth, field-proven insights and practical troubleshooting advice to ensure the integrity of your silyl enol ethers throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for maintaining low temperatures during the formation of silyl enol ethers?

Low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), are crucial for achieving kinetic control during the deprotonation of an unsymmetrical ketone.[1][2][3] This ensures the formation of the less substituted, or "kinetic," silyl enol ether. A strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), will preferentially abstract the more accessible proton at the less substituted α-carbon.[1][2][3] The low temperature is essential to prevent the reaction from reaching thermodynamic equilibrium, which would favor the more stable, more substituted "thermodynamic" silyl enol ether.[2][3]

Q2: Under what circumstances would a higher reaction temperature be beneficial?

Higher reaction temperatures are employed when the desired product is the thermodynamically more stable, more substituted silyl enol ether.[2][3] By using a weaker base, such as triethylamine, and elevated temperatures (e.g., room temperature to reflux), the deprotonation becomes reversible.[1][4] This allows for equilibration, leading to the preferential formation of the more stable enolate.

Q3: My silyl enol ether appears to be decomposing during workup or purification. What role does temperature play in this?

Silyl enol ethers, particularly those with less bulky silyl groups like trimethylsilyl (TMS), are highly susceptible to hydrolysis under acidic conditions, which cleaves them back to the parent carbonyl compound.[1][4][5] It is critical to maintain neutral or slightly basic conditions and low temperatures during the aqueous workup. Quenching the reaction with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) is a common practice.[2][6] Additionally, purification via silica gel chromatography can be problematic due to the acidic nature of silica, which can induce decomposition.[7] If chromatography is necessary, it should be performed at low temperatures with a deactivated silica gel or an alternative stationary phase like neutral alumina.[7]

Q4: How does the choice of silylating agent affect the thermal stability of the resulting silyl enol ether?

The stability of a silyl enol ether is significantly influenced by the steric bulk of the substituents on the silicon atom.[5] Silyl enol ethers with less bulky groups, such as trimethylsilyl (TMS) ethers, are more labile and sensitive to both acid and base.[5] In contrast, bulkier groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) afford considerably more stable silyl enol ethers that can better withstand harsher reaction conditions and purification methods.[5]

Q5: Can I store silyl enol ethers? If so, under what temperature conditions?

While some silyl enol ethers are stable enough to be isolated and stored, they are often used immediately after synthesis.[1] If storage is necessary, it should be done under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically in a freezer at -20 °C or below, to minimize decomposition. It is imperative to ensure the absence of moisture and acidic impurities in the storage container.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Silyl Enol Ether Formation (Kinetic Control)

Symptom: Your reaction yields a mixture of the kinetic and thermodynamic silyl enol ether products, or predominantly the thermodynamic product, when the kinetic isomer is desired.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inadequate Cooling The reaction temperature may have risen above the optimal -78 °C, allowing for equilibration to the thermodynamic enolate.Ensure your cooling bath is well-maintained throughout the addition of reagents. Add the ketone dropwise to the LDA solution to control any exotherm.
Incorrect Order of Addition Adding the LDA solution to the ketone can create localized areas of high ketone concentration, leading to proton exchange and equilibration.Always add the ketone solution slowly to the pre-cooled LDA solution.
Non-Optimal Base The base used may not be strong enough or sterically hindered enough for irreversible deprotonation.Use a strong, bulky base like LDA. Ensure the LDA is of high quality and accurately titrated.
Prolonged Reaction Time Even at low temperatures, extended reaction times can lead to some equilibration.Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed.
Issue 2: Decomposition of Silyl Enol Ether During Reaction Quenching and Workup

Symptom: Low yield of the desired silyl enol ether after workup, with the starting ketone being the major product recovered.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Acidic Quench The quenching solution may be acidic, causing rapid hydrolysis of the silyl enol ether.Use a cold, saturated aqueous solution of a weak base like NaHCO₃.[6]
Temperature Increase During Workup Allowing the reaction mixture to warm to room temperature in the presence of water can accelerate hydrolysis.Perform all extraction steps with cold solutions and minimize the time the silyl enol ether is in contact with the aqueous phase.
Incomplete Reaction If the silylation is not complete, the unreacted enolate will be protonated during workup, regenerating the ketone.Ensure a slight excess of the silylating agent is used and that the reaction has gone to completion before quenching.

Experimental Protocols & Visual Guides

Protocol 1: Synthesis of a Kinetically Controlled Silyl Enol Ether

This protocol outlines the general procedure for the formation of a kinetic silyl enol ether from an unsymmetrical ketone.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

  • Base Preparation: In the reaction flask, prepare a solution of Lithium Diisopropylamide (LDA) in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of the unsymmetrical ketone in dry THF to the LDA solution via the dropping funnel, maintaining the internal temperature at or below -75 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Silylation: Add trimethylsilyl chloride (TMSCl) dropwise to the enolate solution, again ensuring the temperature remains at -78 °C. Allow the reaction to stir for an additional 30 minutes at this temperature.

  • Quenching: Quench the reaction by the slow addition of a pre-cooled, saturated aqueous solution of NaHCO₃.[6]

  • Workup: Allow the mixture to warm to room temperature and extract with a non-polar organic solvent (e.g., pentane or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure at a low temperature.

  • Purification: If necessary, purify the crude silyl enol ether by distillation under reduced pressure. Avoid silica gel chromatography if possible.

Diagrams

G cluster_0 Kinetic vs. Thermodynamic Control cluster_1 Kinetic Pathway cluster_2 Thermodynamic Pathway Ketone Unsymmetrical Ketone K_Base Strong, Bulky Base (e.g., LDA) Ketone->K_Base T_Base Weaker Base (e.g., Et3N) Ketone->T_Base K_Temp Low Temperature (-78 °C) K_Base->K_Temp K_Product Less Substituted (Kinetic) Silyl Enol Ether K_Temp->K_Product T_Temp Higher Temperature (e.g., RT to Reflux) T_Base->T_Temp T_Product More Substituted (Thermodynamic) Silyl Enol Ether T_Temp->T_Product

Caption: Reaction conditions dictate the regiochemical outcome of silyl enol ether synthesis.

G cluster_0 Silyl Enol Ether Decomposition Pathway SEE Silyl Enol Ether H2O H₂O / H⁺ SEE->H2O Ketone Parent Carbonyl Compound H2O->Ketone Hydrolysis Silanol Silanol Intermediate H2O->Silanol Disiloxane Disiloxane Silanol->Disiloxane Condensation

Caption: Acid-catalyzed hydrolysis is a primary decomposition pathway for silyl enol ethers.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Silyl Enol Ethers in Modern Synthesis

Silyl enol ethers are pivotal intermediates in organic chemistry, serving as stable and versatile surrogates for enolates. Their utility in carbon-carbon bond-forming reactions, such as Mukaiyama aldol additions and Michael reactions, makes their unambiguous structural characterization essential for researchers in synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework.[1]

This guide provides an in-depth ¹H and ¹³C NMR analysis of a foundational silyl enol ether, Silane, (1-cyclohexen-1-yloxy)trimethyl- (Compound 1 ). We will dissect its spectral features, explaining the origin of each signal based on fundamental principles. To provide a practical context and highlight the resolving power of NMR, we will compare its spectra with a closely related, regioisomeric alternative: Silane, trimethyl((2-methyl-1-cyclohexen-1-yl)oxy)- (Compound 2 ). This comparison will demonstrate how subtle structural changes manifest as distinct and interpretable differences in NMR spectra, a critical skill for reaction monitoring and structural elucidation.

Part 1: Spectroscopic Analysis of Silane, (1-cyclohexen-1-yloxy)trimethyl- (1)

Compound 1 is the thermodynamic silyl enol ether formed from cyclohexanone. Its structure possesses a plane of symmetry, which simplifies the NMR spectrum.

Figure 1: Structure of Silane, (1-cyclohexen-1-yloxy)trimethyl- (1).

¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum of Compound 1 is characterized by four distinct signals. The trimethylsilyl (TMS) group provides a uniquely sharp and intense signal in the upfield region of the spectrum.[2]

Assigned Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Si(CH₃)₃~0.2Singlet9HN/AThe nine protons are chemically equivalent and highly shielded by the electropositive silicon atom, shifting the signal significantly upfield, close to the TMS reference standard.[3][4]
C3-H₂, C4-H₂~1.6Multiplet4H-These signals for the two aliphatic methylene groups overlap in the typical alkane region.[5]
C2-H₂, C5-H₂~2.0Multiplet4H-These allylic protons are deshielded relative to the C3/C4 protons due to their proximity to the C=C double bond.
C1-H~4.8Triplet1H~3.9This vinylic proton is deshielded by the double bond and the adjacent oxygen atom. It appears as a triplet due to coupling with the two equivalent protons on the adjacent C2 carbon (n+1 rule).[6]
¹³C NMR Spectral Data (101 MHz, CDCl₃)

Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum of Compound 1 displays only five signals.

Assigned Carbon(s)Chemical Shift (δ, ppm)Rationale
Si(CH₃)₃~0.3The three methyl carbons are equivalent and highly shielded by the silicon atom.[2]
C4~23.2Standard sp³ hybridized carbon in a six-membered ring.
C3, C5~24.1These two equivalent sp³ carbons are slightly deshielded compared to C4.
C2~29.9This allylic carbon is deshielded by the adjacent double bond.
C1~103.0This sp² carbon is significantly shielded by the direct attachment of the electron-donating -OSiMe₃ group.
C6~150.1This sp² carbon, bonded to oxygen, is the most deshielded carbon in the ring system.[7]

Part 2: Comparative Analysis with Silane, trimethyl((2-methyl-1-cyclohexen-1-yl)oxy)- (2)

Compound 2 is the kinetic silyl enol ether that can be formed from 2-methylcyclohexanone. The introduction of a methyl group on the double bond breaks the molecule's symmetry and dramatically alters the resulting NMR spectra.

Figure 2: Structure of Silane, trimethyl((2-methyl-1-cyclohexen-1-yl)oxy)- (2).

Comparative ¹H NMR Analysis

The most immediate difference is the disappearance of the vinylic proton signal around δ 4.8 ppm and the appearance of a new methyl singlet .

FeatureCompound 1 Compound 2 Significance
Vinylic Protonδ ~4.8 ppm (t, 1H)AbsentThe absence of this signal is a definitive marker for substitution at the vinylic position (C1).
Ring Methyl GroupAbsentδ ~1.6 ppm (s, 3H)The appearance of a new 3H singlet in the aliphatic region confirms the presence of the methyl group on the double bond.
Allylic/Aliphatic ProtonsTwo broad multipletsMultiple, more complex signalsThe loss of symmetry makes all four methylene groups (C2, C3, C4, C5) chemically non-equivalent, leading to a more complex and overlapping multiplet region.
Si(CH₃)₃δ ~0.2 ppm (s, 9H)δ ~0.2 ppm (s, 9H)The chemical environment of the TMS group is largely unchanged, so its signal remains in the same characteristic upfield position.[2]
Comparative ¹³C NMR Analysis

The loss of symmetry in Compound 2 means that all carbons in the cyclohexene ring are now non-equivalent, resulting in a more complex spectrum with additional signals.

FeatureCompound 1 (5 signals)Compound 2 (8 signals)Significance
Ring Carbons4 signals6 signalsThe six ring carbons are now all chemically distinct, doubling the number of signals from the ring system.
Ring Methyl CarbonAbsentδ ~19-21 ppmA new signal appears in the typical sp³ carbon region, corresponding to the added methyl group.
Vinylic Carbons (C1, C6)C1: ~103.0, C6: ~150.1 ppmC1: ~110-115, C6: ~145-150 ppmThe chemical shifts of the double bond carbons are altered by the substitution pattern, providing further confirmation of the structure.

Part 3: Experimental Protocol for High-Resolution NMR

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is a self-validating system for the analysis of silyl enol ethers.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the silyl enol ether sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar organic compounds and its single, well-defined residual solvent peak.[4] The internal TMS standard provides the δ=0.0 ppm reference point.[6][8]

    • Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous. Silyl enol ethers can be sensitive to moisture and acid, so use of a high-quality solvent is crucial to prevent hydrolysis back to the ketone.

  • NMR Spectrometer Setup & Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Shim the magnetic field on the sample to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

    • For ¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. Collect 8-16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 512 or 1024) will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier transform on the Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate the phased ¹H spectrum to determine the relative ratios of the different types of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-20 mg Sample dissolve Dissolve in 0.6 mL CDCl₃ with 0.03% TMS weigh->dissolve homogenize Homogenize Solution dissolve->homogenize tune Tune, Match & Shim homogenize->tune acq_H1 Acquire ¹H Spectrum (16 scans) tune->acq_H1 acq_C13 Acquire ¹³C Spectrum (1024 scans) tune->acq_C13 process Fourier Transform & Phasing acq_H1->process acq_C13->process calibrate Calibrate to TMS (0.0 ppm) process->calibrate integrate Integrate ¹H Spectrum calibrate->integrate analysis Spectral Analysis & Structure Confirmation integrate->analysis

Figure 3: Experimental workflow for NMR analysis of silyl enol ethers.

Conclusion

This guide demonstrates that ¹H and ¹³C NMR spectroscopy provides a robust and information-rich method for the characterization of silyl enol ethers. By systematically analyzing chemical shifts, multiplicities, and integration, one can confidently assign the structure of a molecule like Silane, (1-cyclohexen-1-yloxy)trimethyl-. Furthermore, the comparative analysis with a substituted regioisomer underscores the sensitivity of NMR to subtle structural changes. The disappearance of the vinylic proton signal and the emergence of new methyl and distinct ring carbon signals serve as definitive spectroscopic proof for the structural assignment of Compound 2 . For any researcher working with these critical synthetic intermediates, a thorough understanding of these NMR principles is indispensable for ensuring reaction success and purity of materials.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (1-Cyclohexen-1-yloxy)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Analytical Chemist: A Deep Dive into Silyl Enol Ether Fragmentation

In the realm of synthetic chemistry and metabolomics, silyl enol ethers stand as versatile intermediates and crucial derivatives for the analysis of carbonyl compounds. Their inherent volatility and thermal stability make them ideal candidates for gas chromatography-mass spectrometry (GC-MS). However, a thorough understanding of their fragmentation behavior under electron ionization (EI) is paramount for confident structural elucidation and differentiation from isomeric and isobaric species. This guide provides an in-depth analysis of the mass spectrometric fragmentation of (1-cyclohexen-1-yloxy)trimethylsilane, a common silyl enol ether of cyclohexanone. We will dissect its fragmentation pathways and compare its mass spectral features with those of its five-membered ring analog, 1-(trimethylsilyloxy)cyclopentene, offering researchers, scientists, and drug development professionals a robust framework for the interpretation of their own experimental data.

The Fragmentation Blueprint of (1-Cyclohexen-1-yloxy)trimethylsilane

Under electron ionization, (1-cyclohexen-1-yloxy)trimethylsilane (molecular weight: 170.32 g/mol ) undergoes a series of characteristic fragmentation reactions that give rise to a unique mass spectrum.[1][2] The molecular ion (M•+ ) at m/z 170 is often observed, though its abundance may vary depending on the instrument conditions. The key fragmentation pathways are dominated by the influence of the trimethylsilyl (TMS) group and the cyclic alkene structure.

A primary and highly significant fragmentation event is the loss of a methyl radical (•CH₃) from the trimethylsilyl group, resulting in a prominent ion at m/z 155 (M-15). This is a hallmark fragmentation for trimethylsilyl ethers and is driven by the formation of a stable oxonium ion.

Another characteristic fragmentation is the cleavage of the Si-O bond, which can proceed in two ways. Heterolytic cleavage can lead to the formation of a trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 , a ubiquitous ion in the mass spectra of TMS derivatives. Alternatively, charge retention on the organic fragment can produce an ion corresponding to the cyclohexenoxy radical cation at m/z 97 .

The cyclic nature of the molecule also opens up the possibility of a retro-Diels-Alder (rDA) reaction . This process involves the concerted cleavage of two bonds in the cyclohexene ring, leading to the expulsion of a neutral ethylene molecule (C₂H₄, 28 Da). This would result in a fragment ion at m/z 142 . Subsequent loss of a methyl group from this ion could then lead to a fragment at m/z 127 .

The interplay of these fragmentation pathways results in a characteristic mass spectrum that serves as a fingerprint for (1-cyclohexen-1-yloxy)trimethylsilane.

A Tale of Two Rings: Comparison with 1-(Trimethylsilyloxy)cyclopentene

To truly appreciate the structural influence on fragmentation, a comparison with the silyl enol ether of cyclopentanone, 1-(trimethylsilyloxy)cyclopentene (molecular weight: 156.30 g/mol ), is illuminating.[3][4]

Similar to its six-membered counterpart, 1-(trimethylsilyloxy)cyclopentene exhibits the characteristic loss of a methyl radical to form an intense ion at m/z 141 (M-15). The trimethylsilyl cation at m/z 73 is also a prominent feature in its mass spectrum.

However, the difference in ring size has a profound impact on the retro-Diels-Alder fragmentation. For the cyclopentene derivative, an rDA reaction would involve the expulsion of a neutral molecule of cyclopropene (C₃H₄, 40 Da), which is a less favorable process compared to the loss of ethylene from the cyclohexene ring. Consequently, the corresponding fragment at m/z 116 is expected to be of lower abundance or absent altogether. Instead, fragmentation pathways involving ring opening and subsequent cleavages may be more prevalent.

This comparative analysis underscores how the underlying carbocyclic framework dictates the fragmentation landscape, providing a powerful tool for distinguishing between cyclic silyl enol ethers.

Visualizing the Fragmentation Pathways

To further clarify the discussed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages for both (1-cyclohexen-1-yloxy)trimethylsilane and 1-(trimethylsilyloxy)cyclopentene.

G cluster_cyclohexene (1-Cyclohexen-1-yloxy)trimethylsilane Fragmentation cluster_cyclopentene 1-(Trimethylsilyloxy)cyclopentene Fragmentation mol_cyclohexene C₉H₁₈OSi (m/z 170) m155_cyclohexene [M-CH₃]⁺ (m/z 155) mol_cyclohexene->m155_cyclohexene - •CH₃ m73_cyclohexene [Si(CH₃)₃]⁺ (m/z 73) mol_cyclohexene->m73_cyclohexene Si-O cleavage m142_cyclohexene [M-C₂H₄]⁺ (m/z 142) (rDA) mol_cyclohexene->m142_cyclohexene - C₂H₄ (rDA) mol_cyclopentene C₈H₁₆OSi (m/z 156) m141_cyclopentene [M-CH₃]⁺ (m/z 141) mol_cyclopentene->m141_cyclopentene - •CH₃ m73_cyclopentene_2 [Si(CH₃)₃]⁺ (m/z 73) mol_cyclopentene->m73_cyclopentene_2 Si-O cleavage

Figure 1: Key fragmentation pathways for the two silyl enol ethers.

Quantitative Data Summary

The following table summarizes the expected key fragment ions and their relative abundances for (1-cyclohexen-1-yloxy)trimethylsilane and 1-(trimethylsilyloxy)cyclopentene. Please note that relative abundances can vary between different mass spectrometers and experimental conditions.

m/zIon Identity(1-Cyclohexen-1-yloxy)trimethylsilane Abundance1-(Trimethylsilyloxy)cyclopentene Abundance
170[M]•+ ModerateModerate
156[M]•+ N/AModerate
155[M-CH₃]⁺HighN/A
141[M-CH₃]⁺N/AHigh
142[M-C₂H₄]•+ (rDA)Moderate to LowN/A
73[Si(CH₃)₃]⁺HighHigh

Experimental Protocols

1. Sample Preparation: Silylation of Cyclohexanone

This protocol describes a standard procedure for the synthesis of (1-cyclohexen-1-yloxy)trimethylsilane for GC-MS analysis.

  • Materials:

    • Cyclohexanone

    • Trimethylchlorosilane (TMCS)

    • Triethylamine (TEA)

    • Anhydrous diethyl ether

    • Anhydrous sodium sulfate

    • Reaction vial with a magnetic stirrer

    • Syringes

  • Procedure:

    • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether.

    • Add cyclohexanone to the vial.

    • Add triethylamine to the solution. TEA acts as a base to neutralize the HCl generated during the reaction.

    • Cool the mixture in an ice bath.

    • Slowly add trimethylchlorosilane to the cooled solution while stirring. A white precipitate of triethylammonium chloride will form.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by adding a small amount of saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and carefully evaporate the solvent under a gentle stream of nitrogen.

    • The resulting oil is (1-cyclohexen-1-yloxy)trimethylsilane, which can be directly analyzed by GC-MS or further purified by distillation if necessary.

2. GC-MS Analysis

This section outlines a general GC-MS method suitable for the analysis of silyl enol ethers.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

G cluster_workflow Experimental Workflow start Silylation of Ketone gc_separation GC Separation start->gc_separation ionization Electron Ionization (70 eV) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis & Fragmentation Interpretation detection->data_analysis

Figure 2: A simplified workflow for the GC-MS analysis of silyl enol ethers.

Conclusion

The mass spectrometric fragmentation of (1-cyclohexen-1-yloxy)trimethylsilane is a predictable process governed by the interplay of the trimethylsilyl group and the cyclic alkene structure. By understanding the key fragmentation pathways, including the characteristic loss of a methyl radical and the retro-Diels-Alder reaction, researchers can confidently identify this important compound in complex mixtures. Furthermore, comparison with the fragmentation of its five-membered ring analog, 1-(trimethylsilyloxy)cyclopentene, highlights the diagnostic power of mass spectrometry in differentiating between structurally similar molecules. The experimental protocols provided herein offer a practical guide for the preparation and analysis of these compounds, empowering scientists to navigate the fragmentation maze with greater certainty.

References

A Comparative Study of Different Silyl Enol Ethers in Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

The aldol reaction represents a fundamental carbon-carbon bond-forming strategy in organic synthesis. The development of the Mukaiyama aldol reaction, which employs silyl enol ethers as stable and isolable enolate equivalents, has significantly expanded the scope and utility of this transformation.[1][2][3] This reaction, typically mediated by a Lewis acid, allows for crossed aldol additions between different carbonyl partners while avoiding the self-condensation issues common in traditional base-mediated aldol reactions.[1][4]

This guide offers a detailed comparative analysis of various silyl enol ethers, focusing on how their structural attributes influence reactivity and stereoselectivity. We will delve into the mechanistic underpinnings of these differences and provide practical, data-supported insights to assist researchers in selecting the optimal silyl enol ether for their synthetic objectives.

The Mukaiyama Aldol Reaction: Mechanism and the Role of the Silyl Enol Ether

The generally accepted mechanism involves the activation of an electrophilic carbonyl compound (typically an aldehyde or ketone) by a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂).[5][6] This coordination enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the silyl enol ether. The reaction proceeds through an open or acyclic transition state, culminating in the formation of a β-silyloxy carbonyl compound, which upon aqueous workup yields the corresponding β-hydroxy aldol product.[7][8]

The structure of the silyl enol ether is a critical determinant of the reaction's outcome. Two key structural features dictate its performance: the steric and electronic nature of the silicon substituents and the geometry (E/Z) of the enol ether double bond.

Mukaiyama_Workflow reactants Silyl Enol Ether + Aldehyde activation Activation of Aldehyde reactants->activation lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->activation attack Nucleophilic Attack (C-C Bond Formation) activation->attack intermediate Silylated Aldol Adduct attack->intermediate product β-Hydroxy Carbonyl (Aldol Product) intermediate->product workup Aqueous Workup (e.g., H2O) workup->product

Figure 1: General experimental workflow for the Lewis acid-catalyzed Mukaiyama aldol reaction.

Comparative Analysis: The Impact of Silyl Group Substitution

The substituents on the silicon atom modulate the properties of the silyl enol ether. The primary effects are steric; bulkier silyl groups can influence the approach of the reactants and enhance stereoselectivity. While trimethylsilyl (TMS) ethers are highly reactive, they often provide lower stereoselectivity. Conversely, sterically demanding groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) can significantly improve diastereoselectivity, albeit sometimes at the cost of reduced reaction rates.[8][9]

The choice of silyl group can be critical, especially in complex syntheses where high stereocontrol is paramount. For instance, in developing an enantioselective Mukaiyama aldol reaction for acetaldehyde, it was found that TES- or TBS-enol ethers gave the best results, avoiding product decomposition that was observed with the less bulky TMS-enolate.[9]

Table 1: Performance Comparison of Silyl Enol Ethers in a Model Aldol Reaction (Reaction of the respective silyl enol ether of cyclohexanone with benzaldehyde)

Silyl GroupSubstituentRelative ReactivityTypical Diastereoselectivity (syn:anti)Key Characteristics & Causality
TMS -Si(CH₃)₃HighLow to ModerateThe small size of the methyl groups offers minimal steric hindrance, leading to faster reaction rates but less organized transition states and thus lower selectivity.[10]
TES -Si(CH₂CH₃)₃ModerateModerateThe ethyl groups provide more steric bulk than methyl groups, leading to a moderate increase in selectivity without a drastic reduction in reactivity.
TBS -Si(CH₃)₂(C(CH₃)₃)ModerateHighThe bulky tert-butyl group enforces a more ordered transition state, significantly enhancing diastereoselectivity. It offers a good balance of stability and reactivity.[10][11]
TIPS -Si(CH(CH₃)₂)₃LowVery HighThe three isopropyl groups create a highly hindered environment, leading to very high selectivity but often requiring more forcing conditions or longer reaction times.[12]

The Role of Enolate Geometry (E/Z) in Stereoselection

For acyclic silyl enol ethers, the geometry of the double bond is a powerful controlling element for the relative stereochemistry of the two newly formed stereocenters. While the Mukaiyama reaction proceeds via an acyclic transition state and does not strictly follow the classic Zimmerman-Traxler model for metal enolates, the same stereochemical principles generally apply.[1][13] The steric interactions in the transition state dictate the facial selectivity of the attack.

  • (Z)-Silyl Enol Ethers preferentially form syn aldol products . To minimize steric clashes in the transition state, the substituents arrange themselves to place the largest groups pseudo-equatorial, leading to a syn relationship.[13][14]

  • (E)-Silyl Enol Ethers preferentially form anti aldol products . A similar steric argument for the (E)-isomer leads to a transition state that results in the anti diastereomer.[3][13][15]

It is a well-documented empirical observation that (Z)-enolates often exhibit higher levels of stereoselectivity for the syn product than (E)-enolates do for the anti product, a factor to consider during synthetic planning.[16]

Stereoselectivity_Model cluster_Z (Z)-Silyl Enol Ether → syn-Product cluster_E (E)-Silyl Enol Ether → anti-Product Z_enol Z-Enolate Z_ts Acyclic Transition State (Minimal Steric Clash) Z_enol->Z_ts Reacts with R'-CHO syn_product syn-Aldol Adduct Z_ts->syn_product Forms C-C Bond E_enol E-Enolate E_ts Acyclic Transition State (Minimal Steric Clash) E_enol->E_ts Reacts with R'-CHO anti_product anti-Aldol Adduct E_ts->anti_product Forms C-C Bond

References

A Researcher's Guide to Computationally Modeling Silyl Enol Ether Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, silyl enol ethers stand out as remarkably versatile intermediates, pivotal in the construction of complex molecular architectures.[1] Their utility, particularly in carbon-carbon bond-forming reactions, has cemented their place in the synthetic chemist's toolbox.[2][3] The subtle interplay of electronic and steric factors that govern their reactivity, however, presents a compelling case for the application of computational modeling. This guide provides a comparative overview of computational methods for elucidating the mechanisms of silyl enol ether reactions, offering insights for researchers, scientists, and drug development professionals aiming to leverage in silico techniques for predictive and mechanistic studies.

The Mechanistic Dichotomy: Concerted vs. Stepwise Pathways

A central theme in the study of silyl enol ether reactions, particularly the renowned Mukaiyama aldol reaction, is the distinction between concerted and stepwise mechanistic pathways.[4][5][6][7] The reaction of a silyl enol ether with a carbonyl compound, often catalyzed by a Lewis acid, can proceed through a variety of transition states, influencing the stereochemical outcome.[5][6]

Computational studies have been instrumental in dissecting these pathways. For instance, high-level ab initio molecular orbital calculations have shown that the mechanism can be highly dependent on the substituents of both the silyl enol ether and the electrophile.[4][8] While some systems favor a concerted pathway through a six-membered ring transition state, others proceed via a stepwise mechanism involving an oxetane intermediate.[8]

G cluster_concerted Concerted Mechanism cluster_stepwise Stepwise Mechanism A Silyl Enol Ether + Aldehyde TS_C Six-Membered Ring Transition State A->TS_C Single Step P_C Aldol Adduct TS_C->P_C B Silyl Enol Ether + Aldehyde TS1_S TS1 B->TS1_S I Oxetane Intermediate TS2_S TS2 I->TS2_S TS1_S->I P_S Aldol Adduct TS2_S->P_S

Caption: Concerted vs. Stepwise pathways in the Mukaiyama aldol reaction.

Comparing Computational Methodologies for Accuracy and Efficiency

The choice of computational method is paramount for obtaining reliable and predictive results. The ideal method balances accuracy with computational cost, a trade-off that is particularly relevant when screening large numbers of catalysts or substrates.

Method TypeExamplesTypical Basis SetStrengthsWeaknessesBest For
Density Functional Theory (DFT) B3LYP, M06-2X, ωB97X-D6-31G(d), 6-311+G(d,p), def2-SVP, def2-TZVPGood balance of accuracy and computational cost.[9][10] Can handle larger systems.Accuracy is functional-dependent. May struggle with weakly interacting systems without dispersion corrections.Geometry optimizations, frequency calculations, initial screening of reaction pathways.
High-Level Ab Initio MP2, CCSD(T)aug-cc-pVDZ, aug-cc-pVTZHigh accuracy, considered the "gold standard" for energetics.Computationally very expensive, limited to smaller systems.Single-point energy calculations on DFT-optimized geometries for accurate barrier heights and reaction energies.
Composite Methods CBS-QB3, G4MP2Multiple basis sets are used internally.High accuracy approaching CCSD(T) at a lower computational cost.[11][12][13] Provide reliable thermochemical data.[12][14][15]Can be a "black box" with less user control over individual calculation steps.Accurate calculation of reaction enthalpies, free energies, and activation energies.[11][12][13]

Expert Insight: For many studies of silyl enol ether reactions, a pragmatic and effective approach involves geometry optimization and frequency calculations using a dispersion-corrected DFT functional (e.g., B3LYP-D3 or ωB97X-D) with a reasonably sized basis set (e.g., 6-311+G(d,p)). Subsequently, single-point energy calculations can be performed on these geometries using a more accurate composite method like CBS-QB3 or G4MP2 to refine the energetics.[11][12][13][14][15]

A General Computational Workflow for Mechanistic Elucidation

A systematic computational investigation of a silyl enol ether reaction mechanism typically follows a well-defined workflow. This ensures a thorough exploration of the potential energy surface and the identification of all relevant stationary points.

G start Define Reactants & Reaction Conditions geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation (DFT) geom_opt->freq_calc verify_stationary Verify Stationary Points (0 imaginary frequencies for minima, 1 for transition states) freq_calc->verify_stationary irc Intrinsic Reaction Coordinate (IRC) Calculation verify_stationary->irc For Transition States spe Single-Point Energy Calculation (Composite Method, e.g., CBS-QB3) verify_stationary->spe For Minima verify_ts Verify Transition State Connectivity irc->verify_ts verify_ts->spe thermo Thermochemical Analysis (Enthalpy, Free Energy) spe->thermo end Construct Potential Energy Surface & Analyze thermo->end

Caption: A typical computational workflow for studying reaction mechanisms.

Experimental Protocol: A Step-by-Step Guide to a DFT Calculation

The following provides a generalized, step-by-step protocol for setting up and running a geometry optimization and frequency calculation for a silyl enol ether reaction using a program like Gaussian.

  • Build the Input Structure: Using a molecular editor (e.g., GaussView, Avogadro), construct the 3D coordinates of the reactant, product, or a guess for the transition state structure.

  • Prepare the Input File: Create a text file (e.g., reaction.com) with the following sections:

    • Link 0 Commands: Specify memory (%mem) and the number of processors (%nprocshared).

    • Route Section (# line): Define the calculation type. For a transition state search, this would include Opt=(TS,CalcFC,NoEigentest) and Freq. For a minimum, Opt Freq. Specify the level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). Include Integral=Ultrafine for better accuracy and SCRF=(Solvent=...) to model solvent effects.

    • Title Section: A brief description of the calculation.

    • Molecule Specification: The charge and multiplicity of the system, followed by the Cartesian coordinates of each atom.

  • Run the Calculation: Submit the input file to the computational chemistry software.

  • Analyze the Output:

    • Convergence: Check the output file to ensure the geometry optimization has converged.

    • Frequencies: For a minimum, all vibrational frequencies should be positive. For a transition state, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Visualization: Animate the imaginary frequency to confirm that it represents the desired bond-forming or bond-breaking process.

The Role of Lewis Acids and Catalysis

The Mukaiyama aldol reaction is frequently catalyzed by Lewis acids, which enhance the electrophilicity of the carbonyl compound.[6][7] Computational modeling can provide invaluable insights into the role of the catalyst, including:

  • Coordination: How the Lewis acid binds to the carbonyl oxygen.

  • Activation: The extent to which the Lewis acid lowers the activation barrier.

  • Stereocontrol: The origin of diastereoselectivity and enantioselectivity in asymmetric catalysis.[2]

Modeling these catalytic cycles requires careful consideration of the catalyst's coordination sphere and potential intermediates.

Beyond the Aldol: Exploring Other Reactions

While the Mukaiyama aldol reaction is a cornerstone of silyl enol ether chemistry, computational methods are equally applicable to a broader range of their transformations. Recent studies have employed DFT to investigate iron-catalyzed dicarbofunctionalization reactions, elucidating the role of radical intermediates.[10][16] Uncatalyzed reactions have also been studied, with high-level ab initio methods revealing the influence of substituents on reaction barriers.[8]

Conclusion

Computational modeling has emerged as an indispensable tool for unraveling the intricate mechanisms of silyl enol ether reactions. By providing a molecular-level understanding of transition states, reaction pathways, and catalytic effects, these in silico techniques empower researchers to rationalize experimental observations, predict reactivity and selectivity, and design more efficient and selective synthetic methodologies. The judicious application of a hierarchy of computational methods, from efficient DFT screening to high-accuracy composite methods, offers a powerful strategy for advancing the frontiers of organic synthesis.

References

kinetic analysis of silyl enol ether formation from cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Kinetic Analysis of Silyl Enol Ether Formation from Cyclohexanone

For researchers, scientists, and professionals in drug development, the selective formation of silyl enol ethers is a critical step in the synthesis of a vast array of organic molecules.[1][2] These compounds serve as stable and versatile enolate equivalents, most notably in carbon-carbon bond-forming reactions like the Mukaiyama aldol addition.[3][4][5][6] The ability to control the formation of these intermediates—not just in terms of yield but also the rate and regioselectivity—is paramount for developing efficient and predictable synthetic routes.

This guide provides a comprehensive comparison of the primary methodologies for synthesizing silyl enol ethers from the model substrate cyclohexanone and its substituted analogue, 2-methylcyclohexanone. We will delve into the kinetic and thermodynamic principles that govern these transformations, offering a detailed analysis of the reaction mechanisms, experimental protocols, and the causality behind procedural choices. Our focus is to equip you with the foundational knowledge to select and optimize the ideal conditions for your specific synthetic challenge.

The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways

The formation of a silyl enol ether from an unsymmetrical ketone, such as 2-methylcyclohexanone, presents a fundamental choice: which α-proton will be removed? The answer is dictated by the reaction conditions, which can be tuned to favor one of two distinct pathways: kinetic or thermodynamic control.[7][8][9]

  • Kinetic Control favors the fastest-formed product. This is typically the less substituted enolate, resulting from the deprotonation of the more sterically accessible α-proton. These conditions are irreversible, effectively "trapping" the first product that forms.

  • Thermodynamic Control yields the most stable product. Under reversible conditions, an equilibrium is established that favors the more substituted, and therefore more stable, enolate isomer.[7]

Understanding how to manipulate these pathways is essential for regioselective synthesis. We will now compare the two classical methods for achieving this control, followed by a modern catalytic approach.

Method 1: Kinetic Silyl Enol Ether Formation via Irreversible Deprotonation

This method is the gold standard for rapidly generating the less substituted silyl enol ether from an unsymmetrical ketone. The core principle is to use conditions that ensure the deprotonation step is swift and irreversible.

Causality Behind Experimental Choices:

  • Base Selection (Lithium Diisopropylamide - LDA): A strong (pKa of diisopropylamine is ~36) and sterically hindered base is crucial.[1][10] Its bulkiness makes it preferentially abstract the more accessible proton on the less substituted α-carbon.[9][11] Its strength ensures that the deprotonation is essentially complete and irreversible, preventing equilibration to the more stable thermodynamic enolate.

  • Low Temperature (-78 °C): Performing the reaction at low temperatures is critical. It provides the system with insufficient thermal energy to overcome the activation barrier for the reverse reaction or for the kinetically formed enolate to rearrange to the more stable thermodynamic isomer.[7] This effectively freezes the reaction at the kinetic product.[11]

  • Silylating Agent (TMSCl): Trimethylsilyl chloride is a highly reactive electrophile that rapidly "traps" the newly formed lithium enolate, preventing it from participating in any undesired side reactions or equilibration.[1][2]

Reaction Mechanism and Kinetic Profile

The reaction proceeds through a two-step sequence: rapid, irreversible deprotonation followed by silylation. The rate-determining step is the initial proton abstraction by LDA. The low activation energy of this step, due to the accessibility of the kinetic proton, ensures the reaction is extremely fast, often completing in minutes.

Kinetic_Mechanism cluster_step1 Step 1: Irreversible Deprotonation (Fast) cluster_step2 Step 2: Silyl Trapping Ketone 2-Methylcyclohexanone LDA LDA, THF, -78 °C Ketone->LDA Enolate Kinetic Lithium Enolate (Less Substituted) LDA->Enolate Fast, Irreversible TMSCl TMSCl Enolate->TMSCl Product Kinetic Silyl Enol Ether TMSCl->Product Fast

Caption: Workflow for kinetic silyl enol ether formation.

Experimental Protocol: Synthesis of the Kinetically Controlled Silyl Enol Ether [2][10]

Safety: All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents in a well-ventilated fume hood. LDA is a pyrophoric reagent and TMSCl is corrosive and moisture-sensitive.[2]

  • LDA Preparation: In a dry, inert-atmosphere-flushed flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at 0 °C.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise over 15 minutes. Stir the mixture for 1 hour at -78 °C.

  • Silylation: Add neat trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Workup: Allow the reaction mixture to slowly warm to room temperature. Quench with a saturated aqueous solution of NaHCO₃. Extract the product with pentane, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Kinetic Data Summary

ParameterValueRationale
Typical Reaction Time < 2 hoursIrreversible deprotonation is very rapid at low temperatures.
Temperature -78 °CPrevents equilibration to the thermodynamic product.[1][10]
Regioselectivity >99% Less SubstitutedSterically hindered base (LDA) favors the less hindered proton.[11][12]
Typical Yield >95%The reaction is clean and quantitative under optimized conditions.

Method 2: Thermodynamic Silyl Enol Ether Formation via Reversible Deprotonation

To obtain the more stable, more substituted silyl enol ether, the reaction conditions must be adjusted to allow the system to reach thermodynamic equilibrium.

Causality Behind Experimental Choices:

  • Base Selection (Triethylamine - Et₃N): A weak base (pKa of triethylammonium is ~10.8) is used.[1] This ensures that the deprotonation of the ketone is reversible, allowing an equilibrium to be established between the ketone and the two possible enolates (kinetic and thermodynamic).[7]

  • Higher Temperature (Reflux): Elevated temperatures provide the necessary energy for the deprotonation to be reversible and for the less stable kinetic enolate to revert to the starting ketone and re-form as the more stable thermodynamic enolate.[7][11] The system has enough energy to overcome all relevant activation barriers, eventually settling in the lowest energy state.[9]

  • Solvent (DMF): A polar aprotic solvent like dimethylformamide can facilitate the reaction.

Reaction Mechanism and Kinetic Profile

This process involves an equilibrium between the starting ketone and its two enolate forms. While the kinetic enolate still forms faster, the reversible conditions allow it to convert back to the ketone. Over time, the equilibrium shifts to favor the more thermodynamically stable (more substituted) enolate, which is then trapped by the silylating agent. The overall rate of product formation is dictated by the time required to reach this equilibrium.

Thermodynamic_Mechanism cluster_equil Reversible Equilibrium Ketone 2-Methylcyclohexanone Kinetic_Enolate Kinetic Enolate (Less Stable) Ketone->Kinetic_Enolate k_fast / k_rev_fast Thermo_Enolate Thermodynamic Enolate (More Stable) Ketone->Thermo_Enolate k_slow / k_rev_slow Reagents Et3N, TMSCl DMF, Reflux Product Thermodynamic Silyl Enol Ether Thermo_Enolate->Product Trapping

Caption: Workflow showing equilibration in thermodynamic control.

Experimental Protocol: Synthesis of the Thermodynamically Controlled Silyl Enol Ether [2][11]

Safety: Perform the reaction in a well-ventilated fume hood. TMSCl and DMF should be handled with appropriate personal protective equipment.

  • Reaction Setup: In a dry, inert-atmosphere-flushed flask equipped with a reflux condenser, combine 2-methylcyclohexanone (1.0 eq), anhydrous triethylamine (1.5 eq), and anhydrous dimethylformamide (DMF).

  • Silylation: Add trimethylsilyl chloride (TMSCl, 1.4 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 130-150 °C depending on specific conditions) and maintain for 24-48 hours. The progress can be monitored by GC or TLC.[7]

  • Workup: Cool the reaction to room temperature. Dilute with pentane and wash with cold, dilute HCl solution, followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

Kinetic Data Summary

ParameterValueRationale
Typical Reaction Time 24 - 48 hoursThe reaction is slow as it requires time to reach thermodynamic equilibrium.[11]
Temperature Reflux (~130-150 °C)Provides energy for the reversible deprotonation and equilibration.[11]
Regioselectivity ~80-90% More SubstitutedEquilibrium favors the more stable, substituted enolate.[11]
Typical Yield ~70-85%Yields can be lower due to longer reaction times and potential side reactions.

Method 3: N-Heterocyclic Carbene (NHC) Catalyzed Silylation

Modern synthetic chemistry often seeks milder, more efficient catalytic methods. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for silyl enol ether formation, functioning as carbon-centered bases under metal-free conditions.[13]

Causality Behind Experimental Choices:

  • Catalyst (IAd): An NHC like 1,3-bis(1-adamantyl)imidazol-2-ylidene (IAd) is used in catalytic amounts (0.1–5 mol %).[13] NHCs are strong bases capable of deprotonating the ketone to initiate the catalytic cycle.[13]

  • Silyl Source: A silyl ketene acetal can be used as the silyl transfer agent.[13]

  • Mild Conditions (Room Temperature): A significant advantage of this method is that it often proceeds efficiently at room temperature, avoiding the cryogenic temperatures of kinetic control or the high heat of thermodynamic control.

Reaction Mechanism and Kinetic Profile

The proposed mechanism involves the NHC deprotonating the ketone to form an enolate and a protonated imidazolium ion. A silyl transfer from a silyl source then occurs, generating the silyl enol ether and regenerating the active NHC catalyst to complete the cycle. The kinetics are dependent on catalyst loading and the concentrations of the ketone and silyl source.

NHC_Cycle NHC NHC Catalyst Enolate_Complex Enolate-Imidazolium Ion Pair NHC->Enolate_Complex + Ketone Ketone Cyclohexanone Product Silyl Enol Ether Enolate_Complex->Product + Silyl Source Silyl_Source Silyl Source (e.g., Silyl Ketene Acetal) Product->NHC - Silylated byproduct

Caption: Proposed catalytic cycle for NHC-mediated silylation.

Representative Experimental Protocol: NHC-Catalyzed Silylation [13]

  • Reaction Setup: In a dry vial under an inert atmosphere, add the NHC catalyst (e.g., IAd, 2 mol %).

  • Reagent Addition: Add anhydrous solvent (e.g., THF), followed by cyclohexanone (1.0 eq) and the silyl ketene acetal (1.2 eq).

  • Reaction: Stir the mixture at room temperature (23 °C) for the required time (e.g., 2-24 hours), monitoring by GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel.

Kinetic Data Summary

ParameterValueRationale
Typical Reaction Time 2 - 24 hoursRate is dependent on catalyst efficiency and loading.
Temperature Room TemperatureAvoids extreme temperatures, offering operational simplicity.[13]
Regioselectivity Often favors kinetic productThe NHC can act as a bulky base, similar to LDA.[13]
Typical Yield 70 - 95%Generally high yields under optimized, mild conditions.[13]

Overall Comparison and Guide for Method Selection

FeatureMethod 1: Kinetic (LDA)Method 2: Thermodynamic (Et₃N)Method 3: Catalytic (NHC)
Primary Goal Less substituted isomerMore substituted isomerMild, metal-free conditions
Reaction Rate Very Fast (< 2 h)Slow (24-48 h)Moderate (2-24 h)
Temperature -78 °CHigh (Reflux)Room Temperature
Key Reagent Stoichiometric LDAStoichiometric Et₃NCatalytic NHC
Process Complexity High (cryogenics, pyrophoric)Moderate (reflux setup)Low (simple setup)
Selectivity Control ExcellentGoodGenerally Kinetic

How to Choose the Right Method:

  • For the Less Substituted Isomer: When the synthesis requires the less substituted silyl enol ether with high purity and speed is of the essence, the Kinetic (LDA) method is the unequivocal choice.[7][10]

  • For the More Substituted Isomer: If the target molecule requires the more thermodynamically stable silyl enol ether, the Thermodynamic (Et₃N) method is necessary, despite longer reaction times and potentially lower yields.[2][7]

  • For Process Simplicity and Mild Conditions: When avoiding harsh reagents and extreme temperatures is a priority (e.g., for sensitive substrates or process scale-up), the Catalytic (NHC) method presents a compelling, modern alternative, particularly if the kinetic product is desired.[13]

By understanding the kinetic principles behind each method, researchers can make informed decisions to precisely control the synthesis of silyl enol ethers, paving the way for more efficient and successful multi-step syntheses.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Regioisomeric Silyl Enol Ethers of 2-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control and unambiguous characterization of chemical intermediates are paramount. Silyl enol ethers, as versatile precursors to enolates, are fundamental in carbon-carbon bond-forming reactions. The regioselective formation of silyl enol ethers from unsymmetrical ketones like 2-methylcyclohexanone presents a classic challenge and a powerful synthetic tool. This guide provides an in-depth comparison of the two resulting regioisomers—the kinetic and thermodynamic products—with a focus on their spectroscopic differentiation. We will delve into the underlying principles of their formation and provide detailed experimental protocols and comparative data to enable their unequivocal identification in your research.

The Genesis of Regioisomers: Kinetic vs. Thermodynamic Control

The reaction of 2-methylcyclohexanone with a silylating agent in the presence of a base can yield two distinct regioisomeric silyl enol ethers. The outcome is dictated by the principles of kinetic and thermodynamic control.[1]

  • The Kinetic Product: 6-methyl-1-(trimethylsilyloxy)cyclohex-1-ene. This isomer is formed faster due to the deprotonation of the less sterically hindered α-proton at the C6 position.[2][3] This pathway is favored under irreversible conditions, typically employing a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[1][4]

  • The Thermodynamic Product: 2-methyl-1-(trimethylsilyloxy)cyclohex-1-ene. This isomer is the more stable of the two because its double bond is more substituted, following Zaitsev's rule.[3][5] Its formation is favored under conditions that allow for equilibration, such as the use of a weaker base (e.g., triethylamine) at higher temperatures.[1][4]

The ability to selectively synthesize one regioisomer over the other is a testament to the power of understanding and manipulating reaction conditions. The subsequent challenge, and the focus of this guide, is the confident differentiation of these two closely related structures.

Spectroscopic Fingerprints: A Comparative Analysis

The structural differences between the kinetic and thermodynamic silyl enol ethers give rise to distinct spectroscopic signatures. Here, we compare their expected features in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The presented NMR data are based on established prediction methodologies, providing a reliable framework for analysis in the absence of direct, side-by-side experimental reports in the literature.

Spectroscopic TechniqueKinetic Isomer (6-methyl-1-(trimethylsilyloxy)cyclohex-1-ene)Thermodynamic Isomer (2-methyl-1-(trimethylsilyloxy)cyclohex-1-ene)Key Differentiating Feature
¹H NMR Vinylic proton signal (~4.8 ppm, triplet)No vinylic proton signal Presence or absence of a signal in the vinylic region (4.5-6.5 ppm).
Methyl group on a saturated carbon (~1.0 ppm, doublet)Methyl group on a vinylic carbon (~1.6 ppm, singlet)Chemical shift and multiplicity of the methyl signal.
Trimethylsilyl protons (~0.2 ppm, singlet)Trimethylsilyl protons (~0.2 ppm, singlet)
¹³C NMR Vinylic CH (~105 ppm)Quaternary vinylic carbon (~145 ppm)The chemical shift and substitution of the vinylic carbons.
Vinylic C-O (~150 ppm)Vinylic C-O (~148 ppm)
Methyl carbon (~21 ppm)Methyl carbon (~19 ppm)
Trimethylsilyl carbons (~0 ppm)Trimethylsilyl carbons (~0 ppm)
IR Spectroscopy C=C stretch (~1675 cm⁻¹)C=C stretch (~1660 cm⁻¹)The C=C stretching frequency is lower for the more substituted thermodynamic isomer.
Si-O-C stretch (~1250 cm⁻¹, strong)Si-O-C stretch (~1250 cm⁻¹, strong)
C-H sp² stretch (>3000 cm⁻¹)C-H sp² stretch (>3000 cm⁻¹)

Experimental Protocols

The following are detailed, step-by-step methodologies for the selective synthesis of the kinetic and thermodynamic silyl enol ethers of 2-methylcyclohexanone.

Synthesis of the Kinetic Silyl Enol Ether (6-methyl-1-(trimethylsilyloxy)cyclohex-1-ene)

This procedure is adapted from established methods for generating kinetic enolates.[1][4]

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_lda LDA Formation cluster_enolization Enolization and Trapping cluster_workup Workup and Purification prep_flask Flame-dry a round-bottom flask under inert atmosphere (N2 or Ar). add_thf Add anhydrous THF. prep_flask->add_thf add_dia Add diisopropylamine. add_thf->add_dia cool_neg78 Cool the solution to -78 °C. add_dia->cool_neg78 add_nbuli Slowly add n-butyllithium. cool_neg78->add_nbuli stir_lda Stir for 30 minutes at -78 °C. add_nbuli->stir_lda add_ketone Add 2-methylcyclohexanone dropwise. stir_lda->add_ketone stir_enolate Stir for 1 hour at -78 °C. add_ketone->stir_enolate add_tmcs Add trimethylsilyl chloride. stir_enolate->add_tmcs warm_rt Allow to warm to room temperature. add_tmcs->warm_rt quench Quench with saturated NaHCO3 solution. warm_rt->quench extract Extract with pentane. quench->extract dry Dry the organic layer (Na2SO4). extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by distillation or chromatography. concentrate->purify

Caption: Workflow for the synthesis of the kinetic silyl enol ether.

Materials:

  • 2-methylcyclohexanone

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Pentane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe. A white precipitate of lithium diisopropylamide (LDA) will form. Stir the mixture at -78 °C for 30 minutes.

  • To the freshly prepared LDA solution, add a solution of 2-methylcyclohexanone in anhydrous THF dropwise over 15 minutes.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.

  • Add freshly distilled trimethylsilyl chloride to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with pentane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to yield the kinetic silyl enol ether.

Synthesis of the Thermodynamic Silyl Enol Ether (2-methyl-1-(trimethylsilyloxy)cyclohex-1-ene)

This procedure is based on established methods for generating thermodynamic enolates.[1][4]

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_silylation Silylation cluster_workup Workup and Purification prep_flask To a round-bottom flask... add_ketone Add 2-methylcyclohexanone. prep_flask->add_ketone add_dmf Add anhydrous DMF. add_ketone->add_dmf add_tea Add triethylamine. add_dmf->add_tea add_tmcs Add trimethylsilyl chloride. add_tea->add_tmcs heat_reflux Heat the mixture to reflux. add_tmcs->heat_reflux monitor_rxn Monitor the reaction by TLC or GC. heat_reflux->monitor_rxn cool_rt Cool to room temperature. monitor_rxn->cool_rt add_pentane Add pentane. cool_rt->add_pentane wash Wash with cold, dilute HCl and saturated NaHCO3 solution. add_pentane->wash dry Dry the organic layer (Na2SO4). wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by distillation or chromatography. concentrate->purify

Caption: Workflow for the synthesis of the thermodynamic silyl enol ether.

Materials:

  • 2-methylcyclohexanone

  • Triethylamine (Et₃N)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Pentane

  • Cold, dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dry glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylcyclohexanone, anhydrous DMF, and triethylamine.

  • Add freshly distilled trimethylsilyl chloride to the mixture.

  • Heat the reaction mixture to reflux and maintain for the time required for the reaction to reach equilibrium (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing pentane.

  • Wash the organic layer with cold, dilute HCl solution, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to yield the thermodynamic silyl enol ether.

Conclusion

The selective synthesis and accurate characterization of the regioisomeric silyl enol ethers of 2-methylcyclohexanone are fundamental skills in synthetic organic chemistry. By understanding the principles of kinetic and thermodynamic control, researchers can predictably generate the desired isomer. The distinct spectroscopic fingerprints of each regioisomer, particularly in ¹H and ¹³C NMR, provide a robust means of differentiation. This guide provides the necessary theoretical framework, practical experimental procedures, and comparative data to empower scientists in their synthesis and analysis of these important chemical intermediates.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Silane, (1-cyclohexen-1-yloxy)trimethyl-

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, chemist, and drug development professional, the synthesis of novel compounds is only half the battle. Responsible stewardship of the chemical reagents and byproducts generated is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Silane, (1-cyclohexen-1-yloxy)trimethyl-, a common silyl enol ether. Our focus extends beyond mere procedure, delving into the chemical principles that underpin these safety measures, ensuring a thorough understanding for the user.

Understanding the Hazard: The Chemical Nature of Silane, (1-cyclohexen-1-yloxy)trimethyl-

Silane, (1-cyclohexen-1-yloxy)trimethyl- is a silyl enol ether, a class of organosilicon compounds valued in organic synthesis as enolate equivalents.[1][2] Their utility stems from their relative stability compared to lithium or sodium enolates, yet they retain the nucleophilic character of the enolate at the alpha-carbon. However, the silicon-oxygen bond is susceptible to hydrolysis, a reactivity that is central to its proper disposal.[1]

The primary hazard associated with silyl enol ethers like Silane, (1-cyclohexen-1-yloxy)trimethyl- is their reaction with water. This hydrolysis reaction is often exothermic and can proceed with vigor, especially in the presence of acid or base catalysts. The reaction breaks the Si-O bond, regenerating the parent ketone (cyclohexanone) and forming trimethylsilanol (TMS-OH). Trimethylsilanol can then self-condense to form the less volatile and more stable hexamethyldisiloxane (HMDS) and water.

Core Principles of Disposal: A Proactive Approach to Safety

The fundamental strategy for the disposal of Silane, (1-cyclohexen-1-yloxy)trimethyl- is controlled hydrolysis , often referred to as quenching. This process intentionally and safely reacts the compound with a proton source to neutralize its reactivity before it is designated as chemical waste. The key is to manage the rate of reaction to prevent excessive heat generation or splashing of the material.

This guide adheres to the principles outlined by the Occupational Safety and Health Administration (OSHA) for the management of hazardous chemicals in laboratories (29 CFR 1910.1450) and the hazardous waste management regulations established by the Environmental Protection Agency (EPA).[3]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from initial preparation to final waste collection.

cluster_prep Preparation cluster_quench Quenching Protocol cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_materials Assemble Quenching Materials prep_fume_hood->prep_materials quench_dilute Dilute Silane in Inert Solvent prep_materials->quench_dilute Proceed to Quenching quench_cool Cool the Solution quench_dilute->quench_cool quench_isopropanol Slowly Add Isopropanol quench_cool->quench_isopropanol quench_methanol Slowly Add Methanol quench_isopropanol->quench_methanol quench_water Cautiously Add Water quench_methanol->quench_water quench_stir Stir to Complete Reaction quench_water->quench_stir disp_neutralize Neutralize pH (if necessary) quench_stir->disp_neutralize Proceed to Disposal disp_label Label Waste Container disp_neutralize->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange for Hazardous Waste Pickup disp_store->disp_pickup

Caption: Workflow for the safe disposal of Silane, (1-cyclohexen-1-yloxy)trimethyl-.

Detailed Step-by-Step Disposal Protocol

This protocol is designed for the safe quenching and disposal of research quantities of Silane, (1-cyclohexen-1-yloxy)trimethyl-.

Part 1: Preparation and Personal Protective Equipment (PPE)

  • Consult Safety Data Sheet (SDS): Before beginning, review the SDS for Silane, (1-cyclohexen-1-yloxy)trimethyl- and all other chemicals to be used.

  • Work in a Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood to minimize inhalation exposure to vapors.

  • Personal Protective Equipment (PPE): Wear the following mandatory PPE:

    • Splash-proof chemical goggles

    • Flame-resistant lab coat

    • Appropriate chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact, but consult your institution's chemical safety plan for specific recommendations).

    • Closed-toe shoes

Part 2: The Quenching Procedure

The principle behind this staged quenching is to gradually introduce protic, reactive solvents, starting with a less reactive alcohol and progressing to water. This controls the rate of the exothermic hydrolysis reaction.

  • Dilution: In a flask of appropriate size (at least 4 times the total final volume), dilute the Silane, (1-cyclohexen-1-yloxy)trimethyl- with an equal volume of a dry, inert solvent such as tetrahydrofuran (THF) or diethyl ether. This dilution helps to dissipate heat generated during quenching.

  • Cooling: Place the flask in an ice-water bath to maintain a low temperature during the addition of quenching agents.

  • Initial Quench with Isopropanol: Slowly add isopropanol dropwise with stirring. Isopropanol is a less reactive alcohol that will initiate the hydrolysis in a controlled manner. Continue adding isopropanol until the initial exothermic reaction subsides.

  • Secondary Quench with Methanol: Once the reaction with isopropanol is no longer vigorous, slowly add methanol dropwise. Methanol is more reactive than isopropanol and will react with the remaining silyl enol ether.

  • Final Quench with Water: After the addition of methanol is complete and the reaction has subsided, cautiously add water dropwise. This will ensure the complete hydrolysis of any remaining Silane, (1-cyclohexen-1-yloxy)trimethyl-.

  • Stirring and Equilibration: Remove the ice bath and allow the mixture to warm to room temperature while stirring for at least one hour to ensure the reaction is complete.

Part 3: Waste Neutralization and Collection

  • pH Check: Test the pH of the resulting solution. If it is acidic or basic, neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) dropwise.

  • Waste Container: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical names of all components (e.g., "Cyclohexanone, Hexamethyldisiloxane, THF, Isopropanol, Methanol, Water")

    • The approximate percentages of each component

    • The date of accumulation

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) in accordance with your institution's policies and EPA regulations.[4][5]

  • Disposal: Arrange for the pickup of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.

Understanding the Byproducts: A Toxicological and Environmental Overview

The quenching process results in the formation of cyclohexanone and hexamethyldisiloxane (via the intermediate trimethylsilanol). It is important to understand the properties of these byproducts.

ByproductChemical FormulaKey Toxicological and Environmental Notes
CyclohexanoneC₆H₁₀OModerately toxic. Inhalation can cause irritation to the respiratory system, and high concentrations can lead to central nervous system depression.[6][7][8] It is considered readily biodegradable and has a low potential for bioaccumulation.[9]
Trimethylsilanol(CH₃)₃SiOHHas a low potential for acute toxicity via the oral route but a moderate potential via inhalation.[10] It is not considered to be a skin irritant.[11]
Hexamethyldisiloxane (HMDS)C₆H₁₈OSi₂Highly volatile and has very low water solubility.[12][13] It is resistant to biodegradation and may persist in the environment.[14][15] However, its potential for bioaccumulation is low.[14] It is considered toxic to aquatic life.[15]

Regulatory Compliance: Adhering to EPA and OSHA Standards

The disposal of chemical waste is strictly regulated. This guide is designed to be in compliance with the following key regulations:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA governs the management of hazardous waste from "cradle to grave."[4] The procedures outlined here for labeling, storage, and disposal are in accordance with RCRA requirements.

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[3] The emphasis on using a fume hood and appropriate PPE is a core component of this standard.

It is the responsibility of the individual researcher and their institution to ensure that all local, state, and federal regulations are followed.[16][17]

Conclusion: Safety as a Cornerstone of Scientific Integrity

The responsible disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of professional scientific conduct. By understanding the chemical principles behind the reactivity of Silane, (1-cyclohexen-1-yloxy)trimethyl- and adhering to a carefully controlled quenching and disposal protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety builds a foundation of trust and integrity that is paramount in the scientific community.

References

Personal protective equipment for handling Silane, (1-cyclohexen-1-yloxy)trimethyl-

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Safe Handling of (1-Cyclohexen-1-yloxy)trimethylsilane

As a Senior Application Scientist, this guide provides essential, field-tested procedures for the safe handling, use, and disposal of Silane, (1-cyclohexen-1-yloxy)trimethyl- (CAS No. 6651-36-1). This document moves beyond mere procedural lists to instill a deep understanding of the why behind each safety measure, ensuring every protocol is a self-validating system for laboratory professionals.

Hazard Analysis: Understanding the Compound

(1-Cyclohexen-1-yloxy)trimethylsilane is a silyl enol ether, a class of compounds valued for their utility as nucleophilic intermediates in organic synthesis. Its reactivity is also the source of its primary hazards: flammability and moisture sensitivity.

It is critical to distinguish this compound from its namesake, Silane (SiH4). Silane gas is a pyrophoric substance that ignites spontaneously in air. (1-Cyclohexen-1-yloxy)trimethylsilane, however, is a flammable liquid and does not spontaneously ignite under normal laboratory conditions but poses a significant fire risk from its vapors.[1][2]

Hazard ClassGHS ClassificationKey Considerations
Flammability Flammable Liquid 3 (H226)Vapors are heavier than air and can travel to an ignition source.[3] Flash point is approximately 42°C (108°F).[1][4]
Reactivity Moisture SensitiveReacts with water, including atmospheric moisture, to hydrolyze into cyclohexanone and a trimethylsilanol intermediate, which subsequently forms hexamethyldisiloxane.[5] This reaction can be exothermic and may generate pressure in a sealed container.
Health Hazards Acute Toxicity (Oral)While not highly toxic, it may be harmful if swallowed (H303).[4] The primary health risks are associated with exposure to organic vapors.
Environmental Aquatic Hazard (Chronic) 3Harmful to aquatic life with long-lasting effects (H412).[1]
The Chemistry of Hydrolysis

Understanding the hydrolysis reaction is key to safe handling. As a silyl enol ether, the silicon-oxygen bond is susceptible to cleavage by water. This underscores the necessity of maintaining anhydrous (dry) conditions during storage and handling to preserve the compound's integrity and prevent unwanted reactions.

G A (1-Cyclohexen-1-yloxy)trimethylsilane C Cyclohexanone A->C Hydrolysis D Hexamethyldisiloxane (from Trimethylsilanol intermediate) A->D Reaction B Water (H₂O) (e.g., from air, solvents)

Caption: Hydrolysis of (1-Cyclohexen-1-yloxy)trimethylsilane.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the compound's flammability, potential for splashes, and vapor generation. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.

Protection TypeSpecificationRationale and Expert Insight
Eye & Face ANSI Z87.1 approved safety glasses with side shields or chemical splash goggles.Mandatory. Protects against accidental splashes of the liquid. Goggles provide a more complete seal and are recommended when transferring larger volumes (>100 mL).
Hand Butyl Rubber or Silver Shield®/4H® Laminate gloves.Critical Choice. Silyl enol ethers are organic solvents. Nitrile gloves offer poor resistance to many ethers and aromatic hydrocarbons and should be considered for splash protection only, with immediate removal upon contamination.[6][7] For prolonged contact or immersion, Butyl rubber or laminate gloves provide superior protection against a broad range of chemicals.[6] Always double-check glove compatibility charts for your specific glove model.[4][8]
Body Flame-Resistant (FR) lab coat.A standard cotton/poly lab coat is insufficient due to the flammability risk. An FR lab coat (e.g., Nomex) provides crucial protection against flash fires.
Respiratory Not required when used within a certified chemical fume hood.Situational. All work must be performed in a fume hood to control flammable vapors.[9][10] If a spill occurs outside a hood or if ventilation is inadequate, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge (black label) is required.[11][12] The assigned protection factor (APF) of the respirator must be sufficient for the exposure concentration.[13][14]

Operational Plan: A Step-by-Step Workflow

This protocol ensures that hazards are controlled at every step, from preparation to reaction quenching.

Preparation and Handling
  • Ventilation First: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational, with the sash at the lowest practical height.

  • Assemble PPE: Don all required PPE, including the correct gloves and an FR lab coat.

  • Inert Atmosphere: Due to moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon). Prepare a Schlenk line or glovebox.

  • Grounding: When transferring volumes greater than 1 liter, electrically bond and ground the source and receiving containers to prevent static electricity discharge, a potential ignition source.[3][9][10]

  • Tool Selection: Use only spark-proof tools made of materials like brass or bronze. Avoid using standard stir plates with series-wound motors which can generate sparks; opt for air-powered or spark-free induction motors.[3][9]

Chemical Transfer and Use

The following workflow diagram outlines the critical decision points for safe handling.

G start Start: Prepare for Handling hood Verify Fume Hood Operation start->hood ppe Don Appropriate PPE (FR Coat, Goggles, Butyl Gloves) hood->ppe inert Prepare Inert Atmosphere Setup (e.g., Schlenk Line) ppe->inert transfer Transfer Chemical via Syringe/Cannula inert->transfer reaction Perform Synthesis in Hood transfer->reaction quench Quench Reaction Carefully reaction->quench end Proceed to Waste Disposal quench->end

Caption: Safe handling workflow for (1-Cyclohexen-1-yloxy)trimethylsilane.

Disposal Plan: Managing the Aftermath

Improper disposal can pose significant environmental and safety risks.

Waste Segregation
  • Liquid Waste: All unused material and solutions containing (1-cyclohexen-1-yloxy)trimethylsilane must be collected in a dedicated, clearly labeled hazardous waste container.

    • The container should be stored in a satellite accumulation area within the lab, inside a flammable liquids cabinet.

    • Do not mix this waste stream with strong oxidizers or acids.

  • Contaminated Solids: Used gloves, weigh boats, and paper towels contaminated with the chemical must be collected in a separate, sealed bag or container labeled as hazardous solid waste.

Decontamination and Hydrolysis Products
  • The primary hydrolysis product, besides cyclohexanone, is hexamethyldisiloxane. Siloxanes are a growing concern in waste streams. When incinerated, they form silicon dioxide (silica), which can damage waste-to-energy facility equipment like engines and turbines.[15]

  • Therefore, it is imperative to declare the presence of silicon-containing compounds on your hazardous waste tag. This allows environmental health and safety (EHS) professionals to direct the waste to an appropriate disposal facility equipped to handle siloxanes.[16][17]

  • Never pour this chemical or its waste down the drain. It is harmful to aquatic life and can create a fire or explosion hazard in the plumbing.[1]

By adhering to these detailed protocols, researchers can confidently and safely utilize (1-cyclohexen-1-yloxy)trimethylsilane, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, (1-cyclohexen-1-yloxy)trimethyl-
Reactant of Route 2
Reactant of Route 2
Silane, (1-cyclohexen-1-yloxy)trimethyl-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.